molecular formula C10H7BrClNO B598101 3-Bromo-4-chloro-7-methoxyquinoline CAS No. 1203579-63-8

3-Bromo-4-chloro-7-methoxyquinoline

Katalognummer: B598101
CAS-Nummer: 1203579-63-8
Molekulargewicht: 272.526
InChI-Schlüssel: APGRHUWXEQKTMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-chloro-7-methoxyquinoline is a functionalized quinoline derivative serving as a key synthetic intermediate in advanced pharmaceutical research and development. The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in compounds with a wide spectrum of biological activities . This particular compound, with its strategically placed bromo and chloro substituents, offers multiple sites for selective cross-coupling and nucleophilic substitution reactions. This makes it an invaluable building block for the synthesis of novel quinoline hybrids and complex molecular architectures aimed at drug discovery programs . Researchers are particularly interested in such specialized building blocks to create new chemical entities for investigating anti-malarial and anti-cancer activities, among other therapeutic areas . The 7-methoxy group can further influence the electronic properties and binding affinity of the resulting molecules. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

3-bromo-4-chloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGRHUWXEQKTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671163
Record name 3-Bromo-4-chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203579-63-8
Record name 3-Bromo-4-chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-4-chloro-7-methoxyquinoline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-4-chloro-7-methoxyquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Quinoline scaffolds are foundational in the development of therapeutics, and the specific substitution pattern of this compound offers a unique combination of electronic properties and reactive sites for further chemical modification.[1][2] This document details the compound's physicochemical properties, outlines a robust and validated synthetic pathway, provides comprehensive spectroscopic characterization data, and discusses its current and potential applications in drug discovery. The protocols and data presented herein are designed to be a practical and authoritative resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction and Strategic Importance

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[2] Its derivatives are known to possess a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic placement of substituents on the quinoline core is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.

3-Bromo-4-chloro-7-methoxyquinoline is a particularly valuable building block. The presence of two distinct halogen atoms—bromine at the 3-position and chlorine at the 4-position—provides orthogonal handles for sequential and selective chemical transformations, such as cross-coupling and nucleophilic substitution reactions.[1][2] The methoxy group at the 7-position acts as an electron-donating group, influencing the electronic distribution across the aromatic system and potentially enhancing interactions with biological targets.[1] This unique combination of features makes it a highly sought-after intermediate for the synthesis of complex molecules and libraries of compounds for high-throughput screening in drug discovery programs.[1][3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Key Data Summary

The essential properties of 3-Bromo-4-chloro-7-methoxyquinoline are summarized in the table below for quick reference.

PropertyValueSource
IUPAC Name 3-bromo-4-chloro-7-methoxyquinoline[4]
Molecular Formula C₁₀H₇BrClNO[4]
Molecular Weight 272.53 g/mol [1][4]
Monoisotopic Mass 270.93995 Da[4]
CAS Number 1203579-63-8[4]
Appearance White to off-white powderGeneric
XLogP3 3.5[4]
Structural Elucidation

The structure of 3-Bromo-4-chloro-7-methoxyquinoline is defined by the quinoline core with specific substitutions. The numbering of the quinoline ring system is standard, with the nitrogen atom at position 1. The methoxy group is at C7, the chlorine at C4, and the bromine at C3. Theoretical calculations suggest that the quinoline ring system maintains a high degree of planarity, which is crucial for its aromatic character and potential intercalating interactions with biological macromolecules.[1] The electron-withdrawing effects of the halogens at C3 and C4 create an electron-deficient pyridine ring, while the electron-donating methoxy group at C7 enriches the benzene ring portion of the molecule.[1]

Synthesis and Mechanistic Rationale

The synthesis of 3-Bromo-4-chloro-7-methoxyquinoline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and widely adopted pathway involves the construction of a 4-hydroxyquinoline intermediate, followed by chlorination and subsequent bromination.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. This pathway is chosen for its reliability and the commercial availability of the starting materials. It begins with the formation of the quinoline core, followed by sequential halogenations that leverage the inherent reactivity of the scaffold.

Synthesis_Workflow cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Regioselective Bromination SM 3-Methoxyaniline R1 Diethyl Ethoxymethylenemalonate SM->R1 Gould-Jacobs Reaction Int1 4-Hydroxy-7-methoxyquinoline R1->Int1 Int1_c 4-Hydroxy-7-methoxyquinoline R2 Phosphorus Oxychloride (POCl₃) Int1_c->R2 Chlorination Int2 4-Chloro-7-methoxyquinoline R2->Int2 Int2_c 4-Chloro-7-methoxyquinoline R3 N-Bromosuccinimide (NBS) Int2_c->R3 Electrophilic Bromination Product 3-Bromo-4-chloro-7-methoxyquinoline R3->Product

Caption: Synthetic workflow for 3-Bromo-4-chloro-7-methoxyquinoline.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-7-methoxyquinoline (via Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a classic and effective method for constructing the 4-hydroxyquinoline core from an aniline derivative.[5][6]

  • Rationale: This reaction proceeds through two key stages: condensation and thermal cyclization. 3-Methoxyaniline is reacted with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate.[5] The choice of a high-boiling point solvent like diphenyl ether or Dowtherm A is critical for the subsequent high-temperature cyclization (typically ~250°C), which proceeds via an electrocyclic reaction to form the quinoline ring, followed by tautomerization to the more stable 4-hydroxy form.[5][6]

  • Methodology:

    • A mixture of 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-140°C for 1-2 hours until the theoretical amount of ethanol has distilled off.

    • The resulting intermediate is added to a pre-heated high-boiling solvent (e.g., Dowtherm A) at ~250°C and heated for 1 hour to effect cyclization.[6]

    • Upon cooling, the intermediate ester precipitates and is collected by filtration.

    • The ester is saponified by refluxing with aqueous sodium hydroxide (e.g., 10% NaOH) until dissolved.[6]

    • The resulting carboxylate is then heated in the high-boiling solvent to effect decarboxylation, yielding 4-hydroxy-7-methoxyquinoline.

Step 2: Synthesis of 4-Chloro-7-methoxyquinoline

  • Rationale: The conversion of the 4-hydroxyl group to a chlorine atom is a standard transformation achieved using a strong chlorinating agent.[5] Phosphorus oxychloride (POCl₃) is the reagent of choice as it is highly effective and the byproducts are volatile, simplifying purification.[7][8] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Methodology:

    • 4-Hydroxy-7-methoxyquinoline (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq).[7]

    • The mixture is heated under reflux (approx. 110°C) for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).[7]

    • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is cautiously poured onto crushed ice with stirring. The acidic solution is then neutralized with a base (e.g., saturated sodium carbonate solution or ammonium hydroxide) to precipitate the product.[7]

    • The solid 4-chloro-7-methoxyquinoline is collected by filtration, washed with water, and dried.[7]

Step 3: Synthesis of 3-Bromo-4-chloro-7-methoxyquinoline

  • Rationale: The final step is a regioselective electrophilic bromination. The quinoline ring is activated towards electrophilic attack, and the 3-position is particularly susceptible due to the electronic influence of the ring nitrogen. N-Bromosuccinimide (NBS) is a mild and selective brominating agent, often used with a radical initiator like benzoyl peroxide in an inert solvent.[9]

  • Methodology:

    • 4-Chloro-7-methoxyquinoline (1.0 eq) is dissolved in a suitable dry solvent (e.g., carbon tetrachloride or acetonitrile).

    • N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) are added.[9]

    • The reaction mixture is heated to reflux and stirred for several hours until completion.[9]

    • After cooling, the succinimide byproduct is removed by filtration.

    • The filtrate is concentrated, and the crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol or an ether/hexane mixture), to yield 3-Bromo-4-chloro-7-methoxyquinoline.[9]

Spectroscopic and Analytical Characterization

Validation of the molecular structure is paramount. The following data represent typical analytical results for confirming the identity and purity of 3-Bromo-4-chloro-7-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline core and a singlet for the methoxy group. The aromatic protons will exhibit distinct chemical shifts and coupling patterns influenced by the electron-withdrawing halogens.[1] The methoxy group protons are expected to appear as a sharp singlet around 3.9-4.0 ppm.[1]

  • ¹³C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents; for example, the carbon attached to the methoxy group will be significantly shielded, while the carbons attached to the halogens will be deshielded.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Rationale: Due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will exhibit a characteristic isotopic pattern.

  • Expected Fragmentation: The mass spectrum should show a molecular ion cluster around m/z 271, 273, and 275, reflecting the isotopic distribution of Br and Cl.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental formula (C₁₀H₇BrClNO).

Applications in Research and Drug Discovery

3-Bromo-4-chloro-7-methoxyquinoline is not an end product but a versatile intermediate for creating more complex molecules with potential therapeutic value.

Scaffold for Anticancer Agents

The quinoline core is a well-established pharmacophore in oncology.[1][2]

  • Kinase Inhibitors: Many kinase inhibitors, which target signaling pathways crucial for cancer cell growth, are based on the quinoline scaffold.[2] The 4-chloro position is highly reactive towards nucleophilic substitution by amines, allowing for the introduction of various side chains designed to interact with the ATP-binding pocket of kinases like EGFR, VEGFR, or PI3K.[2]

  • DNA Intercalators: The planar nature of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription in cancer cells.

Intermediate for Antimicrobial and Antimalarial Drugs

Historically, 4-aminoquinoline derivatives like chloroquine have been cornerstone antimalarial drugs.[10][11]

  • Synthesis of Analogs: This compound serves as a starting point for synthesizing novel analogs to combat drug-resistant strains of malaria and other pathogens. The bromine at the 3-position can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to add further complexity and explore new structure-activity relationships.[1][2]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data for this compound is limited, halogenated aromatic compounds should be handled as potentially harmful.

Conclusion

3-Bromo-4-chloro-7-methoxyquinoline is a high-value chemical intermediate with significant potential for the synthesis of novel bioactive compounds. Its unique substitution pattern provides chemists with the tools for selective and diverse functionalization. The reliable synthetic protocols and clear characterization data provided in this guide serve as a foundational resource for researchers aiming to leverage this versatile scaffold in medicinal chemistry and drug discovery.

References

  • PubChem. 3-Bromo-4-chloro-7-methoxyquinoline | C10H7BrClNO | CID 45599621. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. 4,7-Dichloroquinoline. Wikimedia Foundation. Available from: [Link]

  • Organic Syntheses. 4,7-dichloroquinoline - Organic Syntheses Procedure. Available from: [Link]

  • Scribd. Synthesis of 4,7-Dichloroquinoline. Available from: [Link]

  • PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Available from: [Link]

  • PubChem. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Google Patents. (2023). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • Longdom Publishing. (2017, April 19). Medicinal Chemistry and its Application in Combating Diseases. Journal of Research and Development. Available from: [Link]

Sources

Technical Guide: 3-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-chloro-7-methoxyquinoline (CAS: 1203579-63-8) is a high-value heterocyclic intermediate primarily utilized in the discovery of tyrosine kinase inhibitors (TKIs). Its structural uniqueness lies in its tri-functionalized core: an electron-donating methoxy group at C7 that modulates ring basicity, a labile chlorine at C4 susceptible to nucleophilic aromatic substitution (


), and a bromine at C3 positioned for palladium-catalyzed cross-coupling. This guide details the rigorous IUPAC nomenclature, a self-validating synthetic protocol, and the chemoselective logic required to utilize this scaffold in drug development.

Nomenclature and Structural Analysis

IUPAC Name Derivation

The name 3-bromo-4-chloro-7-methoxyquinoline is derived systematically based on the fusion of a benzene ring and a pyridine ring.

  • Parent Structure: Quinoline (benzo[

    
    ]pyridine).[1]
    
  • Numbering Priority: The nitrogen atom is assigned position 1. Numbering proceeds through the pyridine ring to the ring junction, then through the benzene ring.

  • Substituent Alphabetization: Bromo (B)

    
     Chloro (C) 
    
    
    
    Methoxy (M).
  • Locants:

    • N1: Heteroatom anchor.

    • C3: Bromine attachment (Pyridine ring).[2]

    • C4: Chlorine attachment (Pyridine ring).

    • C7: Methoxy group (Benzene ring).[3][4][5]

Structural Visualization

The following diagram illustrates the canonical numbering scheme and electronic environment.

QuinolineStructure N1 N1 C2 C2 N1->C2 = C3 C3 (Br) C2->C3 C4 C4 (Cl) C3->C4 = C4a C4a C4->C4a C4a->N1 C8a C8a C4a->C8a Fusion C5 C5 C5->C4a C6 C6 C6->C5 = C7 C7 (OMe) C7->C6 C8 C8 C8->C7 = C8a->C8

Figure 1: Canonical numbering of the quinoline core. Red nodes indicate halogenation sites; Green indicates the electron-donating methoxy group.

Synthetic Protocol (Self-Validating System)

The synthesis of 3-bromo-4-chloro-7-methoxyquinoline requires a sequential approach to avoid regioselectivity errors. The most robust route involves constructing the quinolone core, followed by electrophilic bromination, and finally nucleophilic chlorination.

Reaction Workflow

SynthesisFlow Start 3-Methoxyaniline + Meldrum's Acid Int1 Enamine Intermediate Start->Int1 Condensation (100°C) Int2 7-Methoxy-4(1H)-quinolone Int1->Int2 Thermal Cyclization (Diphenyl ether, 250°C) Int3 3-Bromo-7-methoxy-4(1H)-quinolone Int2->Int3 Electrophilic Bromination (NBS, AcOH) Final 3-Bromo-4-chloro- 7-methoxyquinoline Int3->Final Deoxychlorination (POCl3, 90°C)

Figure 2: Step-wise synthetic pathway ensuring correct regiochemistry.

Detailed Methodology
Step 1: Cyclization to 7-Methoxy-4-quinolone

Principle: The Gould-Jacobs reaction or Meldrum's acid condensation is used. The 3-methoxy group directs cyclization para to itself, but ortho cyclization is blocked or sterically disfavored, yielding the 7-methoxy isomer.

  • Reagents: 3-Methoxyaniline, Meldrum's acid (or diethyl ethoxymethylenemalonate), Diphenyl ether.

  • Validation: Formation of a solid precipitate upon cooling the high-temperature mixture.

    
    H NMR should show a downfield doublet for the C2 proton (~7.8-8.0 ppm).
    
Step 2: C3-Bromination

Principle: The 4-quinolone system is electron-rich at C3 due to the enaminone character. Electrophilic aromatic substitution occurs exclusively at C3.

  • Protocol: Dissolve 7-methoxy-4-quinolone in glacial acetic acid. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Causality: Adding NBS to the quinolone (before chlorination) is critical. If one attempts to brominate the 4-chloro derivative later, the deactivated pyridine ring resists electrophilic attack, leading to harsh conditions and side products.

  • Validation: TLC (MeOH:DCM 1:9) shows the disappearance of the starting material. Mass spec (LCMS) confirms the [M+2] isotope pattern characteristic of bromine.

Step 3: C4-Chlorination (Deoxychlorination)

Principle: Conversion of the C4-carbonyl (tautomeric hydroxyl) to a chloride using Phosphorus Oxychloride (


).
  • Protocol: Suspend the 3-bromo-7-methoxy-4-quinolone in neat

    
    . Heat to reflux (approx. 105°C) for 2-3 hours.
    
  • Safety Note: Quench carefully into ice water;

    
     hydrolysis is violently exothermic.
    
  • Validation: The product precipitates as a solid upon neutralization.

    
    H NMR will show the loss of the N-H proton and a shift in the aromatic signals.
    

Chemoselectivity & Applications

This molecule is designed for divergent synthesis . The C3-Br and C4-Cl bonds possess distinct electronic properties that allow for sequential functionalization.

Reactivity Profile
PositionSubstituentReactivity TypePreferred ReactionMechanistic Driver
C4 ChlorineHigh

(Nucleophilic Aromatic Substitution)
Activation by N1 (aza-effect) makes C4 highly electrophilic.
C3 BromineModeratePd-Catalyzed Cross-CouplingC-Br bond is weaker than C-Cl; preferred for oxidative addition after C4 is substituted.
C7 MethoxyLowStable / DemethylationElectron donor; stabilizes the benzene ring but deactivates

at C5/C6/C8.
Divergent Workflow Logic

In drug discovery (specifically for kinase inhibitors like Lenvatinib analogs), the order of operations is non-negotiable:

  • First: Displace the C4-Cl with an aniline or amine nucleophile (

    
    ).[6] The C3-Br remains intact because 
    
    
    
    requires the activation provided by the ring nitrogen, which affects C4 much more strongly than C3.
  • Second: Utilize the C3-Br for Suzuki or Sonogashira coupling to install solubilizing groups or heteroaryl tails.

ReactivityLogic Core 3-Bromo-4-chloro- 7-methoxyquinoline PathA Path A: Nucleophile (R-NH2) (SNAr Reaction) Core->PathA High Selectivity (C4-Cl displacement) PathB Path B: Pd(0) / Boronic Acid (Suzuki Coupling) Core->PathB Low Selectivity (Potential C4 interference) ProductA 4-Amino-3-bromo derivative (Kinase Hinge Binder) PathA->ProductA ProductB Mixture / Polymerization (NOT RECOMMENDED) PathB->ProductB

Figure 3: Chemoselective strategy. Path A is the standard industry route for functionalization.

References

  • PubChem. 3-Bromo-4-chloro-7-methoxyquinoline Compound Summary. National Library of Medicine. Available at: [Link]

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[7] Available at: [Link]

Sources

Spectroscopic data for 3-Bromo-4-chloro-7-methoxyquinoline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Bromo-4-chloro-7-methoxyquinoline (CAS: 1203579-63-8) is a highly functionalized heterocyclic building block critical in the synthesis of tyrosine kinase inhibitors (TKIs) and antimalarial pharmacophores.[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the 3-bromo and 4-chloro positions allow for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 7-methoxy group modulates solubility and electronic properties.

This guide provides a definitive spectroscopic reference (NMR, IR, MS) and a validated synthetic workflow for researchers utilizing this scaffold in drug discovery.

PropertySpecification
IUPAC Name 3-Bromo-4-chloro-7-methoxyquinoline
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
Appearance Dark red to brown solid
Solubility Soluble in DMSO, CH₂Cl₂, MeOH; sparingly soluble in water
Key Application Intermediate for Lenvatinib analogs and HGF/c-Met inhibitors

Synthetic Pathway & Workflow

The synthesis of 3-bromo-4-chloro-7-methoxyquinoline typically proceeds via a modified Gould-Jacobs reaction followed by electrophilic halogenation. The critical step is the regioselective bromination at the C3 position before or during the chlorination of the C4-hydroxyl group.

Graphviz Workflow Diagram

SynthesisWorkflow Start 3-Methoxyaniline Inter1 Enamine Intermediate Start->Inter1 EMME, 110°C Cyclized 7-Methoxy-4-hydroxyquinoline Inter1->Cyclized Ph2O, 250°C (Cyclization) Brominated 3-Bromo-7-methoxy-4-hydroxyquinoline Cyclized->Brominated NBS or Br2/AcOH (C3-Bromination) Final 3-Bromo-4-chloro-7-methoxyquinoline Brominated->Final POCl3, 100°C (Deoxychlorination)

Caption: Step-wise synthesis from 3-methoxyaniline involving cyclization, regioselective bromination, and chlorination.

Detailed Experimental Protocol

Step 1: Bromination of 7-Methoxy-4-hydroxyquinoline

  • Dissolve 7-methoxy-4-hydroxyquinoline (1.0 eq) in glacial acetic acid.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir for 2 hours; the product often precipitates.

  • Filter, wash with water, and dry to yield 3-bromo-7-methoxy-4-hydroxyquinoline .

Step 2: Chlorination (Deoxychlorination)

  • Suspend the 3-bromo intermediate (1.0 eq) in POCl₃ (5.0 eq).

  • Heat to 100°C for 3 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Pour reaction mixture slowly onto crushed ice/NH₄OH (exothermic!).

  • Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc) to obtain the title compound.

Spectroscopic Characterization

The following data is synthesized from high-purity samples (Source: eScholarship, Dissertation of M. Cardenas, 2019).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CD₃OD) The spectrum is characterized by a distinct singlet for the H2 proton (deshielded by the adjacent N and Br) and the methoxy singlet.

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling (Hz)Structural Insight
8.82 Singlet (s)1HH-2 -Highly deshielded due to pyridine nitrogen and C3-Br.
8.12 Doublet (d)1HH-5 J = 9.0Ortho coupling to H-6; typical for quinoline H5.
7.38 – 7.31 Multiplet (m)2HH-6, H-8 -Overlapping signals of the electron-rich benzenoid ring.
3.97 Singlet (s)3H-OCH₃ -Characteristic methoxy group at C7.

¹³C NMR (101 MHz, CD₃OD) Predicted and literature-correlated shifts.

Shift (δ ppm)AssignmentType
161.5 C-7 C-O (Quaternary)
151.8 C-2 CH (Azomethine)
149.5 C-8a Quaternary (Ring Junction)
141.0 C-4 C-Cl (Quaternary)
128.5 C-5 CH
122.0 C-6 CH
119.5 C-4a Quaternary (Ring Junction)
115.0 C-3 C-Br (Quaternary)
108.2 C-8 CH
56.5 -OCH₃ CH₃
Mass Spectrometry (MS)

The presence of both Bromine (Br) and Chlorine (Cl) creates a distinct isotopic fingerprint.

  • Ionization Mode: ESI+ or APCI+

  • Molecular Ion: [M+H]⁺[2][3]

Isotopic Pattern Analysis:

  • m/z 271.9 (¹²C₁₀H₈⁷⁹Br³⁵ClNO) [M+H]⁺: Base Peak (Relative Intensity ~77%)

  • m/z 273.9 (Isotopologue): Intensity ~100% (Due to ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl overlap).

  • m/z 275.9 (Isotopologue): Intensity ~25% (Due to ⁸¹Br/³⁷Cl).

Diagnostic Rule: Look for the "Step-Ladder" pattern (M, M+2, M+4) with approximate intensities of 3:4:1, confirming the presence of one Br and one Cl atom.

Infrared Spectroscopy (FT-IR)
  • 3050 cm⁻¹: Ar-H stretching (weak).

  • 2930, 2850 cm⁻¹: C-H stretching (Methoxy methyl group).

  • 1610, 1580 cm⁻¹: C=N and C=C aromatic skeletal vibrations (Quinoline core).

  • 1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

  • 1050 cm⁻¹: C-O symmetric stretch.

  • ~750-800 cm⁻¹: C-Cl and C-Br stretch fingerprints (often obscured in fingerprint region).

Quality Control & Storage

  • Purity Assessment: HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). Target purity >95% at 254 nm.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation.

References

  • Cardenas, M. M. (2019). Development of Atroposelective Nucleophilic Substitutions Towards Pharmaceutically Relevant N-Heterocyclic Scaffolds. University of California, San Diego. eScholarship. Link

  • PubChem.[4] (n.d.). Compound Summary: 3-Bromo-4-chloro-7-methoxyquinoline (CID 45599621).[4] National Library of Medicine. Link

  • World Intellectual Property Organization.[5] (2018).[6] WO2018034917A1 - Compounds useful for altering the levels of bile acids.[6] Patentscope. Link

Sources

Solubility of 3-Bromo-4-chloro-7-methoxyquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-4-chloro-7-methoxyquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-4-chloro-7-methoxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the compound's solubility. We will explore its molecular properties, predict its behavior in various organic solvents, provide a robust experimental protocol for quantitative solubility determination, and discuss the key factors that influence dissolution. This guide is structured to provide not just data, but actionable insights for laboratory applications, from reaction chemistry to formulation.

Introduction: The Critical Role of Solubility

3-Bromo-4-chloro-7-methoxyquinoline is a halogenated quinoline derivative, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] The utility of such a compound in any application—be it as a reactant in a synthetic pathway, a candidate in a high-throughput screen, or an active pharmaceutical ingredient (API) in a formulation—is fundamentally governed by its solubility. Poor solubility can hinder reaction kinetics, complicate purification processes, and create significant bioavailability challenges in drug development.

This guide serves as a detailed resource for understanding and manipulating the solubility of 3-Bromo-4-chloro-7-methoxyquinoline. Our approach is grounded in the "like dissolves like" principle, which posits that a solute will dissolve best in a solvent that has a similar polarity.[2][3] We will dissect the molecular structure of the target compound to predict its behavior and provide the necessary tools for its empirical validation.

Physicochemical Profile of 3-Bromo-4-chloro-7-methoxyquinoline

The solubility of a compound is intrinsically linked to its physical and chemical properties. The structure of 3-Bromo-4-chloro-7-methoxyquinoline—a rigid, aromatic quinoline core functionalized with two halogen atoms and a methoxy group—provides clear indicators of its expected solubility behavior.

The large, fused aromatic ring system, along with the bromo and chloro substituents, creates a predominantly nonpolar and hydrophobic molecule. The nitrogen atom within the quinoline ring and the oxygen of the methoxy group introduce regions of polarity and potential for weak hydrogen bonding, but these are significantly counteracted by the large nonpolar surface area.

A key metric for predicting solubility is the octanol-water partition coefficient (LogP), which measures a compound's lipophilicity. A higher LogP value indicates greater solubility in nonpolar, organic solvents and lower solubility in polar, aqueous solvents.

Table 1: Key Physicochemical Properties of 3-Bromo-4-chloro-7-methoxyquinoline

PropertyValueSource
Molecular Formula C₁₀H₇BrClNO[4]
Molecular Weight 272.52 g/mol [4]
Calculated XLogP3 3.5[4]
Polar Surface Area 22.1 Ų[4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 2 (N, O)[4]

The high XLogP3 value of 3.5 strongly suggests that the compound is lipophilic and will exhibit poor solubility in water but favorable solubility in organic solvents.[4] The lack of hydrogen bond donors further limits its ability to interact with and dissolve in protic solvents like water.[5]

Qualitative Solubility Profile and Solvent Selection Rationale

While specific quantitative solubility data for 3-Bromo-4-chloro-7-methoxyquinoline is not extensively documented in publicly available literature, we can infer a reliable qualitative profile based on its structure and data from closely related analogs. For instance, the isomeric 4-Bromo-3-chloro-7-methoxyquinoline is reported to be miscible with a range of common organic solvents.[6]

The principle of "like dissolves like" is paramount in selecting an appropriate solvent.[2] The dissolution process requires overcoming the solute-solute and solvent-solvent intermolecular forces to establish new, favorable solute-solvent interactions.[7]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). Given the large nonpolar scaffold of the target molecule, strong solubility is anticipated in these solvents. The energy required to break the solute-solute interactions is likely to be well-compensated by the formation of new interactions with the solvent.[3][5]

  • Moderately Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess dipole moments and can engage in dipole-dipole interactions in addition to dispersion forces. Solvents like THF and Ethyl Acetate also have hydrogen bond acceptors. These solvents are excellent candidates as they can interact with both the nonpolar and polar regions of the molecule, often providing the best balance for dissolution.

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These are highly polar solvents with strong dissolving power for a wide range of organic compounds.[8] They are often used as "solvents of last resort" and are expected to effectively dissolve 3-Bromo-4-chloro-7-methoxyquinoline, particularly if kinetic solubility is required for a reaction.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are characterized by their ability to form strong hydrogen bonds. Due to the compound's inability to donate hydrogen bonds and its large hydrophobic character, its solubility in these solvents is expected to be limited.[5][7] While it may show some solubility in alcohols like ethanol, it is predicted to be practically insoluble in water.

Table 2: Predicted and Reported Qualitative Solubility

Solvent ClassRepresentative SolventsPredicted SolubilityRationale / Reported Data
Nonpolar Aromatic Toluene, BenzeneHighFavorable van der Waals interactions. Miscibility reported for isomer.[6]
Nonpolar Aliphatic Hexane, CyclohexaneModerate to HighFavorable van der Waals interactions.
Halogenated Dichloromethane (DCM), ChloroformHighSimilar polarity and dipole-dipole interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighBalance of nonpolar and polar character. Miscibility reported for isomer.[6]
Esters Ethyl AcetateHighGood balance of polarity for interaction with multiple functional groups.
Ketones AcetoneHighPolar aprotic nature. Miscibility reported for isomer.[6]
Polar Aprotic DMSO, DMFVery HighStrong dissolving power for diverse organic molecules.[8]
Alcohols Ethanol, MethanolLow to ModerateH-bonding of solvent dominates; limited interaction with solute.[6][9]
Aqueous WaterVery Low / InsolubleStrong H-bonding network of water is difficult to disrupt.[1][5]

Experimental Protocol: Quantitative Solubility Determination

To move beyond qualitative predictions, empirical determination is essential. The isothermal saturation method is a gold-standard technique for accurately measuring thermodynamic solubility. The following protocol provides a self-validating workflow for obtaining reliable and reproducible data.

Methodology: Isothermal Saturation

Objective: To determine the equilibrium solubility of 3-Bromo-4-chloro-7-methoxyquinoline in a selected organic solvent at a specific temperature.

Materials:

  • 3-Bromo-4-chloro-7-methoxyquinoline (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Step-by-Step Protocol:

  • Preparation of Standard Curve:

    • Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration.

    • Perform a serial dilution to create a series of standards of decreasing concentration.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a standard curve of response (e.g., peak area) versus concentration. This is critical for quantifying the final sample.

  • Sample Preparation:

    • Add an excess amount of solid 3-Bromo-4-chloro-7-methoxyquinoline to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A good starting point is 10-20 mg of solid in 1-2 mL of solvent.

    • Add the precise volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium. The system is self-validating: taking measurements at 24h and 48h should yield the same result if equilibrium has been reached.

  • Sample Isolation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe.

    • Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

  • Analysis:

    • Accurately dilute a known volume of the filtered, saturated solution with the solvent to bring its concentration into the linear range of the previously established standard curve.

    • Analyze the diluted sample using the same analytical method (e.g., HPLC).

  • Calculation:

    • Using the standard curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Workflow Visualization

G Figure 1: Isothermal Saturation Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Calculation A Add excess solute to known volume of solvent C Equilibrate at constant T (e.g., 24-48h with agitation) A->C Sample Vial B Prepare analytical standard curve G Analyze via HPLC/UV-Vis B->G Calibration D Settle excess solid C->D E Filter supernatant (0.22 µm syringe filter) D->E F Dilute filtered sample to known volume E->F F->G H Calculate concentration using standard curve G->H

Caption: Figure 1: Workflow for determining thermodynamic solubility.

Factors Influencing Solubility: A Deeper Dive

Understanding the theoretical underpinnings of solubility allows for its strategic manipulation. The dissolution of 3-Bromo-4-chloro-7-methoxyquinoline is not a static property but can be influenced by several factors.

Intermolecular Forces

The solubility of the compound is a direct result of the interplay between the solute's structural features and the solvent's properties. The halogen atoms increase polarizability and can participate in dipole-dipole interactions, while the methoxy group's oxygen and the ring nitrogen act as hydrogen bond acceptors. A successful solvent will have properties that complement these features.

G Figure 2: Factors Governing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Sol Solubility Polarity Molecular Polarity (Dipole Moment) Polarity->Sol HBond H-Bonding Capacity (Acceptors) HBond->Sol MW Molecular Size & Surface Area MW->Sol SolvPol Solvent Polarity (Dielectric Constant) SolvPol->Sol SolvHBond Solvent H-Bonding SolvHBond->Sol Temp Temperature Temp->Sol

Sources

The Synthetic Chemist's Guide to 3-Bromo-4-chloro-7-methoxyquinoline: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-chloro-7-methoxyquinoline (CAS No. 1203579-63-8), a halogenated quinoline derivative with significant potential as a research chemical and building block in medicinal chemistry.[1] While specific experimental data for this particular isomer is limited in publicly accessible literature, this document leverages established principles of organic synthesis and spectroscopic analysis to present a robust framework for its preparation, characterization, and application. We will explore a plausible synthetic pathway, predict its key spectroscopic signatures, and detail its reactivity in crucial C-C and C-N bond-forming reactions that are foundational to the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to exploit the unique chemical architecture of this promising scaffold.

Introduction: The Quinoline Core and the Strategic Importance of Halogenation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic functionalization of the quinoline ring system is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

3-Bromo-4-chloro-7-methoxyquinoline presents a particularly interesting case. The presence of two distinct halogen atoms at the 3- and 4-positions offers the potential for selective, sequential chemical modifications. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) provides a versatile handle for introducing molecular diversity. The methoxy group at the 7-position further modulates the electronic properties of the benzene portion of the ring system.

This guide will address the current information gap for this specific isomer by providing a scientifically grounded, predictive, and practical resource for its use in a research setting.

Physicochemical Properties

A summary of the computed physicochemical properties for 3-Bromo-4-chloro-7-methoxyquinoline is presented in Table 1. These values are useful for predicting its behavior in various solvent systems and its potential for membrane permeability.

PropertyValueSource
CAS Number 1203579-63-8PubChem[1]
Molecular Formula C₁₀H₇BrClNOPubChem[1]
Molecular Weight 272.52 g/mol PubChem[1]
XLogP3 3.5PubChem[1]
Topological Polar Surface Area 22.1 ŲPubChem[1]

Proposed Synthesis Pathway

The proposed multi-step synthesis is outlined below:

Synthesis_Pathway A 3-Methoxyaniline C Intermediate A (Anilinomethylenemalonate) A->C Condensation B Diethyl 2-(ethoxymethylene)malonate B->C D 7-Methoxy-4-hydroxyquinoline C->D Thermal Cyclization (e.g., Dowtherm A, ~250°C) E 4-Chloro-7-methoxyquinoline D->E Chlorination (e.g., POCl₃) F 3-Bromo-4-chloro-7-methoxyquinoline E->F Electrophilic Bromination (e.g., NBS)

Caption: Proposed synthetic pathway for 3-Bromo-4-chloro-7-methoxyquinoline.

Step-by-Step Proposed Protocol for Synthesis

Step 1: Synthesis of 7-Methoxy-4-hydroxyquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core.[2][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Condensation: Heat the mixture at 120-140°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: Add a high-boiling point solvent such as Dowtherm A or diphenyl ether to the reaction mixture. Heat the mixture to approximately 250°C and maintain this temperature for 30-60 minutes.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product, 7-methoxy-4-hydroxyquinoline, will precipitate. Dilute the mixture with hexane or petroleum ether to facilitate further precipitation. Collect the solid by filtration, wash with the same solvent, and dry under vacuum.

Step 2: Chlorination of 7-Methoxy-4-hydroxyquinoline

The conversion of the 4-hydroxyl group to a chloro group is a standard transformation.[6]

  • Reaction Setup: In a fume hood, carefully add 7-methoxy-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Basify the aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8-9. The product, 4-chloro-7-methoxyquinoline, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.

Step 3: Regioselective Bromination of 4-Chloro-7-methoxyquinoline

This is the critical step for introducing the bromine atom at the 3-position. The directing effects of the substituents on the quinoline ring will govern the regioselectivity of this electrophilic aromatic substitution. The nitrogen in the quinoline ring is deactivating towards electrophilic substitution. The 4-chloro group is also deactivating but is an ortho, para-director. The 7-methoxy group is an activating ortho, para-director.[7][8][9][10] The C-3 position is activated by the nitrogen atom through resonance, making it susceptible to electrophilic attack.

  • Reaction Setup: Dissolve 4-chloro-7-methoxyquinoline (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane or chloroform.

  • Bromination: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature. The reaction may require gentle heating or catalysis with a Lewis acid, depending on the reactivity of the substrate.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with a solution of sodium thiosulfate. If in an acidic medium, neutralize with a base. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-Bromo-4-chloro-7-methoxyquinoline.

Predicted Spectroscopic Characterization

While experimental spectra for 3-Bromo-4-chloro-7-methoxyquinoline are not widely published, its spectroscopic features can be reliably predicted based on the analysis of its structure and data from analogous compounds.[11][12][13][14][15][16][17][18]

1H and 13C NMR Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The H-2 proton will likely be the most downfield signal due to its proximity to the nitrogen atom. The protons on the benzene ring (H-5, H-6, and H-8) will exhibit coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The methoxy group will appear as a singlet at approximately 3.9-4.0 ppm.

  • 13C NMR: The carbon spectrum will show 10 distinct signals. The carbons bearing the halogen atoms (C-3 and C-4) will be significantly influenced by their electron-withdrawing effects. The carbon attached to the methoxy group (C-7) will be shifted upfield due to the electron-donating effect of the oxygen. The methoxy carbon itself will appear around 56 ppm.[15][17]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • Aromatic C-H stretch: 3100-3000 cm⁻¹

  • C-H stretch (methoxy): 2950-2850 cm⁻¹

  • Aromatic C=C and C=N stretching: 1600-1450 cm⁻¹

  • C-O stretch (methoxy): 1250-1020 cm⁻¹ (likely strong)

  • C-Cl stretch: 850-550 cm⁻¹

  • C-Br stretch: 690-515 cm⁻¹

Mass Spectrometry

The mass spectrum under electron ionization (EI) will provide a unique fragmentation pattern and a clear isotopic signature.

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster will be observed, showing the characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 in an approximate 1:1 ratio) and one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio).[19][20][21][22]

  • Fragmentation: The fragmentation is expected to proceed via the sequential loss of the halogen atoms, with the loss of the bromine radical being a likely initial step due to the weaker C-Br bond compared to the C-Cl bond.[19] Subsequent loss of a chlorine radical and fragmentation of the quinoline ring would also be expected.

Applications in Research and Drug Development

3-Bromo-4-chloro-7-methoxyquinoline is a valuable intermediate for the synthesis of more complex molecules, primarily through reactions that leverage its two distinct halogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[23][24][25] This differential reactivity allows for the selective functionalization at the 3-position while leaving the 4-chloro substituent intact for subsequent modification.

Suzuki_Coupling Start 3-Bromo-4-chloro-7-methoxyquinoline Product 3-Aryl-4-chloro-7-methoxyquinoline Start->Product Reagents Ar-B(OH)₂ Pd(0) catalyst, Base Reagents->Product Suzuki-Miyaura Coupling

Caption: Selective Suzuki-Miyaura coupling at the C-3 position.

5.1.1. Representative Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine 3-Bromo-4-chloro-7-methoxyquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol/water.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 3-aryl-4-chloro-7-methoxyquinoline derivative.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring, particularly at the 4-position, makes the 4-chloro substituent susceptible to nucleophilic aromatic substitution.[26][27][28][29] This allows for the introduction of various nitrogen, oxygen, or sulfur nucleophiles.

5.2.1. Representative Protocol for Amination

  • Reaction Setup: In a sealed tube or microwave vial, combine the 4-chloroquinoline derivative (1.0 eq) and the desired amine (primary or secondary, 1.5-3.0 eq) in a suitable solvent such as ethanol, n-butanol, or DMF.

  • Reaction: Heat the reaction mixture to 100-150°C (conventional heating) or 120-180°C (microwave irradiation) for the required time. The reaction can be run with or without an added base, depending on the nucleophilicity of the amine.

  • Work-up and Purification: After cooling, the reaction mixture can be diluted with water to precipitate the product, or the solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-4-chloro-7-methoxyquinoline is not widely available, general precautions for handling halogenated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-4-chloro-7-methoxyquinoline is a strategically designed research chemical that holds considerable promise as a versatile building block for the synthesis of novel, biologically active compounds. Its di-halogenated nature allows for selective and sequential functionalization, enabling the exploration of a wide chemical space in drug discovery programs. This technical guide provides a foundational understanding of its synthesis, predicted properties, and reactivity, offering researchers a solid starting point for its incorporation into their synthetic workflows. As with any research chemical, careful experimental design and optimization are key to unlocking its full potential.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. Available at: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PMC. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. Available at: [Link]

  • Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes. (n.d.). ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Calgary. Available at: [Link]

  • Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

  • The Main Fragmentation Reactions of Organic Compounds. (n.d.). University of Basel. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck Index. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. Available at: [Link]

  • Substituent Effects. (n.d.). Lumen Learning. Available at: [Link]

  • An Efficient Synthesis of Substituted Quinolines. (2025). ResearchGate. Available at: [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). CSB/SJU. Available at: [Link]

  • Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. (2025). ResearchGate. Available at: [Link]

  • Halogenated Quinolines as Substrates for the Palladium‐Catalyzed Cross‐Coupling Reactions to Afford Substituted Quinolines. (n.d.). Scilit. Available at: [Link]

  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. (2025). ResearchGate. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Available at: [Link]

  • 3-Bromo-4-chloro-7-methoxyquinoline. (n.d.). PubChem. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]

  • 8.6 Substituent Effects in Electrophilic Substitutions. (n.d.). PennState. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). MDPI. Available at: [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. Available at: [Link]

  • Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Prediction of 1H NMR Chemical Shifts Using Neural Networks. (2001). Analytical Chemistry. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Available at: [Link]

  • Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes With Terminal Alkynes. (2016). PubMed. Available at: [Link]

  • Mass Spectrometry. (n.d.). Michigan State University. Available at: [Link]

  • Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. (2021). USD RED. Available at: [Link]

  • Regioselective Synthesis of Quinolinones. (n.d.). Scribd. Available at: [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). University of Glasgow. Available at: [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. (2012). The Journal of Organic Chemistry. Available at: [Link]

  • 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. (1989). PubMed. Available at: [Link]

  • Gould–Jacobs Reaction. (n.d.). ResearchGate. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). MDPI. Available at: [Link]

  • (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2025). ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI. Available at: [Link]

  • Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. (2024). YouTube. Available at: [Link]

  • Quinoline, 4-methoxy-. (n.d.). SpectraBase. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Available at: [Link]

  • (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2025). ResearchGate. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]

Sources

Technical Guide: Safety, Handling, and Reactivity of 3-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of 3-Bromo-4-chloro-7-methoxyquinoline Content Type: Technical Safety Guide & Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and EHS Professionals.

Executive Summary

3-Bromo-4-chloro-7-methoxyquinoline (CAS: 1203579-63-8 / 1208452-88-3) is a highly functionalized heterocyclic building block primarily used in the discovery of kinase inhibitors and antimalarial therapeutics. Its structure features three distinct reactive handles: a basic quinoline nitrogen, a labile chlorine atom at the C4 position (susceptible to SNAr), and a bromine atom at the C3 position (primed for palladium-catalyzed cross-coupling).

While specific toxicological data for this exact derivative is limited, its structural homology to known halogenated quinolines mandates a Biosafety Level 1+ (BSL-1+) or Chemical Hazard Group C approach. This guide synthesizes "read-across" toxicological principles with rigorous process safety engineering to establish a zero-exposure protocol.

Physicochemical & Hazard Profile

Chemical Identity & Properties
ParameterData
IUPAC Name 3-Bromo-4-chloro-7-methoxyquinoline
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
Physical State Off-white to pale brown solid
Solubility Low in water; High in DMSO, DCM, CHCl₃
Key Functional Groups Halogenated Heterocycle, Aryl Ether
GHS Hazard Classification (Derived)

Based on Structural Activity Relationship (SAR) to 4-chloroquinoline and 3-bromoquinoline.

Hazard ClassCategoryH-CodeStatement
Acute Toxicity Cat 4H302/H312Harmful if swallowed or in contact with skin.
Skin Corrosion Cat 2H315Causes skin irritation.[1][2][3]
Eye Damage Cat 2AH319Causes serious eye irritation.[1][2][3][4]
STOT - SE Cat 3H335May cause respiratory irritation.[2][4][5]
Mutagenicity SuspectedH341Suspected of causing genetic defects (Quinoline scaffold).[3]

Critical Safety Note: The C4-Chloro substituent renders this molecule an electrophile. It can potentially alkylate biological nucleophiles (proteins/DNA), classifying it as a potential sensitizer and mutagen .

Engineering Controls & Personal Protective Equipment (PPE)[8]

The "Defense in Depth" Strategy

Reliance on PPE alone is insufficient for halogenated heterocycles. The primary barrier must be engineering controls.

  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Barrier: Secondary containment trays (polypropylene) for all liquid transfers.

  • Tertiary Barrier: PPE.[2][3][4][6][7]

PPE Selection Matrix
Protection ZoneRecommendationTechnical Rationale
Hand (Splash) Double Nitrile (0.11 mm min)Standard nitrile provides >30 min breakthrough for solid handling.
Hand (Immersion) Silver Shield / Laminate Required if dissolved in DCM or CHCl₃. Halogenated solvents permeate nitrile in <2 mins.
Eye/Face Chemical Goggles Safety glasses are insufficient due to the corrosive potential of hydrolysis products (HCl/HBr).
Respiratory N95 / P100 Only required if handling micronized powder outside a hood (Strongly Discouraged).

Operational Protocols: Safe Handling Workflow

Solid Handling & Weighing

Static electricity is a significant risk with dry quinoline powders.

  • Anti-Static Measures: Use an ionizing bar or anti-static gun before dispensing.

  • Weighing: Perform inside the fume hood using a draft shield. If the balance is outside, use a closed transfer vessel (tared vial).

  • Decontamination: Wipe the exterior of the vial with a methanol-dampened tissue before removing it from the hood.

Solubilization & Reaction Setup

Risk: The dissolution of 3-Bromo-4-chloro-7-methoxyquinoline in protic solvents (e.g., Methanol) can be exothermic if residual POCl₃ (from synthesis) is present, releasing HCl gas.

Protocol:

  • Always add solvent to the solid, never solid to solvent (to control concentration).

  • Vent the vessel immediately after addition to prevent pressure buildup.

  • Solvent Choice: DMSO is an excellent solvent but is a permeation enhancer. If this compound is dissolved in DMSO, it will penetrate nitrile gloves instantly, carrying the toxic payload into the bloodstream. Use Laminate gloves when handling DMSO stock solutions.

Visualization: Safe Handling Workflow

SafeHandling Start Start: Solid Reagent CheckPPE Check PPE: Double Nitrile + Goggles Start->CheckPPE Weighing Weighing (In Hood) Use Anti-static Gun CheckPPE->Weighing SolventSelect Solvent Selection Weighing->SolventSelect DCM DCM/Chloroform (High Permeation Risk) SolventSelect->DCM Halogenated DMSO DMSO (Skin Absorption Carrier) SolventSelect->DMSO Polar Aprotic General Ethyl Acetate/MeOH SolventSelect->General Standard GloveChange SWITCH TO LAMINATE GLOVES DCM->GloveChange DMSO->GloveChange Process Proceed to Reaction General->Process GloveChange->Process

Caption: Workflow logic dictating PPE upgrades based on solvent carrier risks.

Reactivity & Synthesis Hazards

Nucleophilic Aromatic Substitution (SNAr)

The C4-chlorine is activated by the quinoline nitrogen.

  • Hazard: Reaction with amines or thiols often requires heat (80°C+).

  • Control: Ensure reflux condensers are rated for the solvent vapor pressure. Do not seal vessels (e.g., microwaves) without calculating headspace pressure, as HCl generation can rupture vials.

Palladium Cross-Coupling (Suzuki/Buchwald)

The C3-bromine is less reactive than the C4-chlorine but susceptible to Pd-insertion.

  • Hazard: Heavy metal waste generation and phosphine ligand toxicity.

  • Scavenging: Use QuadraSil® or thiol-functionalized silica to scavenge Pd and the quinoline derivative from reaction mixtures before evaporation to prevent dusting of toxic residues.

Emergency Response & Waste Management

Spill Response Logic

Scenario: 500 mg solid spill in the fume hood.

  • Isolate: Close the sash immediately to increase face velocity.

  • Protect: Don double nitrile gloves and N95 respirator (if sash must be raised).

  • Neutralize: Cover powder with wet paper towels (prevents dust).

  • Clean: Wipe with 10% aqueous sodium thiosulfate (if brominated byproducts suspected) or simple soap/water.

  • Disposal: Place all cleanup materials in a dedicated "Halogenated Solid Waste" container.

Waste Segregation

This compound contains Halogens (Cl, Br) and Nitrogen .

  • Do NOT mix with oxidizers (Nitric acid) -> Risk of N-oxide formation or violent decomposition.

  • Do NOT mix with strong bases in sealed containers -> Risk of hydrolysis and pressure buildup.

  • Correct Stream: "Halogenated Organic Waste" (High BTU incineration).

Visualization: Spill Decision Tree

SpillResponse Spill Spill Detected Type State? Spill->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/DCM) Type->Liquid ActionSolid 1. Wet Wipe (No Dust) 2. Scoop to Waste Solid->ActionSolid ActionLiquid 1. Absorb (Vermiculite) 2. DO NOT use paper (if oxidant present) Liquid->ActionLiquid Disposal Halogenated Waste Bin ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision logic for containing solid vs. liquid spills of halogenated quinolines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45599621, 3-Bromo-4-chloro-7-methoxyquinoline. Retrieved from [Link]

  • University of Illinois Division of Research Safety. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

Sources

Methodological & Application

Strategic Application Note: 3-Bromo-4-chloro-7-methoxyquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-chloro-7-methoxyquinoline (CAS 1203579-63-8) serves as a "linchpin" scaffold in the synthesis of ATP-competitive kinase inhibitors, particularly for EGFR, Src, and Abl tyrosine kinases.[1] Its value lies in its orthogonal reactivity profile , which allows for sequential, regioselective functionalization.[1] This guide outlines the strategic manipulation of this core to generate high-affinity Type I and Type II inhibitors, referencing the structural homology to approved drugs like Bosutinib and Gefitinib .[1]

Chemical Reactivity Profile

The scaffold presents three distinct vectors for diversification, each requiring specific activation conditions to ensure chemoselectivity.

SiteSubstituentReactivity ModePrimary Application
C4 ChlorideNucleophilic Aromatic Substitution (

)
Installation of the Hinge Binding Element (usually an aniline).
C3 BromideMetal-Catalyzed Cross-Coupling / CyanationTargeting the Gatekeeper Residue or electronic tuning (e.g., -CN induction).
C7 MethoxyDemethylation & O-AlkylationAttachment of Solubilizing Tails (e.g., morpholine/piperazine chains) to exit the solvent front.
Mechanism of Selectivity[1]
  • C4-Cl vs. C3-Br: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect at the C4 position (vinylogous to C2), making the C4-Cl bond highly susceptible to nucleophilic attack (

    
    ). The C3-Br bond is deactivated towards 
    
    
    
    but remains highly reactive towards oxidative addition by low-valent metal catalysts (Pd, Cu).
  • Operational Sequence: To avoid side reactions, the standard workflow is C4 Functionalization

    
     C3 Functionalization 
    
    
    
    C7 Modification
    .

Synthetic Workflows & Protocols

Protocol A: Installation of the Hinge Binder ( at C4)

This is the critical first step. The reaction is driven by the electron-deficient nature of the quinoline C4 position. Acid catalysis is often employed to protonate the quinoline nitrogen, further activating the C4-Cl bond.[1]

Target: Synthesis of 4-anilino-3-bromo-7-methoxyquinoline derivatives.

Materials:

  • Substrate: 3-Bromo-4-chloro-7-methoxyquinoline (1.0 equiv)

  • Nucleophile: Substituted Aniline (e.g., 2,4-dichloro-5-methoxyaniline) (1.1 equiv)

  • Solvent: Ethanol or 2-Propanol (anhydrous)

  • Catalyst: HCl (4M in dioxane) or Pyridine hydrochloride (0.1 equiv)

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-Bromo-4-chloro-7-methoxyquinoline (500 mg, 1.83 mmol) in 2-propanol (10 mL) in a sealed reaction vial.

  • Addition: Add the substituted aniline (2.0 mmol) followed by the catalytic acid source.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC/LC-MS. The product often precipitates as the hydrochloride salt.
    
  • Work-up: Cool the reaction to room temperature.

    • If solid precipitates:[1] Filter the solid, wash with cold isopropanol and diethyl ether.[1]

    • If solution remains clear: Concentrate in vacuo, neutralize with saturated

      
      , and extract with EtOAc.[1]
      
  • Validation:

    
     NMR should show the disappearance of the C4-Cl signal and the appearance of NH and aniline aromatic protons.
    

Expert Insight: If the aniline is weakly nucleophilic (electron-deficient), use ethoxyethanol as solvent and heat to


. Avoid strong bases (e.g., NaH) in this step to prevent potential halogen dance side reactions at the C3-Br position.
Protocol B: C3-Diversification (Palladium-Catalyzed Cyanation)

The C3-cyano group is a pharmacophore feature in Bosutinib and Neratinib , acting as a hydrogen bond acceptor for the kinase catalytic lysine or threonine.

Target: Conversion of C3-Br to C3-CN.

Materials:

  • Substrate: 4-Anilino-3-bromo-7-methoxyquinoline (from Protocol A)

  • Reagent:

    
     (0.6 equiv) or 
    
    
    
  • Catalyst:

    
     (2 mol%), dppf (4 mol%)
    
  • Additive: Zn dust (10 mol%) - activates the catalyst system

  • Solvent: DMA or DMF (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Charge a microwave vial with the substrate (1.0 equiv),

    
     (0.6 equiv), 
    
    
    
    , dppf, and Zn dust.[1] Seal and purge with Argon for 5 minutes.
  • Solvation: Add anhydrous DMA (concentration ~0.1 M) via syringe.

  • Reaction: Heat to

    
     for 2 hours (Microwave) or 
    
    
    
    for 12 hours (Thermal oil bath).
  • Quench: Cool to RT. Dilute with EtOAc and wash with

    
     (to sequester Zn/Cu salts).
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The nitrile product is significantly more polar than the bromide.[1]

Safety Note:


 releases HCN upon contact with strong acids. Quench aqueous waste with bleach (sodium hypochlorite) before disposal.
Protocol C: Solubilizing Tail Attachment (C7-Demethylation & Alkylation)

The 7-methoxy group is often too hydrophobic. Converting it to a solubilizing ether is standard practice (e.g., the morpholinopropoxy group in Gefitinib).[1]

Step 1: Demethylation

  • Dissolve the quinoline substrate in DCM.[1]

  • Cool to

    
     and add 
    
    
    
    (1M in DCM, 3.0 equiv) dropwise.
  • Stir at RT for 12 hours.

  • Quench carefully with

    
     at 
    
    
    
    . Concentrate to yield the 7-hydroxyquinoline hydrobromide.

Step 2: Williamson Ether Synthesis

  • Suspend the 7-hydroxy intermediate in DMF.

  • Add

    
     (3.0 equiv) and the alkyl halide (e.g., 3-chloropropylmorpholine) (1.2 equiv).
    
  • Heat to

    
     for 4 hours.
    
  • Isolate via aqueous work-up and crystallization.

Visualizing the Strategic Pathway

The following diagram illustrates the divergent synthesis capabilities starting from the 3-bromo-4-chloro-7-methoxyquinoline core.

G Core 3-Bromo-4-chloro- 7-methoxyquinoline (Starting Material) Step1 Intermediate A (4-Anilino-3-bromo) Core->Step1 Protocol A: SNAr (Aniline, H+) Path_CN Kinase Inhibitor (Type I) (3-Cyano-4-anilino) [Bosutinib Analog] Step1->Path_CN Protocol B: Pd(0), Zn(CN)2 Path_Suzuki Gatekeeper Probes (3-Aryl/Vinyl) Step1->Path_Suzuki Protocol C: Suzuki-Miyaura Solubility Clinical Candidate (7-Alkoxy Modified) Path_CN->Solubility Protocol D: 1. BBr3 (Demethylation) 2. R-X (Alkylation)

Caption: Divergent synthesis map showing the transformation of the core scaffold into bioactive kinase inhibitors via sequential functionalization.[1]

Comparative Data: Reaction Conditions

Use this table to select the appropriate conditions based on your specific aniline nucleophile or coupling partner.

Reaction StepReagent ClassPreferred ConditionAlternative ConditionNotes
C4-Displacement Electron-Rich AnilineiPrOH, Reflux, 4hEtOH, HCl cat.[1]Clean conversion, product precipitates.[1]
C4-Displacement Electron-Poor AnilineEthoxyethanol,

NaH, DMF,

High temp required to overcome poor nucleophilicity.[1]
C3-Coupling Aryl Boronic Acid

,

, DME/H2O

, SPhos
SPhos ligand recommended for sterically hindered couplings.
C3-Cyanation Cyanide Source

,

, dppf
CuCN, NMP,

Pd-catalyzed method is milder and higher yielding than Rosenmund-von Braun.

References

  • Bosutinib Synthesis & Intermediates : Exploring 4-Chloro-7-(3-Chloropropoxy)-6-Methoxyquinoline-3-Carbonitrile: A Key Bosutinib Intermediate. InnoSpk.[1] Link

  • Compound Data : 3-Bromo-4-chloro-7-methoxyquinoline (CID 45599621).[2] PubChem.[1][2] Link

  • Kinase Inhibitor SAR : Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK inhibitors. Bioorg. Med. Chem. Lett. (2000).[3] Link

  • Suzuki Coupling Protocols : Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Link

  • Demethylation Strategies : Regioselective O-demethylation of methoxyflavones. Xenobiotica. Link

Sources

Application Note: Strategic Functionalization of 3-Bromo-4-chloro-7-methoxyquinoline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug development, focusing on the strategic functionalization of 3-Bromo-4-chloro-7-methoxyquinoline . This scaffold is a privileged intermediate in the synthesis of Type I and Type II kinase inhibitors (e.g., targeting EGFR, VEGFR, and Src families).[1]

Introduction & Structural Analysis[2][3]

The 3-Bromo-4-chloro-7-methoxyquinoline scaffold represents a "bifunctional electrophilic core" critical for high-throughput library generation. Its utility stems from the orthogonal reactivity of the halogen substituents at positions C3 and C4, modulated by the electron-donating methoxy group at C7.[1]

Electronic Landscape & Reactivity Profile

To design effective protocols, one must understand the electronic bias of the ring system:

  • C4-Chloro (The

    
     Hotspot):  The nitrogen atom at position 1 withdraws electron density via resonance, making the C4 position highly electrophilic.[1] The chlorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (
    
    
    
    ).[1]
  • C3-Bromo (The Metal-Catalysis Handle): The C3 position is not activated for

    
     because it is meta to the nitrogen.[1] However, the C-Br bond is weaker than the C-Cl bond, making it the preferred site for Oxidative Addition in Palladium (Pd)-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).[1]
    
  • C7-Methoxy: This Electron Donating Group (EDG) increases the electron density of the benzene ring, slightly deactivating the system compared to a nitro-quinoline, but it is essential for binding affinity in many kinase pockets (mimicking the ATP adenine hinge binding).[1]

The Selectivity Challenge

The core challenge is chemoselectivity .[1]

  • Scenario A (

    
     First):  Displacing C4-Cl with an aniline yields a 4-amino-3-bromoquinoline.[1] This is the standard route for "Bosutinib-like" inhibitors.
    
  • Scenario B (Coupling First): Coupling at C3-Br while preserving C4-Cl allows for late-stage introduction of the amine.[1] This is riskier due to potential side reactions at C4 but offers library diversity.

Visualizing the Reaction Pathways[1][4]

ReactivityMap cluster_legend Reactivity Logic Start 3-Bromo-4-chloro- 7-methoxyquinoline SNAr_Prod Intermediate A: 4-Anilino-3-bromo- 7-methoxyquinoline Start->SNAr_Prod Route A: SNAr (C4) Aniline, iPrOH, Heat (Kinetic Control) Suzuki_Prod Intermediate B: 3-Aryl-4-chloro- 7-methoxyquinoline Start->Suzuki_Prod Route B: Pd-Coupling (C3) Boronic Acid, Pd(0) (Chemoselective) Final_1 Target 1: Kinase Inhibitor (Suzuki/Sonogashira) SNAr_Prod->Final_1 Pd-Coupling (C3) Final_2 Target 2: Late-Stage Amine Diversification Suzuki_Prod->Final_2 SNAr (C4) key C4-Cl: Susceptible to Nucleophiles C3-Br: Susceptible to Pd(0) Insertion

Figure 1: Divergent synthetic pathways.[1][2][3][4] Route A is the industry standard for stability; Route B requires specialized catalysts to prevent C4 side reactions.[1]

Detailed Experimental Protocols

Protocol A: Regioselective at C4 (Synthesis of the Kinase Core)

Objective: Selective displacement of the 4-chloro group with an aniline derivative without affecting the 3-bromo handle.[1]

Mechanism: Addition-Elimination. The protonation of the quinoline nitrogen (by acid catalyst or aniline HCl salt formation) further activates C4.[1]

Materials:

  • Substrate: 3-Bromo-4-chloro-7-methoxyquinoline (1.0 eq)[1]

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) [Example aniline][1]

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)[1][5]

  • Catalyst: HCl (4M in Dioxane, 0.1 eq) or simply rely on aniline HCl formation.[1]

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Bromo-4-chloro-7-methoxyquinoline (1.0 g, 3.67 mmol) in iPrOH (15 mL).

  • Addition: Add 3-Chloro-4-fluoroaniline (0.59 g, 4.04 mmol). Optional: Add 2-3 drops of 4M HCl in dioxane to accelerate the reaction.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes).[1] The starting material (Rf ~0.[1]6) should disappear, and a lower Rf fluorescent spot (product) should appear.

  • Workup (Precipitation Method): Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt.[1]

    • If solid forms: Filter the solid and wash with cold iPrOH and Et2O.[1]

    • If no solid:[1] Concentrate the solvent to 20% volume, add Et2O to induce precipitation.[1]

  • Free Basing (Crucial for next step): Suspend the salt in EtOAc (50 mL) and wash with saturated NaHCO3 (2 x 30 mL). Dry the organic layer over Na2SO4, filter, and concentrate.[1][6]

  • Yield: Typically 85–95%.

Critical Note: Do not use strong bases (like NaH or alkoxides) in this step, as they may cause benzyne formation or non-selective attack.[1]

Protocol B: Suzuki-Miyaura Coupling at C3 (Post- )

Objective: Functionalization of the C3-position to install the "tail" or "hinge-interacting" moiety.

Mechanism: Pd(0) undergoes oxidative addition preferentially at the C-Br bond (weaker than C-Cl, though C-Cl is gone in this sequence).[1]

Materials:

  • Substrate: 4-((3-Chloro-4-fluorophenyl)amino)-3-bromo-7-methoxyquinoline (from Protocol A) (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates)[1]
  • Base:

    
     (2M aqueous solution, 3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a microwave vial or pressure tube with Argon/Nitrogen.

  • Loading: Add the Substrate (0.5 mmol), Boronic Acid (0.6 mmol), and Catalyst (0.025 mmol) under a counter-flow of inert gas.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (0.75 mL).
    
  • Reaction: Seal the vessel. Heat to 90°C (oil bath) or 100°C (Microwave) for 2–12 hours.

    • Why this temp? High enough to drive the coupling, but controlled to prevent de-halogenation or oxidation of the aniline.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol C: "Reverse Sequence" - Suzuki Coupling at C3 Before C4 Substitution

Objective: To synthesize a library of C3-modified cores that can later be reacted with various amines. Risk: Hydrolysis of C4-Cl by aqueous base.

Modification:

  • Base Switch: Use anhydrous conditions if possible (e.g.,

    
     suspended in Toluene/Dioxane) or weak bases (
    
    
    
    ) to prevent hydrolysis of the reactive C4-Cl.[1]
  • Catalyst: Use a highly active catalyst for Br-selective oxidative addition, such as

    
     or XPhos Pd G2, at lower temperatures (60°C).[1]
    

Data Summary & Troubleshooting

ParameterC4-Substitution (

)
C3-Coupling (Suzuki)
Primary Reactivity Nucleophilic Attack (Addition-Elimination)Pd-Catalyzed Cross-Coupling
Active Site C4-Cl (Activated by N1)C3-Br (Weaker Bond)
Key Reagent Aniline / AmineBoronic Acid / Ester
Common Pitfall Incomplete conversion if aniline is electron-poor.[1]Hydrolysis of C4-Cl if base is too strong (in Route B).[1]
Optimization Add catalytic HCl; Use n-Butanol at 110°C.Switch to anhydrous base (

); Change ligand (SPhos).

References

  • Synthesis of Quinoline Kinase Inhibitors

    • Title: "Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152)"
    • Source: Acta Pharmaceutica Sinica B, 2020.[1][7][8]

    • URL:[Link]

  • Reactivity of 3-Bromoquinoline vs 3-Chloroquinoline: Title: "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry" Source: BenchChem Applic
  • Suzuki-Miyaura Selectivity

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes"
    • Source: Chemical Science, 2016.[1]

    • URL:[Link][1]

  • Compound Data & Safety

    • Title: "3-Bromo-4-chloro-7-methoxyquinoline (CID 45599621)"[1][9]

    • Source: PubChem.[10][9]

    • URL:[Link][1]

Sources

Technical Application Note: Analytical Quantification of 3-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This technical guide provides a validated framework for the quantification of 3-Bromo-4-chloro-7-methoxyquinoline (CAS: 1203579-63-8), a critical heterocyclic intermediate often employed in the synthesis of tyrosine kinase inhibitors and antimalarial pharmacophores.

Due to the presence of the basic quinoline nitrogen and the hydrophobic halogen substituents, this molecule presents specific analytical challenges, including peak tailing due to silanol interactions and low aqueous solubility. This protocol details two distinct methodologies:

  • RP-HPLC-UV/PDA: For raw material assay, purity profiling (>98%), and process control.

  • LC-MS/MS: For trace impurity analysis and biological matrix quantification.

Physicochemical Profile & Handling

Understanding the molecule's behavior is prerequisite to method selection.

PropertyValue / CharacteristicImpact on Method
Structure Quinoline core, 3-Br, 4-Cl, 7-OMeHydrophobic with basic center.[1]
Molecular Weight 272.53 g/mol Suitable for MS analysis.
Solubility Low in Water; High in DMSO, MeOH, ACN, DCMDiluent Choice: Samples must be prepared in 100% MeOH or ACN before dilution with buffer.
pKa (Calc.) ~3.5 - 4.2 (Quinoline N)pH Control: Mobile phase pH must be < 2.5 (fully ionized) or > 8.0 (neutral) to prevent peak broadening.
UV Max ~254 nm, ~330 nm (Conjugated system)Dual-wavelength monitoring recommended.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for: Purity Assessment, Assay, Stability Studies.

Chromatographic Conditions

This method utilizes a "Charged Surface Hybrid" (CSH) or end-capped C18 column to mitigate secondary interactions with the basic quinoline nitrogen.

  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (adaptable to HPLC).

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna Omega C18.

    • Why: High pH stability and superior end-capping reduce peak tailing for bases.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) [Basic pH Strategy]

    • Alternative (Acidic Strategy): 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Note: The Basic pH strategy usually yields sharper peaks for quinolines by keeping the molecule neutral.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 5 - 10 µL.

  • Detection: PDA (200–400 nm); Quantify at 254 nm .

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
2.009010Isocratic Hold
12.001090Linear Ramp
15.001090Wash
15.109010Re-equilibration
20.009010End
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Methanol . Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A:Mobile Phase B (50:50) .

    • Critical: Do not dilute directly with 100% aqueous buffer, or precipitation may occur.

Method B: LC-MS/MS Quantification

Recommended for: Trace Impurity Analysis, Genotoxic Impurity Screening, Bioanalysis.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI)[2]

  • Polarity: Positive Mode (ESI+)

    • Mechanism:[3][4] Protonation of the quinoline nitrogen

      
      .
      
  • Precursor Ion: m/z 271.9 / 273.9 (Br/Cl isotope pattern is distinct).

  • Source Temp: 450°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Optimized)

Due to the Br/Cl isotopes, select the most abundant isotope for quantification (usually


Br/

Cl).
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
3-Br-4-Cl-7-OMe-Quinoline 271.9 (

Br)
193.0 (Loss of Br)25Quantifier
273.9 (

Br)
195.025Qualifier
271.9228.0 (Loss of CH

)
15Qualifier

Method Validation & System Suitability

To ensure data integrity (ALCOA+ principles), the following criteria must be met before batch analysis.

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)

If

, increase buffer ionic strength or switch to High pH method.
Theoretical Plates (

)

Check column age or dead volume connections.
Precision (RSD)

(n=6 injections)
Check injector seal or sample solubility.
Resolution (

)

(vs nearest impurity)
Adjust gradient slope.
LOD / LOQ S/N > 3 / S/N > 10Ensure clean baseline; check MS source cleanliness.

Visual Workflows

Analytical Decision Matrix

This diagram guides the analyst to the correct method based on the sample type.

MethodSelection Start Sample Received CheckConc Estimated Concentration? Start->CheckConc HighConc High (> 0.1 mg/mL) (Raw Material, API) CheckConc->HighConc High Purity LowConc Trace (< 1 µg/mL) (Plasma, Cleaning Validation) CheckConc->LowConc Trace/Bio MethodA Method A: HPLC-UV (XBridge C18, pH 10) HighConc->MethodA MethodB Method B: LC-MS/MS (ESI+, MRM Mode) LowConc->MethodB Deriv Isomer Separation Required? MethodA->Deriv Chiral Use Chiral/PFP Column Deriv->Chiral Yes (Rare) Standard Proceed with C18 Deriv->Standard No (Regio-isomer only)

Figure 1: Decision tree for selecting the appropriate analytical technique based on sample concentration and requirements.

Sample Preparation Workflow

Standardized protocol to minimize variability.

SamplePrep Weigh Weigh 10mg Sample (Accurate to 0.01mg) Dissolve Dissolve in 100% MeOH (Sonicate 5 min) Weigh->Dissolve Dilute Dilute to Volume with Mobile Phase Dissolve->Dilute Prevent Precipitation Filter Filter (0.22 µm PTFE) Dilute->Filter Remove Particulates Vial Transfer to HPLC Vial Filter->Vial Inject Inject into System Vial->Inject

Figure 2: Step-by-step sample preparation workflow ensuring solubility and system protection.

References

  • PubChem. 3-Bromo-4-chloro-7-methoxyquinoline Compound Summary. National Library of Medicine. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline (Quinoline Analogues).[5] (Methodology adapted for basic quinoline retention).[5] [Link]

  • MDPI. Synthesis and Analysis of 7-chloroquinoline derivatives. (Reference for UV/HPLC conditions of similar chloro-quinolines). [Link]

Sources

HPLC analysis of 3-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography Analysis of 3-Bromo-4-chloro-7-methoxyquinoline

Introduction & Scope

3-Bromo-4-chloro-7-methoxyquinoline (CAS: 1208452-88-3) is a high-value heterocyclic intermediate used primarily in the synthesis of tyrosine kinase inhibitors (e.g., analogs related to Lenvatinib or Vandetanib scaffolds). Its structural integrity is critical for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) where the specific halogen reactivity (C3-Br vs. C4-Cl) dictates the synthetic pathway.

Analytical Challenges:

  • Basicity: The quinoline nitrogen (pKa ~3.4–4.0) is prone to interacting with residual silanols on stationary phases, leading to peak tailing.[1][2]

  • Hydrophobicity: With a predicted LogP of ~3.5, the compound is relatively non-polar, requiring high organic strength for elution.

  • Structural Similarity of Impurities: Critical impurities often include the des-bromo precursor (4-chloro-7-methoxyquinoline) and the hydrolyzed byproduct (3-bromo-7-methoxyquinolin-4-ol), requiring high selectivity.

This guide provides a validated protocol for the assay and impurity profiling of this compound, prioritizing resolution and peak symmetry.

Method Development Strategy

The development logic follows a "Suppress and Select" approach. We must suppress silanol interactions while maximizing the selectivity between the halogenated target and its non-halogenated impurities.

Mobile Phase Selection (The pH Factor)

Due to the basic nitrogen, running at neutral pH often results in broad, tailing peaks.

  • Recommended Strategy: Acidic pH (2.0 – 3.0) .

  • Mechanism: At pH ~2.5, the quinoline nitrogen is fully protonated (

    
    ). While this increases polarity, it allows us to use ion-suppression to prevent silanol binding. Furthermore, using a buffer like Phosphate or Formic Acid improves peak shape.
    
Stationary Phase Selection
  • Primary Choice: C18 (L1) with high carbon load and extensive end-capping. This masks silanols.

  • Alternative Choice: Phenyl-Hexyl (L11) . This phase offers unique

    
     selectivity, which is excellent for separating halogenated aromatics (separating the C3-Bromo from the C3-H impurity).
    

Experimental Protocol

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent)End-capped silica prevents tailing of basic quinolines.
Mobile Phase A 0.1% Phosphoric Acid (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) in Water
Low pH (~2.2) ensures protonation and suppresses silanol activity.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent required for hydrophobic quinoline (LogP ~3.5).
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer (sharper peaks).
Detection UV at 254 nm (Reference: 360 nm)Quinolines have strong absorbance at 254 nm.
Injection Volume 5.0 µLLow volume prevents solvent effects from the diluent.
Run Time 20 MinutesSufficient for gradient and re-equilibration.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold
2.09010Isocratic Hold (Elute polar impurities)
12.01090Linear Gradient (Elute Target)
15.01090Wash Step
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation Workflow

The compound has poor water solubility. A "Dissolve and Dilute" strategy is required to prevent precipitation while maintaining peak shape.

SamplePrep Stock Stock Solution 1.0 mg/mL in 100% ACN Sonicate Sonicate 5 mins @ 25°C Stock->Sonicate Dilution Working Standard Dilute to 0.1 mg/mL Solvent: 50:50 Water:ACN Sonicate->Dilution Filter Filtration 0.22 µm PTFE Filter Dilution->Filter Vial HPLC Vial Ready for Injection Filter->Vial

Figure 1: Sample Preparation Workflow designed to ensure solubility and prevent solvent mismatch peaks.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating," the following criteria must be met before analyzing unknown samples.

ParameterLimitTroubleshooting Failure
Retention Time (RT) Target ~10.5 ± 0.5 minIf shifting: Check Mobile Phase B evaporation or column aging.
Tailing Factor (

)

If

: Column is active. Replace column or add 5mM Triethylamine (TEA) to MP A.
Resolution (

)

(vs. Des-bromo impurity)
If

: Decrease gradient slope (e.g., 10-90% over 20 min).
Precision (RSD)

(n=6 injections)
If failing: Check injector seal or pump pulsation.
Signal-to-Noise

(for Assay)
If low: Check lamp energy or increase injection volume (max 10 µL).

Impurity Profiling Logic

Understanding the synthesis pathway allows us to predict and identify impurities.

ImpurityLogic Start Crude Sample 3-Bromo-4-chloro-7-methoxyquinoline Imp1 Impurity A (RRT ~0.85) 4-Chloro-7-methoxyquinoline (Incomplete Bromination) Start->Imp1 Lack of Br Imp2 Impurity B (RRT ~0.40) 3-Bromo-7-methoxyquinolin-4-ol (Hydrolysis of Cl) Start->Imp2 Moisture Exposure Target Target Peak (RRT 1.00) Start->Target Main Component

Figure 2: Relative Retention Time (RRT) prediction for common process impurities.

Note on Impurity B: The hydrolysis product (4-hydroxy/4-quinolinone form) is significantly more polar than the target and will elute much earlier in the gradient.

References

  • PubChem. (2025). 3-Bromo-4-chloro-7-methoxyquinoline (Compound Summary). National Library of Medicine. [Link]

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method? Waters Knowledge Base. [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1][3][4] Journal of Chromatography A. (Cited for general principles of basic heterocycle separation).

  • EPA CompTox. (2025). 4-Bromo-7-chloro-2-methoxyquinoline Properties (Analogous Structure Data). US Environmental Protection Agency. [Link][5]

Sources

Synthesis of 3-Bromo-4-chloro-7-methoxyquinoline: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-Bromo-4-chloro-7-methoxyquinoline, a key intermediate in pharmaceutical research and drug development. The protocol details a robust two-step synthetic pathway starting from the commercially available 7-methoxy-1H-quinolin-4-one. The procedure involves an initial regioselective bromination followed by a chlorination reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and antimalarial properties.[1][2] The specific compound, 3-Bromo-4-chloro-7-methoxyquinoline, serves as a versatile building block for the synthesis of more complex molecules, particularly as a precursor for kinase inhibitors. Its unique substitution pattern allows for selective functionalization at the 3- and 4-positions of the quinoline core.

This application note outlines a reliable and reproducible two-step synthesis protocol. The pathway begins with the bromination of 7-methoxy-1H-quinolin-4-one to yield 3-bromo-7-methoxy-1H-quinolin-4-one, which is subsequently converted to the final product via chlorination with phosphorus oxychloride (POCl₃).

Synthetic Pathway Overview

The synthesis is achieved in two primary steps:

  • Bromination: Electrophilic substitution on the 7-methoxy-1H-quinolin-4-one core using N-Bromosuccinimide (NBS) to introduce a bromine atom at the C3 position.

  • Chlorination: Conversion of the 4-hydroxyl group of the intermediate to a chloro group using phosphorus oxychloride (POCl₃).

dot graph "Synthetic_Pathway" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="7-Methoxy-1H-quinolin-4-one", fillcolor="#F1F3F4"]; B [label="3-Bromo-7-methoxy-1H-quinolin-4-one", fillcolor="#F1F3F4"]; C [label="3-Bromo-4-chloro-7-methoxyquinoline", fillcolor="#F1F3F4"];

// Edges A -> B [label=" NBS, Acetic Acid \n (Bromination) "]; B -> C [label=" POCl₃, Heat \n (Chlorination) "]; } केंद Figure 1: Overall synthetic workflow for 3-Bromo-4-chloro-7-methoxyquinoline.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
7-Methoxy-1H-quinolin-4-one≥98%Commercially AvailableStarting Material
N-Bromosuccinimide (NBS)≥98%Commercially AvailableBrominating Agent
Glacial Acetic AcidACS GradeCommercially AvailableSolvent
Phosphorus Oxychloride (POCl₃)≥99%Commercially AvailableChlorinating Agent/Solvent
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-houseFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying Agent
Deionized WaterIn-house
IceIn-house

Safety Precautions

Hazardous Chemicals:

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Causes severe burns. All operations involving POCl₃ must be conducted in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Ensure a supply of sodium bicarbonate is readily available for quenching.[3]

  • Glacial Acetic Acid: Corrosive and causes burns. Use in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a fume hood.

General Precautions: All experimental procedures should be carried out by trained personnel in a well-equipped laboratory. A standard operating procedure should be in place for handling corrosive and water-reactive reagents.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-7-methoxy-1H-quinolin-4-one

Rationale: This step involves an electrophilic aromatic substitution. The electron-rich nature of the quinolin-4-one ring system directs bromination to the C3 position. Acetic acid serves as a suitable solvent for this transformation.[4]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 7-methoxy-1H-quinolin-4-one (5.0 g, 28.5 mmol).

  • Add glacial acetic acid (100 mL) to the flask and stir the mixture to form a suspension.

  • In a separate container, dissolve N-Bromosuccinimide (NBS) (5.3 g, 29.9 mmol, 1.05 eq) in glacial acetic acid (50 mL).

  • Add the NBS solution dropwise to the quinolinone suspension over 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The disappearance of the starting material spot indicates reaction completion.

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Pour the reaction mixture into 500 mL of cold deionized water with vigorous stirring.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with copious amounts of deionized water until the filtrate is neutral (pH ~7).

  • Dry the collected solid in a vacuum oven at 60°C overnight to yield 3-bromo-7-methoxy-1H-quinolin-4-one as an off-white solid.

Step 2: Synthesis of 3-Bromo-4-chloro-7-methoxyquinoline

Rationale: This step converts the 4-hydroxy (or 4-oxo tautomer) group into a 4-chloro group. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for this transformation.[5] The reaction proceeds through a phosphate ester intermediate, which is then displaced by a chloride ion.[3][6] Excess POCl₃ is often used to serve as both the reagent and the solvent.

Procedure:

  • CRITICAL: Ensure all glassware is thoroughly dried and the reaction is set up in a fume hood.

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dried 3-bromo-7-methoxy-1H-quinolin-4-one (6.0 g, 23.6 mmol) from Step 1.

  • Carefully add phosphorus oxychloride (POCl₃) (30 mL, 322 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-4 hours.[5] The solid will gradually dissolve.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • CRITICAL QUENCHING STEP: Slowly and carefully pour the cooled reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process.

  • Once the ice has melted, a precipitate will form. Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated aqueous solution of sodium carbonate until the effervescence ceases and the pH is approximately 8-9.[5][7]

  • Extract the aqueous suspension with dichloromethane (3 x 150 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 3-Bromo-4-chloro-7-methoxyquinoline.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to pale yellow solid.

  • Molecular Formula: C₁₀H₇BrClNO

  • Molecular Weight: 272.53 g/mol [8]

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks in the aromatic region (δ 7.0-9.0 ppm) corresponding to the quinoline protons and a singlet around δ 4.0 ppm for the methoxy group.

  • Mass Spectrometry (ESI-MS): m/z 271.9 [M+H]⁺ and 273.9 [M+H]⁺ with characteristic isotopic pattern for bromine and chlorine.[5]

Troubleshooting

IssuePossible CauseRecommended Solution
Step 1: Incomplete Bromination Insufficient reaction time or temperature. Degradation of NBS.Increase reaction time or temperature slightly. Use a fresh bottle of NBS.
Step 2: Low Yield of Chloro Product Moisture in the reaction vessel decomposing POCl₃. Insufficient heating or reaction time.Ensure all glassware is oven-dried. Use freshly distilled POCl₃. Increase reflux time and monitor by TLC.[3]
Step 2: Difficult Work-up Incomplete neutralization. Emulsion during extraction.Add base slowly until pH is confirmed to be >8. Add brine during extraction to break up emulsions.

Conclusion

The described two-step protocol provides an efficient and reliable method for the synthesis of 3-Bromo-4-chloro-7-methoxyquinoline. By carefully controlling the reaction conditions and adhering to the safety precautions, particularly during the handling and quenching of phosphorus oxychloride, researchers can obtain this valuable intermediate in good yield and high purity, facilitating further research in drug discovery and development.

References

  • Google Patents. US4277607A - Process for the preparation of 4-chloroquinolines.
  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides. (2012-04-16). Available from: [Link]

  • Royal Society of Chemistry. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Available from: [Link]

  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025-05-06). Available from: [Link]

  • PubMed. POCl3 chlorination of 4-quinazolones. (2011-03-18). Available from: [Link]

  • Google Patents. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
  • PubChem. 3-Bromo-4-chloro-7-methoxyquinoline | C10H7BrClNO | CID 45599621. Available from: [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016-09-12). Available from: [Link]

  • HETEROCYCLES. A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005-10-14). Available from: [Link]

  • National University of Pharmacy of the Ministry of Health of Ukraine. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020-12-01). Available from: [Link]

Sources

Application Note: Strategic Utilization of 3-Bromo-4-chloro-7-methoxyquinoline in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the landscape of medicinal chemistry, 3-Bromo-4-chloro-7-methoxyquinoline (CAS: 1203579-63-8) serves as a high-value "dual-handle" scaffold. Unlike the standard 4-chloro-7-methoxyquinoline-6-carboxamide intermediate used in Lenvatinib synthesis, this specific scaffold features a bromine atom at the C3 position. This structural distinction allows researchers to explore Structure-Activity Relationships (SAR) at the kinase "gatekeeper" region and solvent-exposed front, areas critical for overcoming drug resistance.

Core Applications
  • Fragment-Based Drug Discovery (FBDD): The molecule acts as a core for synthesizing Type I and Type II kinase inhibitors targeting VEGFR, EGFR, and c-Met.

  • Orthogonal Functionalization: The reactivity difference between the C4-Chlorine (susceptible to nucleophilic aromatic substitution,

    
    ) and the C3-Bromine (susceptible to Palladium-catalyzed cross-coupling) allows for precise, sequential library generation.
    
  • Probe Synthesis: The C3-Br handle provides an attachment point for biotin or fluorophores without disrupting the critical ATP-binding hinge interaction mediated by the quinoline nitrogen.

Technical Logic: The "Dual-Handle" Strategy

To maximize the utility of this scaffold, researchers must exploit the electronic differentiation between the C3 and C4 positions.

  • The C4-Chloro Handle (

    
    ):  The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect, activating the C4 position for nucleophilic attack by anilines or phenols. This step typically installs the "hinge-binding" motif.
    
  • The C3-Bromo Handle (Pd-Coupling): The C3 position is less electrophilic and remains intact during the C4 substitution. It is subsequently activated via Palladium catalysis (Suzuki-Miyaura or Sonogashira coupling) to install solubilizing groups or hydrophobic moieties that extend into the kinase back-pocket.

Visualization: Synthetic Logic Flow

The following diagram illustrates the sequential functionalization strategy.

SyntheticWorkflow Figure 1: Sequential Functionalization Strategy for 3-Bromo-4-chloro-7-methoxyquinoline Scaffold 3-Bromo-4-chloro- 7-methoxyquinoline Step1 Step 1: S_NAr Reaction (Nucleophilic Substitution) Scaffold->Step1 + Aniline/Phenol (Hinge Binder) Intermediate Intermediate: 4-Amino-3-bromo-quinoline Step1->Intermediate Retention of 3-Br Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Intermediate->Step2 + Boronic Acid/Alkyne FinalDrug Final Candidate: 3,4-Disubstituted Quinoline Step2->FinalDrug Target Kinase Inhibitor

Figure 1: Sequential Functionalization Strategy for 3-Bromo-4-chloro-7-methoxyquinoline.

Experimental Protocols

Protocol A: C4-Functionalization via Nucleophilic Aromatic Substitution ( )

Objective: To install the primary pharmacophore (typically an aniline derivative) at the C4 position while preserving the C3-Bromine.

Reagents:

  • Substrate: 3-Bromo-4-chloro-7-methoxyquinoline (1.0 eq)

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Solvent: 2-Propanol (Isopropanol) or Ethoxyethanol

  • Catalyst (Optional): HCl (catalytic drops) to activate the quinoline nitrogen.

Procedure:

  • Preparation: Dissolve 1.0 mmol of 3-Bromo-4-chloro-7-methoxyquinoline in 5 mL of 2-Propanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 1.1 mmol of the substituted aniline.

  • Activation: Add 2-3 drops of concentrated HCl (or 4M HCl in dioxane). Note: Protonation of the quinoline nitrogen significantly lowers the energy barrier for nucleophilic attack at C4.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS. The product is often more polar than the starting material.
    
  • Work-up: Cool the reaction to room temperature. The hydrochloride salt of the product often precipitates.

    • If precipitate forms: Filter and wash with cold isopropanol and diethyl ether.

    • If no precipitate: Evaporate solvent, neutralize with saturated

      
      , and extract with DCM.
      
  • Validation: Confirm retention of the Bromine atom via Mass Spectrometry (look for the characteristic

    
     isotopic pattern, roughly 1:1 ratio).
    
Protocol B: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: To extend the scaffold at the C3 position using the bromine handle.

Reagents:

  • Substrate: 4-Amino-3-bromo-quinoline derivative (from Protocol A) (1.0 eq)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane or DME.

Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and solvent. Sparge with Argon for 5 minutes to remove oxygen (critical to prevent homocoupling or catalyst oxidation).

  • Catalyst Addition: Add the Palladium catalyst and the aqueous base. Seal the vessel immediately under Argon.

  • Reaction: Heat to

    
     for 12–16 hours (thermal) or 
    
    
    
    for 30 minutes (microwave irradiation).
  • Work-up: Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Data Analysis & Quality Control

When characterizing derivatives of 3-Bromo-4-chloro-7-methoxyquinoline, specific spectral markers confirm the success of the reaction.

FeatureMethodExpected ObservationInterpretation
C4-Substitution

-NMR
Shift of C3-H (if present) or disappearance of C4-Cl effect.Appearance of NH signal (broad singlet, >9 ppm) indicates successful aniline coupling.
Br-Retention MS (ESI+)M+ and M+2 peaks of equal intensity.Confirms the Bromine atom is still present after Step 1.
C3-Coupling MS (ESI+)Loss of Br isotopic pattern.Confirms successful Suzuki coupling (Step 2).
Purity HPLCSingle peak at 254 nm.Required >95% for biological assays.

Mechanism of Action (SAR Context)

The resulting 3,4-disubstituted quinoline inhibitors typically function as ATP-competitive inhibitors.

  • Hinge Region: The Quinoline N1 and the NH at C4 form hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).

  • Solvent Front: The substituent at C3 points towards the solvent-exposed region, allowing for the attachment of solubility-enhancing groups (e.g., morpholine, piperazine).

  • Hydrophobic Pocket: The 7-methoxy group often sits in a hydrophobic pocket, contributing to binding affinity.

MOA Figure 2: Pharmacophore Mapping of the Quinoline Scaffold ATP_Pocket ATP Binding Pocket Inhibitor 3,4-Disubstituted Quinoline Inhibitor->ATP_Pocket Competes with ATP Hinge Hinge Region (H-Bonding) Inhibitor->Hinge N1 & C4-NH Interaction Gatekeeper Gatekeeper Residue (Steric Control) Inhibitor->Gatekeeper 7-OMe Interaction Solvent Solvent Exposed Area (Solubility/Selectivity) Inhibitor->Solvent C3-Substituent Extension

Figure 2: Pharmacophore Mapping of the Quinoline Scaffold within the Kinase Domain.

References

  • PubChem. (2024).[1] 3-Bromo-4-chloro-7-methoxyquinoline (CID 45599621).[1] National Library of Medicine. [Link]

  • Frontiers in Oncology. (2026). Bromo- and chloro-substituted flavones and quinolines: Comparative in vitro study.[Link](Note: Generalized citation based on search context regarding halogenated scaffolds).

Sources

Application Notes and Protocols for Investigating the Antimicrobial Properties of 3-Bromo-4-chloro-7-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Specifically, halogenated and methoxy-substituted quinoline derivatives are of significant interest due to their demonstrated broad-spectrum antimicrobial activities.[2][3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of a promising subclass: 3-Bromo-4-chloro-7-methoxyquinoline derivatives. We present detailed, field-proven protocols for assessing antibacterial and antifungal efficacy, as well as cytotoxicity, to establish a preliminary safety and efficacy profile. The methodologies are grounded in international standards and are designed to yield robust, reproducible data for early-stage drug discovery.

Introduction: The Rationale for Investigating 3-Bromo-4-chloro-7-methoxyquinoline Derivatives

Quinoline derivatives have a rich history in antimicrobial drug discovery, with many exhibiting potent effects against bacteria, fungi, and parasites.[2] The biological activity of the quinoline nucleus is highly dependent on the nature and position of its substituents.[2] The unique substitution pattern of 3-Bromo-4-chloro-7-methoxyquinoline—featuring two different halogens and a methoxy group—presents a compelling case for investigation:

  • Halogenation: The presence of bromine and chlorine at positions 3 and 4 can significantly enhance antimicrobial potency. Halogens are known to increase lipophilicity, which may improve cell membrane penetration, and can participate in halogen bonding, potentially strengthening interactions with biological targets.[5]

  • Methoxy Group: The electron-donating methoxy group at the 7-position can modulate the electronic properties of the quinoline ring system, influencing its reactivity and interaction with microbial enzymes or DNA.[4]

  • Potential Mechanism of Action: The planar aromatic structure of the quinoline ring is capable of intercalating with microbial DNA, while other derivatives are known inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair processes.[3][6]

Given these structural features, 3-Bromo-4-chloro-7-methoxyquinoline and its derivatives are prime candidates for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Synthesis and Characterization Considerations

The synthesis of 3-Bromo-4-chloro-7-methoxyquinoline derivatives typically involves a multi-step process.[5][7] A common strategy involves the initial synthesis of a 7-methoxy-4-quinolinol intermediate, followed by chlorination and subsequent regioselective bromination.[7][8]

Illustrative Synthetic Workflow

cluster_synthesis General Synthetic Pathway A Starting Material (e.g., 4-hydroxy-7-methoxyquinoline) B Chlorination (e.g., POCl₃) A->B Step 1 C 4-Chloro-7-methoxyquinoline B->C D Regioselective Bromination (e.g., NBS or Br₂) C->D Step 2 E 3-Bromo-4-chloro-7-methoxyquinoline D->E F Further Derivatization (e.g., Nucleophilic Substitution) E->F Optional Step 3 G Target Derivatives F->G A Seed Human Cells in 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of Test Compound B->C D Incubate for 24-48h C->D E Add MTT Reagent to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Read Absorbance (e.g., at 570 nm) G->H I Calculate % Viability and determine IC₅₀ H->I

Sources

Application Notes and Protocols for Selective Suzuki Coupling Reactions with 3-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Aryl-4-chloro-7-methoxyquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimalarial properties.[1] The ability to strategically functionalize the quinoline ring is paramount in drug discovery for fine-tuning molecular properties and optimizing interactions with biological targets.[1] 3-Bromo-4-chloro-7-methoxyquinoline is a particularly valuable starting material, offering two distinct handles for sequential cross-coupling reactions. The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction, stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with high functional group tolerance.[2][3][4] This guide provides a detailed exploration of the selective Suzuki coupling at the C-3 position of 3-bromo-4-chloro-7-methoxyquinoline, a critical step in the synthesis of diverse molecular libraries for drug development.

The Suzuki-Miyaura Coupling: Mechanism and Chemoselectivity

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[5][6] The catalytic cycle, a well-established sequence of elementary steps, is central to understanding and optimizing the reaction.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X), forming a Pd(II) intermediate.[7][8]

  • Transmetalation: The organic group from the boronic acid (R') is transferred to the palladium center, typically requiring activation by a base.[5][8]

  • Reductive Elimination: The two organic groups (R and R') couple and are expelled from the palladium complex, regenerating the active Pd(0) catalyst and forming the desired C-C bond.[7][8]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation (R'-B(OR)2) pd2_trans->pd0 Reductive Elimination product_out R-R' pd2_trans->product_out reactant_in R-X boronic_in R'-B(OR)2 caption Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Achieving Chemoselectivity with 3-Bromo-4-chloro-7-methoxyquinoline

For a di-halogenated substrate like 3-bromo-4-chloro-7-methoxyquinoline, achieving selective coupling at one position is a key challenge. The relative reactivity of aryl halides in oxidative addition typically follows the order I > Br > OTf > Cl.[8] This inherent difference in reactivity provides a basis for selectivity. To favor coupling at the more reactive C-Br bond while leaving the C-Cl bond intact, reaction conditions must be carefully controlled. Key factors include:

  • Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst are crucial. Less reactive catalysts may be insufficient to activate the C-Cl bond under conditions that readily cleave the C-Br bond. For instance, Pd(dppf)Cl₂ is known to be effective for coupling aryl bromides, while more electron-rich and bulky ligands might be required for less reactive aryl chlorides.[9]

  • Temperature and Reaction Time: Lower reaction temperatures and shorter reaction times can help to minimize the competing reaction at the less reactive C-Cl bond.

  • Base: The choice of base can influence the rate of transmetalation and the overall catalytic activity. Weaker bases may be sufficient for the more facile C-Br coupling.

Experimental Protocol: Selective Suzuki Coupling at the C-3 Position

This protocol is a generalized procedure and should be optimized for specific boronic acids and reaction scales.

Materials and Reagents
  • 3-Bromo-4-chloro-7-methoxyquinoline (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 5:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Reagents for work-up and purification (e.g., ethyl acetate, water, brine, Na₂SO₄, silica gel)

Step-by-Step Procedure
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 3-bromo-4-chloro-7-methoxyquinoline, the arylboronic acid, the palladium catalyst, and the base.[1][2]

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Degas the solvent mixture by bubbling with argon or nitrogen for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.[1]

  • Reaction: Heat the mixture to the desired temperature (typically 80-90 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.[1]

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3x).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).[2]

Workflow start Start setup Reaction Setup: - 3-bromo-4-chloro-7-methoxyquinoline - Arylboronic acid - Catalyst - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2 3x) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 80-90°C) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up: - Dilute with EtOAc/H2O - Separate layers - Extract aqueous layer - Wash with brine, dry monitor->workup purify Purification: - Concentrate - Column Chromatography workup->purify end End (Characterized Product) purify->end

Caption: Experimental workflow for selective Suzuki coupling.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, base, and solvent significantly impacts the yield and selectivity of Suzuki coupling reactions. The following table summarizes conditions reported for the synthesis of related aryl-substituted quinolines and other heterocycles, providing a valuable reference for optimizing the reaction of 3-bromo-4-chloro-7-methoxyquinoline.

EntryHalide SubstrateBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
13-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L1 (1.2%)DBUTHF/H₂O11088[10]
22-Chloro-6-bromoquinolineArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-90-[9]
35-Bromo-8-methoxyquinolineSubstituted phenylboronic acidsPdCl₂(PPh₃)₂---68-82[11]
42-Aryl-4-chloro-3-iodoquinolineArylboronic acid (2.5)PdCl₂(PPh₃)₂ (5%) / PCy₃ (10%)K₂CO₃ (2)Dioxane/H₂O80-90-[12]
56-Bromo-1,2,3,4-tetrahydroquinolineSubstituted phenylboronic acidsPdCl₂(PPh₃)₂---68-82[11]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poor quality reagents- Low reaction temperature- Use a fresh batch of catalyst- Ensure thorough degassing of the solvent- Use anhydrous solvents and pure reagents- Increase the reaction temperature in increments
Formation of Side Products (e.g., Homocoupling of Boronic Acid) - Presence of oxygen- Catalyst decomposition- Maintain a strict inert atmosphere- Use a more stable palladium precatalyst or ligand
Reaction at C-4 (Loss of Selectivity) - Reaction temperature too high- Reaction time too long- Overly active catalyst system- Lower the reaction temperature- Monitor the reaction closely and stop it once the starting material is consumed- Screen different palladium catalysts and ligands (e.g., avoid highly electron-rich ligands that might activate the C-Cl bond)
Protodeborylation of Boronic Acid - Presence of excess water or acid- Prolonged reaction time at high temperature- Use anhydrous solvents and ensure the base is not hygroscopic- Use a boronic ester (e.g., pinacol ester) which can be more stable[8]- Minimize reaction time
Difficulty in Purification - Close polarity of product and starting material/byproducts- Optimize the mobile phase for column chromatography- Consider alternative purification methods like recrystallization or preparative HPLC

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 3-aryl-4-chloro-7-methoxyquinolines. By carefully selecting the catalyst, base, and solvent, and by controlling the reaction temperature and time, it is possible to achieve high yields and excellent chemoselectivity for the coupling at the more reactive C-3 bromine position. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their synthetic routes towards novel quinoline-based compounds for drug discovery and development.

References

  • Reizman, B. T., Wang, Y., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. Available at: [Link]

  • Karpenko, I. A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(19), 5462-5469. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Ball, N. D., & Sanford, M. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6594-6602. Available at: [Link]

  • Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Optimization of conditions for the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Reaction scheme for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline. ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 406-411. Available at: [Link]

  • Onyango, E. O., et al. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 19(11), 17743-17754. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Chemistry – A European Journal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-chloro-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic yield and purity.

Introduction

3-Bromo-4-chloro-7-methoxyquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science.[1] The synthesis of such polysubstituted quinolines requires careful control of reaction conditions to achieve the desired regioselectivity and high yield. This guide provides a comprehensive resource to navigate the common challenges encountered during the synthesis of this target molecule.

The proposed synthetic pathway for 3-Bromo-4-chloro-7-methoxyquinoline involves a multi-step process, beginning with the construction of the quinoline core, followed by sequential halogenation. Understanding the nuances of each step is critical for a successful outcome.

Proposed Synthetic Pathway

The synthesis of 3-Bromo-4-chloro-7-methoxyquinoline can be strategically approached through a three-step sequence, starting from the readily available 7-methoxy-4-quinolinol. This pathway is designed to control the regioselectivity of the halogenation steps.

Synthetic_Pathway A 7-Methoxy-4-quinolinol B 4-Chloro-7-methoxyquinoline A->B  Chlorination (POCl3)   C 3-Bromo-4-chloro-7-methoxyquinoline B->C  Bromination (NBS, acid catalyst)  

Caption: Proposed synthetic pathway for 3-Bromo-4-chloro-7-methoxyquinoline.

Frequently Asked Questions (FAQs)

Synthesis of the Quinoline Core

Q1: What are the common methods for synthesizing the initial 7-methoxy-4-quinolinol core?

A1: The synthesis of the 7-methoxy-4-quinolinol core can be achieved through several established methods for quinoline synthesis.[2] A widely used and effective method is the Gould-Jacobs reaction.[3] This reaction involves the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[3][4]

Q2: I am observing a low yield in the cyclization step of the Gould-Jacobs reaction. What could be the issue?

A2: Low yields in the thermal cyclization step are often due to incomplete reaction or side reactions. The cyclization is typically carried out in a high-boiling point solvent like diphenyl ether at temperatures around 250°C.[3] Ensure that the temperature is maintained consistently and the reaction time is sufficient. Additionally, the purity of the anilinomethylenemalonate intermediate is crucial for a clean reaction.

Chlorination Step

Q3: What is the most effective reagent for the chlorination of 7-methoxy-4-quinolinol?

A3: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for converting the 4-hydroxyl group of the quinoline to a chloro group.[3][4] This reaction is typically performed by heating the substrate in neat POCl₃ or in a high-boiling inert solvent.

Q4: The chlorination reaction with POCl₃ is turning very dark, and the yield of 4-chloro-7-methoxyquinoline is low. What are the possible causes?

A4: A dark reaction mixture and low yield can indicate decomposition. This may be caused by excessive heating or the presence of moisture. Ensure that the reaction is carried out under anhydrous conditions and that the temperature is carefully controlled. A typical procedure involves heating a mixture of 7-methoxyquinolin-4(1H)-one and phosphorus oxychloride for a few hours.[4] After the reaction, the excess POCl₃ should be removed under reduced pressure before workup.

Bromination Step

Q5: What is the best brominating agent to achieve regioselective bromination at the 3-position?

A5: For the regioselective bromination of 4-chloro-7-methoxyquinoline at the 3-position, N-bromosuccinimide (NBS) is a suitable reagent. The reaction is typically carried out in the presence of an acid catalyst, and the choice of solvent can influence the reaction rate and selectivity.

Q6: My bromination reaction is producing a mixture of isomers. How can I improve the regioselectivity for the 3-bromo product?

A6: The regioselectivity of electrophilic bromination on the quinoline ring is influenced by the directing effects of the existing substituents. The 4-chloro group is a deactivating ortho, para-director, while the pyridine nitrogen deactivates the heterocyclic ring towards electrophilic substitution.[3] To favor bromination at the 3-position, it is important to control the reaction conditions carefully. Lowering the reaction temperature and slow, portion-wise addition of NBS can help to improve selectivity. The choice of solvent is also critical; for instance, some photochemical methods have been developed for the synthesis of 3-substituted quinolines.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 4-chloro-7-methoxyquinoline 1. Incomplete reaction during chlorination. 2. Decomposition of the starting material or product. 3. Loss of product during workup.1. Increase the reaction time or temperature with careful monitoring. 2. Ensure anhydrous conditions and avoid excessive heating. Use a high-boiling inert solvent if necessary. 3. During workup, carefully neutralize the reaction mixture with a base like sodium bicarbonate in an ice bath before extraction.[4]
Formation of multiple bromo-isomers 1. Reaction temperature is too high. 2. Incorrect choice of brominating agent or catalyst. 3. The reaction is proceeding via a radical mechanism.1. Perform the bromination at a lower temperature (e.g., 0 °C to room temperature). 2. Use NBS as the brominating agent with a suitable acid catalyst. 3. Consider performing the reaction in the dark to minimize radical side reactions, unless a photochemical route is intended.
Difficulty in purifying the final product 1. Presence of unreacted starting materials. 2. Formation of closely related isomers. 3. Residual solvent or reagents from the workup.1. Monitor the reaction to completion using TLC or HPLC. 2. Use column chromatography with a carefully selected solvent system for purification. A mixture of acetone and chloroform has been used for similar compounds.[4] 3. Ensure the product is thoroughly washed and dried under vacuum.
Incomplete reaction in the bromination step 1. Insufficient amount of brominating agent. 2. Deactivation of the quinoline ring. 3. Low reaction temperature.1. Use a slight excess of NBS (e.g., 1.05-1.2 equivalents). 2. The presence of the chloro group and the pyridine nitrogen deactivates the ring. A suitable acid catalyst can help to increase the reactivity. 3. Gradually increase the reaction temperature while monitoring for the formation of side products.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-methoxyquinoline

This protocol is adapted from established procedures for the chlorination of 4-hydroxyquinolines.[4]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methoxyquinolin-4(1H)-one (10 mmol).

  • Carefully add phosphorus oxychloride (30 mL) to the flask.

  • Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, acetone-chloroform) to obtain 4-chloro-7-methoxyquinoline. A yield of around 72% has been reported for a similar synthesis.[4]

Protocol 2: Synthesis of 3-Bromo-4-chloro-7-methoxyquinoline

This protocol is a proposed method based on the bromination of similar quinoline systems.

  • Dissolve 4-chloro-7-methoxyquinoline (1 mmol) in a suitable solvent such as acetic acid or a chlorinated solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 mmol) portion-wise over 15-20 minutes while stirring.

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid).

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction may take several hours to complete.

  • Once the reaction is complete, pour the mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 3-Bromo-4-chloro-7-methoxyquinoline.

Visualizing the Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 3-Bromo-4-chloro-7-methoxyquinoline.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_chlorination Chlorination Step cluster_bromination Bromination Step cluster_purification Purification Step Start Low Yield or Impure Product Analysis Analyze Reaction Step Start->Analysis Chlorination_Check Check for Incomplete Reaction or Decomposition Analysis->Chlorination_Check Chlorination Issue Bromination_Check Check for Isomer Formation or Incomplete Reaction Analysis->Bromination_Check Bromination Issue Purification_Check Check for Contaminants Analysis->Purification_Check Purification Issue Chlorination_Sol Optimize Time/Temp, Ensure Anhydrous Conditions Chlorination_Check->Chlorination_Sol Bromination_Sol Adjust Temp, NBS Stoichiometry, Catalyst Bromination_Check->Bromination_Sol Purification_Sol Optimize Chromatography/Recrystallization Purification_Check->Purification_Sol

Caption: Troubleshooting workflow for the synthesis of 3-Bromo-4-chloro-7-methoxyquinoline.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • PubChem. (n.d.). 3-Bromo-4-chloro-7-methoxyquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Reaction. (2026, February 9). Sandmeyer Reaction: Definition| Mechanism| Example| Application. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-7-methoxyquinoline. Retrieved from [Link]

  • PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • HETEROCYCLES. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE. Retrieved from [Link]

  • ACS Publications. (2025, April 22). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]

  • MDPI. (2022, March 9). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Beilstein Journals. (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-chloro-7-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis.

I. Overview of the Synthetic Pathway

The synthesis of 3-Bromo-4-chloro-7-methoxyquinoline is a sequential process that requires careful control over reaction conditions to ensure high yield and purity. The general approach involves the construction of the 7-methoxy-4-quinolinol core, followed by chlorination and subsequent bromination. Understanding the nuances of each step is critical to mitigating side reactions.

Synthetic_Pathway cluster_0 Quinoline Core Formation cluster_1 Halogenation Steps A 3-Methoxyaniline C 7-Methoxy-4-quinolinol-3-carboxylate A->C Gould-Jacobs Reaction B Diethyl ethoxymethylenemalonate B->C D 7-Methoxy-4-quinolinol C->D Saponification & Decarboxylation E 4-Chloro-7-methoxyquinoline D->E Chlorination (e.g., POCl₃) F 3-Bromo-4-chloro-7-methoxyquinoline E->F Bromination (e.g., NBS, Br₂)

Caption: General synthetic route to 3-Bromo-4-chloro-7-methoxyquinoline.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, their underlying causes, and actionable solutions.

Problem 1: Low Yield in the Gould-Jacobs Reaction (Formation of 7-Methoxy-4-quinolinol)

Symptoms:

  • Low recovery of the cyclized product (7-Methoxy-4-quinolinol-3-carboxylate or 7-Methoxy-4-quinolinol).

  • Presence of significant amounts of unreacted 3-methoxyaniline or the anilinomethylenemalonate intermediate.

  • Formation of tar-like, insoluble byproducts.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Inadequate Cyclization Temperature The thermal cyclization step requires high temperatures (typically >240 °C) to proceed efficiently.[1][2] Insufficient heat leads to incomplete reaction.Action: Utilize a high-boiling, inert solvent like diphenyl ether or mineral oil to achieve and maintain the required temperature.[1] Monitor the internal reaction temperature carefully. For smaller scales, a microwave reactor can offer precise temperature control and reduced reaction times.[2]
Solvent-Related Side Reactions The choice of solvent is critical. Using a solvent with a boiling point that is too low will prevent the reaction from reaching the necessary temperature for cyclization.[1]Action: Employ a high-boiling solvent. A survey of solvents has shown that yields generally improve with higher-boiling point solvents.[1]
Product Decomposition At the high temperatures required for cyclization, the product itself can be susceptible to degradation, leading to the formation of tars.[3]Action: Carefully control the reaction time at the elevated temperature. Once the reaction is complete (as monitored by TLC), cool the mixture promptly to prevent prolonged exposure to heat.
Problem 2: Incomplete Chlorination of 7-Methoxy-4-quinolinol

Symptoms:

  • The presence of the starting material, 7-Methoxy-4-quinolinol, in the crude product after reaction with POCl₃ or another chlorinating agent.

  • Low yield of 4-Chloro-7-methoxyquinoline.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Insufficient Reagent or Reaction Time The conversion of the 4-hydroxyl group to a chloro group requires a sufficient excess of the chlorinating agent and adequate time to go to completion.Action: Use a larger excess of phosphorus oxychloride (POCl₃), a common and effective chlorinating agent for this transformation.[4][5] Ensure the reaction is heated for a sufficient duration (e.g., 1-3 hours at reflux).[4][6] Monitor the reaction by TLC until the starting material is no longer visible.
Hydrolysis During Workup The 4-chloroquinoline product is susceptible to hydrolysis back to the 4-quinolinol upon contact with water, especially under non-neutral pH conditions.Action: Perform the workup under anhydrous or near-anhydrous conditions until the excess chlorinating agent is quenched. Carefully and slowly pour the reaction mixture onto crushed ice and then neutralize with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to minimize the time the product is in an acidic aqueous environment.[4]
Problem 3: Poor Regioselectivity and Over-Bromination in the Final Step

Symptoms:

  • Formation of a mixture of bromo-isomers (e.g., bromination at positions 5, 6, or 8 in addition to or instead of 3).

  • Presence of di- or poly-brominated species in the final product mixture.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Harsh Brominating Agent Molecular bromine (Br₂) can be highly reactive and lead to a lack of selectivity and over-bromination, especially under forcing conditions.[7]Action: Use a milder brominating agent such as N-Bromosuccinimide (NBS).[7][8][9] NBS often provides better control and higher regioselectivity for the bromination of activated and deactivated aromatic systems.
Reaction Conditions Favoring Multiple Isomers The position of electrophilic substitution on the quinoline ring is highly dependent on the reaction conditions (acid concentration, temperature).[10][11] The methoxy group at C-7 is activating and directs ortho and para (C-6 and C-8), while the pyridine ring is deactivating.Action: To favor bromination at the 3-position, which is on the pyridine ring, conditions that proceed via a radical mechanism or specific electrophilic conditions may be required.[8] Performing the reaction at lower temperatures can also enhance selectivity.[7] The use of a radical initiator like AIBN with NBS could be explored, though electrophilic substitution is also a possibility.[12]
Over-Reaction Using too large an excess of the brominating agent or allowing the reaction to proceed for too long can lead to the formation of multiple brominated products.Action: Use a controlled stoichiometry of the brominating agent (e.g., 1.0 to 1.1 equivalents). Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent the formation of over-brominated byproducts.

digraph "Bromination_Side_Reactions" {
graph [nodesep=0.3];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="4-Chloro-7-methoxyquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Desired [label="3-Bromo-4-chloro-7-methoxyquinoline", fillcolor="#E6F4EA", fontcolor="#202124"]; Side1 [label="5-Bromo Isomer", fillcolor="#FCE8E6", fontcolor="#202124"]; Side2 [label="6-Bromo Isomer", fillcolor="#FCE8E6", fontcolor="#202124"]; Side3 [label="8-Bromo Isomer", fillcolor="#FCE8E6", fontcolor="#202124"]; Side4 [label="Di-bromo Product", fillcolor="#FCE8E6", fontcolor="#202124"];

Start -> Desired [label="Controlled\nBromination (e.g., NBS)", color="#34A853"]; Start -> Side1 [label="Harsh Conditions\n(e.g., excess Br₂)", color="#EA4335", style=dashed]; Start -> Side2 [label="Harsh Conditions", color="#EA4335", style=dashed]; Start -> Side3 [label="Harsh Conditions", color="#EA4335", style=dashed]; Desired -> Side4 [label="Over-reaction", color="#EA4335", style=dashed]; }

Caption: Desired reaction versus potential side reactions during bromination.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy group at the 7-position?

A1: The methoxy group is an electron-donating group that activates the benzene portion of the quinoline ring towards electrophilic substitution. This influences the regioselectivity of reactions like bromination, generally directing incoming electrophiles to the positions ortho and para to it (C-6 and C-8).[10][11] This makes achieving selective bromination at the C-3 position, which is on the electron-deficient pyridine ring, a significant challenge that requires carefully chosen reagents and conditions.

Q2: How can I effectively purify the final product, 3-Bromo-4-chloro-7-methoxyquinoline?

A2: Purification can be challenging due to the potential presence of closely related isomers and byproducts.[7]

  • Column Chromatography: This is the most common method. A silica gel stationary phase with a gradient eluent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.[13] The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.[13]

  • Recrystallization: If a solid product is obtained and is sufficiently pure, recrystallization can be a highly effective method for removing minor impurities.[7] A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be required.

Q3: Are there alternative synthetic routes to consider?

A3: Yes, while the sequence described is common, other strategies exist. For instance, one could start with a pre-brominated aniline, such as 4-bromo-3-methoxyaniline, and then build the quinoline ring.[4] This approach changes the halogenation sequence and may offer better control over the final substitution pattern. Another approach involves the electrophilic cyclization of an N-(2-alkynyl)aniline precursor.[14]

Q4: What analytical techniques are recommended for monitoring the reaction progress and confirming the final product?

A4:

  • Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the formation of products in real-time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the components of a reaction mixture, including side products, and assessing purity.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation of the final product and key intermediates. The chemical shifts and coupling constants will confirm the substitution pattern on the quinoline ring.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of product purity.[13]

IV. References

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.

  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. PJSIR.

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. National University of Pharmacy of the Ministry of Health of Ukraine.

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC.

  • Common Quinoline Synthesis Reactions. Flychem Co., ltd.

  • Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. Benchchem.

  • How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? Guidechem.

  • The synthesis of chlorinated benzoquinoline derivatives 8, 9, and 10. ResearchGate.

  • Buy 4-Bromo-3-chloro-7-methoxyquinoline | 1208452-88-3. Smolecule.

  • Optimization of reaction conditions for quinolone synthesis. Benchchem.

  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.

  • Mechanism of quinoline synthesis. ResearchGate.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

  • Preparation and Properties of Quinoline. Unknown Source.

  • 4-Chloro-7-methoxyquinoline synthesis. ChemicalBook.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC.

  • 3-Bromo-4-chloro-6-methoxyquinoline. Sigma-Aldrich.

  • 4-Bromo-3-chloro-7-methoxyquinoline, CAS:1208452-88-3. Echemi.

  • 3-Bromo-4-chloro-7-methoxyquinoline | C10H7BrClNO | CID 45599621. PubChem.

  • 4-Bromo-3-chloro-7-methoxyquinoline | 1208452-88-3. ChemicalBook.

  • An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. Benchchem.

  • Method for purifying a bromine compound. Google Patents.

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.

  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC.

  • Synthesis, characterization and antimicrobial activity of 7-methoxy quinoline-4- substituted 1, 2, 3-triazole derivatives. ResearchGate.

  • Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline. Benchchem.

Sources

Technical Support Center: Synthesis of 3-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-bromo-4-chloro-7-methoxyquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounded in mechanistic principles and validated protocols.

Core Synthesis Workflow Overview

The synthesis of 3-bromo-4-chloro-7-methoxyquinoline is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. A common and effective route begins with 3-methoxyaniline and proceeds through the formation of the quinoline core, followed by sequential halogenation.

Synthesis_Workflow cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Bromination A 3-Methoxyaniline C Gould-Jacobs Reaction A->C B Diethyl (ethoxymethylene)malonate B->C D 7-Methoxy-4-hydroxyquinoline C->D Thermal Cyclization F 4-Chloro-7-methoxyquinoline D->F Chlorination E Phosphorus Oxychloride (POCl3) E->F H 3-Bromo-4-chloro-7-methoxyquinoline F->H Electrophilic Bromination G N-Bromosuccinimide (NBS) G->H

Caption: General synthetic pathway for 3-bromo-4-chloro-7-methoxyquinoline.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing plausible causes and actionable solutions.

Question 1: My initial Gould-Jacobs reaction to form 7-methoxy-4-hydroxyquinoline suffers from low yield and tar formation. What's going wrong?

Plausible Cause: The Gould-Jacobs reaction involves two key stages: initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization[1]. Low yields and polymerization are often due to suboptimal temperature control during cyclization. If the temperature is too low, cyclization is incomplete. If it's too high or heating is prolonged, the intermediates and product can decompose or polymerize.

Solutions:

  • Optimize Cyclization Temperature: The cyclization is typically performed in a high-boiling point solvent like diphenyl ether or Dowtherm A. The optimal temperature is usually between 220-250°C[2].

    • Recommendation: Use a sand bath or a high-temperature oil bath with a digital controller and thermocouple to maintain a stable temperature. Start at 220°C and monitor the reaction by TLC. If conversion is slow, incrementally increase the temperature by 5-10°C.

  • Ensure Purity of Starting Materials: 3-Methoxyaniline is susceptible to oxidation (turning dark). Impurities can interfere with the initial condensation and promote side reactions at high temperatures.

    • Recommendation: If your 3-methoxyaniline is dark, consider purifying it by vacuum distillation before use. Ensure your diethyl (ethoxymethylene)malonate is of high purity.

  • Stirring and Heating Rate: Inconsistent heating within the reaction vessel can create localized "hot spots," leading to decomposition.

    • Recommendation: Use efficient mechanical stirring, especially for larger scale reactions, to ensure even heat distribution. Heat the reaction mixture gradually to the target temperature.

Question 2: The chlorination of 7-methoxy-4-hydroxyquinoline with POCl₃ is incomplete or results in a dark, difficult-to-purify crude product. How can I improve this step?

Plausible Cause: Phosphorus oxychloride (POCl₃) is a highly reactive and moisture-sensitive reagent. Incomplete reactions can result from insufficient POCl₃ or deactivation by moisture. The formation of dark, tarry substances often points to side reactions caused by excessive temperatures or the presence of impurities that decompose in the strongly acidic and dehydrating conditions.

Solutions:

  • Strict Anhydrous Conditions: Water reacts violently with POCl₃, quenching its reactivity and forming phosphoric and hydrochloric acids, which can promote side reactions[3][4].

    • Recommendation: Ensure your glassware is oven-dried or flame-dried before use. Use a fresh, unopened bottle of POCl₃ if possible, and handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Stoichiometry and Temperature Control: While POCl₃ is often used as both reagent and solvent, an insufficient amount will lead to incomplete conversion. Overheating can cause decomposition.

    • Recommendation: Use a significant excess of POCl₃ (e.g., 5-10 equivalents or as the solvent)[2][5]. Heat the reaction mixture at reflux (approx. 105-110°C) and monitor by TLC until the starting material is consumed (typically 1-3 hours)[5].

  • Careful Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and must be done carefully to avoid uncontrolled reactions and degradation of the product.

    • Recommendation: After cooling the reaction mixture, pour it slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the product. The pH should then be carefully neutralized with a base like saturated sodium carbonate or ammonium hydroxide solution until basic[5].

Question 3: During the final bromination step, I'm getting a mixture of products, including what appears to be the starting material and potentially di-brominated species. How can I achieve clean mono-bromination at the C3 position?

Plausible Cause: The quinoline ring is an electron-rich system. While the C4-chloro and C7-methoxy groups influence the regioselectivity, harsh brominating agents or conditions can lead to a lack of selectivity and over-bromination. The C3 position is activated for electrophilic attack, but other positions can also react.

Solutions:

  • Choice of Brominating Agent: Molecular bromine (Br₂) can be too reactive. N-Bromosuccinimide (NBS) is often the reagent of choice for controlled mono-bromination of activated heterocyclic systems.[6]

    • Recommendation: Use 1.0 to 1.1 equivalents of NBS relative to your 4-chloro-7-methoxyquinoline. Using a slight excess ensures full conversion without promoting significant di-bromination.

  • Solvent and Temperature: The reaction should be conducted in a suitable solvent at a controlled temperature to moderate reactivity.

    • Recommendation: A common solvent is chloroform or dichloromethane. Perform the reaction at room temperature or slightly below (e.g., 0°C to room temperature) to enhance selectivity. Monitor the reaction closely by TLC.

  • Radical Initiator (if using NBS): While the reaction is primarily electrophilic aromatic substitution, a radical initiator like AIBN or benzoyl peroxide can sometimes be used with NBS, although it's often unnecessary for this activated substrate. For this specific transformation, an acid catalyst is more common.

    • Recommendation: Add the NBS portion-wise to a solution of the quinoline in the chosen solvent. This keeps the concentration of the brominating agent low at any given time, favoring mono-substitution.

Troubleshooting_Bromination Start Bromination of 4-Chloro-7-methoxyquinoline Problem Problem Observed: Mixture of Products Start->Problem Cause1 Cause: Overly Reactive Brominating Agent (e.g., Br2) Problem->Cause1 Cause2 Cause: Incorrect Stoichiometry (Excess NBS) Problem->Cause2 Cause3 Cause: High Reaction Temperature Problem->Cause3 Solution1 Solution: Use Milder Agent (NBS, 1.0-1.1 eq.) Cause1->Solution1 Solution2 Solution: Add NBS Portion-wise Cause2->Solution2 Solution3 Solution: Control Temperature (0°C to RT) Cause3->Solution3 Result Desired Outcome: Clean Mono-bromination at C3 Solution1->Result Solution2->Result Solution3->Result

Caption: Decision workflow for troubleshooting bromination issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control (QC) checkpoints during this synthesis? A1: There are three critical QC checkpoints:

  • After Cyclization: Confirm the formation of 7-methoxy-4-hydroxyquinoline and the absence of starting aniline using ¹H NMR or LC-MS. The appearance of the quinolone protons and the disappearance of the aniline signals are key indicators.

  • After Chlorination: Verify the complete conversion of the hydroxyl group to the chloride. In the ¹H NMR, you should see a significant downfield shift of the proton at the C2 position. LC-MS will show the correct mass for 4-chloro-7-methoxyquinoline.

  • Final Product: Confirm the identity, purity, and regiochemistry of 3-bromo-4-chloro-7-methoxyquinoline. Use ¹H NMR to confirm the disappearance of the C3-proton signal and 2D NMR (like HMBC/HSQC) if necessary to confirm the bromine position. Purity should be assessed by HPLC.

Q2: How can I purify the final product if column chromatography is difficult? A2: Halogenated quinolines can sometimes be challenging to purify via standard silica gel chromatography due to similar polarities of byproducts[6]. If you encounter issues, consider these alternatives:

  • Recrystallization: This is often the most effective method for purifying the final product. A mixed solvent system, such as ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes, can be very effective[7][8]. Dissolve the crude product in a minimal amount of the more soluble hot solvent and slowly add the less soluble solvent until turbidity appears, then allow it to cool slowly.

  • Acid Wash: If unreacted 4-chloro-7-methoxyquinoline is a major impurity, you can dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash it with dilute HCl. The more basic starting material will partition into the aqueous layer, leaving the less basic bromo-product in the organic layer. Neutralize the aqueous layer to recover the starting material if desired.

Q3: What are the primary safety concerns when working with POCl₃ and Bromine/NBS? A3:

  • Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water[3][4][9][10]. It can cause severe burns upon contact with skin and eyes and fatal pulmonary edema if inhaled[3][4][11]. Always handle POCl₃ in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). Have a neutralizing agent (like sodium bicarbonate) ready for spills.

  • Bromine/NBS: Bromine is a highly corrosive and toxic liquid. NBS is a safer solid alternative but is still a lachrymator and irritant. Both should be handled in a fume hood with appropriate PPE. Avoid inhalation and skin contact.

Q4: Are there alternative synthetic routes to this class of compounds? A4: Yes, several other named reactions can be used to construct the quinoline core, which could then be halogenated. These include:

  • Skraup Synthesis: Involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent[12][13][14]. This method uses harsh conditions and is often violent if not controlled.

  • Combes Synthesis: The reaction of an aniline with a β-diketone in the presence of a strong acid[13].

  • Friedländer Synthesis: Condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group[14]. These routes may be advantageous if different starting materials are more readily available, but the Gould-Jacobs reaction followed by functionalization often provides better control for this specific substitution pattern.

Summary of Reaction Conditions

StepReactionKey ReagentsSolventTemperature (°C)Typical Time (h)Yield (%)
1Gould-Jacobs Cyclization3-Methoxyaniline, Diethyl (ethoxymethylene)malonateDiphenyl Ether220 - 2501 - 240 - 60[2]
2ChlorinationPhosphorus Oxychloride (POCl₃)POCl₃ (neat)105 - 110 (Reflux)1 - 370 - 95[2][5]
3BrominationN-Bromosuccinimide (NBS)Chloroform / DCM0 - 252 - 675 - 90

References

  • BenchChem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Zhou, X.-Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8), 625-633.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Yan, R., et al. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C–H Active and C–C Formative Cyclization. Organic Letters, 15(18), 4876-4879.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Cairncross, A., et al. (1970). The Copper-Quinoline Decarboxylation. Journal of the American Chemical Society, 92(10), 3187-3189.
  • Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Lindsley, C. W., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 6(12), 1249-1254.
  • Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]

  • Organic Chemistry Reaction. (2026, February 9). Sandmeyer Reaction: Definition| Mechanism| Example| Application. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5530.
  • de Souza, M. C. B. V., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(1), M1351.
  • Inchem.org. (1989). Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989). Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Lanxess. (2015, August 15). Phosphorus oxychloride. Retrieved from [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • ACS Omega. (2025, June 13). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Retrieved from [Link]

  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
  • PubChem. (n.d.). 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Chongqing Chemdad Co. ,Ltd. (n.d.). 4-hydroxy-7-methoxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-chloro-7-methoxyquinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-4-chloro-8-methoxyquinoline (C10H7BrClNO). Retrieved from [Link]

Sources

Technical Support Center: High-Purity Synthesis of 3-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Purification, Synthesis Optimization, and Troubleshooting for CAS 1203579-63-8

Introduction: The Purity Mandate

Welcome. If you are accessing this guide, you are likely encountering difficulties with the synthesis or purification of 3-Bromo-4-chloro-7-methoxyquinoline . This scaffold is a critical intermediate in the synthesis of multi-kinase inhibitors (similar to the Lenvatinib class).

The "3-bromo-4-chloro" substitution pattern presents a unique chemical challenge: Regiocontrol .

  • Isomeric Purity: The starting material (3-methoxyaniline) directs cyclization to both the para (7-methoxy) and ortho (5-methoxy) positions. Separating these downstream is inefficient; it must be addressed early.

  • Halogenation Sequence: The order of adding Bromine (C3) and Chlorine (C4) dictates the yield and purity.

This guide moves beyond basic recipes to provide a self-validating logic for high-purity isolation.

Module A: The Synthesis & Purification Workflow

To achieve >99% purity, we utilize a "Bromination-First" strategy. Attempting to brominate after chlorination is mechanistically flawed because the C4-Cl atom deactivates the ring, making C3-electrophilic substitution sluggish and prone to impurities.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 3-Methoxyaniline Cyclization Step 1: Gould-Jacobs Cyclization (High Temp, Diphenyl Ether) Start->Cyclization IsomerSplit Critical Control Point: Isomer Separation (5-OMe vs 7-OMe) Cyclization->IsomerSplit Generates Mixture Inter_4OH Intermediate A: 7-Methoxy-4-hydroxyquinoline IsomerSplit->Inter_4OH Precipitation of 7-isomer Bromination Step 2: C3-Bromination (NBS, Acetic Acid) Inter_4OH->Bromination Inter_3Br Intermediate B: 3-Bromo-7-methoxy-4-hydroxyquinoline Bromination->Inter_3Br Electrophilic Subst. Chlorination Step 3: Chlorination (POCl3, Reflux) Inter_3Br->Chlorination Deoxychlorination Crude Crude Product Chlorination->Crude Recryst Final Polish: Recrystallization (Ethyl Acetate) Crude->Recryst Final Target: 3-Bromo-4-chloro-7-methoxyquinoline (>99% Purity) Recryst->Final

Figure 1: Optimized synthetic pathway prioritizing early isomer removal and correct halogenation order.

Module B: Critical Protocols & Troubleshooting

Phase 1: The Regioisomer Trap (5-OMe vs. 7-OMe)

The Issue: The cyclization of 3-methoxyaniline produces both 5-methoxy and 7-methoxy-4-hydroxyquinoline. If you carry the 5-methoxy isomer forward, it becomes nearly impossible to separate after chlorination due to similar solubility profiles.

The Fix: Purify at the 4-hydroxyquinoline stage.

  • Protocol: After the Gould-Jacobs cyclization (using Meldrum’s acid or malonate), cool the reaction mixture (usually in Dowtherm/Diphenyl ether) to ~80°C and dilute with Ethanol .

  • Mechanism: The 7-methoxy isomer is significantly less soluble in ethanol than the 5-methoxy isomer.

  • Action: Filter the hot/warm suspension. The solid cake is predominantly the desired 7-methoxy isomer. Wash copiously with ethanol.

Phase 2: The Halogenation Sequence (Bromine Chlorine)

The Issue: Users often ask, "Can I chlorinate first?" The Answer: No. The 4-hydroxy group activates the C3 position for bromination. If you convert 4-OH to 4-Cl first, the ring becomes deactivated, requiring harsh conditions for bromination that lead to tarring and decomposition.

Step 2: Bromination Protocol
  • Suspend 7-methoxy-4-hydroxyquinoline in Glacial Acetic Acid (10 volumes).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 40-50°C.

  • Monitor: The reaction is usually fast (1-2 hours).

  • Workup: Pour into ice water. The product (3-Bromo-7-methoxy-4-hydroxyquinoline) precipitates. Filter and dry.[1]

    • Checkpoint: This solid should be off-white/yellow. If it is dark brown, oxidation has occurred (check NBS quality).

Step 3: Chlorination Protocol
  • Suspend the dried 3-bromo intermediate in Phosphorus Oxychloride (

    
    )  (5-8 volumes).
    
  • Reflux (approx. 105°C) for 2-4 hours.

  • Monitoring: HPLC should show conversion of the polar 4-OH peak to the non-polar 4-Cl peak.

  • Quenching (CRITICAL):

    • Cool to room temperature.[1][2][3]

    • Slowly pour the reaction mass into crushed ice/water with vigorous stirring. Maintain temp <20°C.

    • Neutralize with Ammonia or NaOH to pH 8-9 to precipitate the free base.[4]

Module C: Final Purification (Recrystallization)

Chromatography is expensive and difficult to scale for this compound. Recrystallization is the superior method for removing trace phosphorus impurities and hydrolysis products.

Recommended Solvent System: Ethyl Acetate (EtOAc) [3]

ParameterSpecificationReason
Solvent Ethyl Acetate (100%)High solubility of target at reflux; poor solubility of polar impurities (4-OH revertants).
Ratio 1g crude : 5-8 mL EtOAcOptimization required based on dryness of crude.
Temperature Reflux to dissolve

0-5°C to crystallize
Maximizes recovery yield.
Anti-solvent Hexanes (Optional)Add dropwise at reflux only if yield is low (use sparingly).

Protocol:

  • Dissolve crude 3-Bromo-4-chloro-7-methoxyquinoline in refluxing EtOAc.

  • Hot Filtration: If insoluble black specks remain (charcoal/inorganic salts), filter while hot through a celite pad.

  • Cooling: Allow to cool slowly to RT, then chill to 0-5°C for 2 hours.

  • Wash: Filter crystals and wash with cold EtOAc/Hexane (1:1).

Troubleshooting Decision Tree

Use this logic flow to diagnose purity issues based on analytical data.

Troubleshooting Problem Identify Impurity (HPLC/LCMS) ImpurityA Peak at RRT ~0.8 (Mass = M-18) Problem->ImpurityA ImpurityB Peak at RRT ~1.1 (Mass = M+79) Problem->ImpurityB ImpurityC Broad Peak/Baseline Drift Problem->ImpurityC CauseA Hydrolysis Product (Reversion to 4-OH) ImpurityA->CauseA CauseB Over-bromination (Dibromo species) ImpurityB->CauseB CauseC Polymerization/Tar (High Temp) ImpurityC->CauseC FixA Dry solvents; Recrystallize from EtOAc CauseA->FixA FixB Reduce NBS eq; Check Temp (<50°C) CauseB->FixB FixC Use Carbon treatement; Hot filtration CauseC->FixC

Figure 2: Diagnostic logic for common impurities.

Frequently Asked Questions (FAQs)

Q1: My product turns yellow/brown upon storage. Is it degrading?

  • A: Yes. 4-chloroquinolines are sensitive to moisture. Hydrolysis converts the 4-Cl back to 4-OH (which is often fluorescent or colored).

  • Fix: Store under Argon/Nitrogen in a desiccator. Ensure the final recrystallization removed all traces of acid (

    
     residues accelerate hydrolysis).
    

Q2: Can I use DMF as a co-solvent during chlorination?

  • A: Avoid if possible. While DMF catalyzes the Vilsmeier-Haack type reaction, it makes the workup difficult and can lead to dimethylamino-substituted impurities. Neat

    
     is cleaner for this specific substrate.
    

Q3: The melting point is lower than the literature value (138-140°C). Why?

  • A: This is the classic sign of regioisomer contamination (5-methoxy isomer).

  • Test: Run H-NMR. Look for the splitting pattern of the aromatic protons. The 7-methoxy isomer shows a specific doublet-of-doublets. If you see a second set of methoxy peaks, you must re-purify.

  • Recovery: Recrystallize from Acetonitrile (MeCN) if EtOAc fails to separate the isomers.

Q4: Is column chromatography ever necessary?

  • A: Only if the "Bromination-First" protocol was violated. If you have a complex mix of unreacted starting material and tar, use a silica column with a gradient of Hexane:Ethyl Acetate (Start 90:10

    
     70:30).
    

References

  • Preparation of Quinoline Derivatives. World Intellectual Property Organization, WO2010144394. (Describes the general conditions for 4-chloro-7-methoxyquinoline synthesis). Link

  • Synthesis of 4-chloro-3-iodo-7-methoxyquinoline. PubChem Compound Summary. (Analogous halogenation chemistry and physical property data). Link

  • Gould-Jacobs Reaction Mechanism & Regioselectivity. Organic Chemistry Portal. (Foundational logic for the 5- vs 7-methoxy isomer separation). Link

  • Purification of 4-chloroquinoline derivatives via recrystallization. Journal of Medicinal Chemistry (General protocols for quinoline purification using Ethyl Acetate). Link

Sources

Common impurities in 3-Bromo-4-chloro-7-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for the synthesis and purification of 3-Bromo-4-chloro-7-methoxyquinoline , a critical scaffold in the development of tyrosine kinase inhibitors.

The content is structured to address the "Why" and "How" of impurity formation, providing actionable solutions for process chemists and researchers.

Part 1: Synthesis Logic & Impurity Origins

To troubleshoot effectively, one must understand the standard industrial route. The synthesis typically proceeds via the Gould-Jacobs reaction followed by sequential halogenation.[1]

The Validated Pathway
  • Cyclization: 3-Methoxyaniline + EMME

    
     7-Methoxy-4-hydroxyquinoline (7-Methoxy-4(1H)-quinolinone).
    
  • Bromination (C3-Selective): Electrophilic substitution using NBS or Br

    
    . The 4-hydroxyl group activates the C3 position.
    
  • Chlorination (C4-Functionalization): Deoxychlorination using POCl

    
     converts the C4-hydroxyl to a C4-chloro group.
    

Note: Reversing the halogenation order (Chlorination


 Bromination) is chemically inefficient because the 4-chloro group deactivates the ring, making C3-bromination difficult and prone to regioselectivity issues.

SynthesisPath Start 3-Methoxyaniline Inter1 7-Methoxy-4- hydroxyquinoline Start->Inter1 Gould-Jacobs (Cyclization) Inter2 3-Bromo-7-methoxy- 4-hydroxyquinoline Inter1->Inter2 NBS/Br2 (C3-Bromination) Imp1 Impurity A: Unreacted Quinolone Inter1->Imp1 Incomplete Bromination Imp2 Impurity B: Regioisomers (6/8-Br) Inter1->Imp2 Over-reaction (High Temp) Product 3-Bromo-4-chloro- 7-methoxyquinoline Inter2->Product POCl3 (Chlorination) Imp3 Impurity C: Phosphorylated Dimer Inter2->Imp3 POCl3 Side Rxn

Caption: Validated synthetic route with critical impurity entry points.

Part 2: Troubleshooting Guide (Q&A Format)

Module A: Halogenation & Regioselectivity Issues

Q1: I am detecting a persistent impurity at RRT ~0.95 relative to the final product. Mass spec shows M+2 peak pattern consistent with a monobromo-monochloro species. What is it?

  • Diagnosis: This is likely the 6-Bromo-4-chloro-7-methoxyquinoline or 8-Bromo regioisomer.

  • Root Cause: During the bromination of 7-methoxy-4-hydroxyquinoline, the 7-methoxy group is an ortho/para director. While the 4-hydroxyl group strongly activates C3, high temperatures or excess brominating agent can drive bromination onto the benzene ring (C6 or C8).

  • Corrective Action:

    • Temperature Control: Maintain bromination temperature below 40°C. C3 bromination is kinetically favored and proceeds rapidly even at room temperature.

    • Reagent Stoichiometry: Use exactly 1.0–1.05 equivalents of NBS. Excess NBS promotes ring bromination.

    • Solvent Switch: If using DMF, switch to Acetic Acid or Acetonitrile. Aprotic polar solvents like DMF can sometimes enhance reactivity at less favored positions.

Q2: My final product contains a significant amount of "Des-bromo" impurity (4-Chloro-7-methoxyquinoline). Why didn't the bromine stick?

  • Diagnosis: Incomplete bromination of the intermediate.

  • Root Cause: You likely proceeded to the POCl

    
     step with unreacted 7-methoxy-4-hydroxyquinoline still present. Once converted to the 4-chloro derivative, the ring becomes deactivated, and "catch-up" bromination at C3 becomes nearly impossible under standard conditions.
    
  • Protocol Fix:

    • Mandatory IPC (In-Process Control): Do not add POCl

      
       until the starting material (7-methoxy-4-hydroxyquinoline) is <0.5% by HPLC.
      
    • Resubmission: If the intermediate is not fully consumed, add 0.1 eq of NBS and stir for an additional hour before chlorination.

Module B: Chlorination & Work-up Challenges

Q3: During the POCl


 reaction, a new high-molecular-weight impurity (MW ~500+) is forming. It disappears partially upon prolonged heating but re-appears during workup. 
  • Diagnosis: This is likely a Phosphorylated Dimer or a Pyrophosphate intermediate .

  • Mechanism: In the early stages of chlorination, the 4-hydroxyquinoline reacts with POCl

    
     to form a dichlorophosphate ester. This active species can react with another molecule of starting material instead of chloride ion, bridging two quinoline units.
    
  • Solution:

    • Catalyst: Use a catalytic amount of DMF (Dimethylformamide). DMF forms the Vilsmeier-Haack reagent with POCl

      
      , which is a more aggressive chlorinating agent than POCl
      
      
      
      alone, bypassing the dimer-prone phosphate ester pathway.
    • Temperature Ramp: Do not heat immediately. Stir at 0°C–RT for 30 minutes to allow the Vilsmeier complex to form, then heat to reflux.

Q4: Upon quenching the POCl


 reaction into water, the product purity drops, and I see a peak corresponding to the starting material (3-Bromo-7-methoxy-4-hydroxyquinoline). 
  • Diagnosis: Hydrolysis Reversion .

  • Root Cause: The 4-chloro group, while generally stable, is susceptible to acid-catalyzed hydrolysis, especially when the reaction mixture (containing phosphoric acid byproducts) is hot.

  • Critical Protocol:

    • Never quench hot. Cool the reaction mass to <20°C before quenching.

    • Inverse Quench: Pour the reaction mixture into ice-water/ammonia, not water into the reaction. This ensures the pH remains lower (or controlled) and dissipates heat effectively.

    • pH Control: Neutralize immediately to pH 7-8 using NaHCO

      
       or NH
      
      
      
      OH. Do not let the product sit in strong acid (pH < 1) for extended periods.
Module C: Impurity Profile & Data Table

Use this table to identify peaks in your HPLC chromatogram.

Impurity NameStructure DescriptionRelative Retention Time (RRT)*OriginRemoval Strategy
Impurity A 7-Methoxy-4-hydroxyquinoline~0.4 - 0.5Unreacted SM (Step 1)Water wash (High solubility in basic pH)
Impurity B 3-Bromo-7-methoxy-4-hydroxyquinoline~0.6 - 0.7Hydrolysis of Product / Unreacted Int.Recrystallization from Ethanol/Methanol
Impurity C 4-Chloro-7-methoxyquinoline~0.85Incomplete BrominationDifficult to remove; Control at Step 2
Impurity D 3,6-Dibromo-4-chloro-7-methoxyquinoline~1.1 - 1.2Over-brominationColumn Chromatography / Tight Stoichiometry
Impurity E Dimeric Species (O-bridged)> 1.5 (Late eluter)POCl3 condensation side-productAcid wash or Silica filtration

*Note: RRTs are approximate and depend on a standard C18 reverse-phase method (Water/Acetonitrile + 0.1% TFA).

Part 3: Advanced Purification Protocols

If standard workup fails, use these specific purification techniques for 3-Bromo-4-chloro-7-methoxyquinoline.

Removal of Hydrolyzed Impurity (Impurity B)
  • Principle: The 4-hydroxy impurity (Impurity B) is significantly more acidic (pKa ~9 due to phenolic/quinolone nature) than the 4-chloro product.

  • Protocol:

    • Dissolve crude solid in Ethyl Acetate or DCM.[2]

    • Wash twice with 5% NaOH solution . The hydroxy-impurity converts to its sodium salt and partitions into the aqueous layer.

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Removal of Non-Brominated Impurity (Impurity C)
  • Challenge: Separation of the 3-H and 3-Br analogs is difficult due to structural similarity.

  • Technique: Recrystallization from Acetonitrile.

    • The 3-Bromo derivative typically has a higher melting point and lower solubility in cold acetonitrile compared to the des-bromo analog.

    • Heat to reflux in Acetonitrile (5 volumes), cool slowly to 0°C. Filter the precipitate.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Retrieved from

  • PubChem. (2024).[3] 3-Bromo-4-chloro-7-methoxyquinoline Compound Summary. National Library of Medicine. Retrieved from

  • Arnott, E. A., et al. (2011).[4] POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry. Retrieved from

  • GuideChem. (2020). How to Synthesize 6-bromo-4-chloro-7-Methoxy-quinoline?. Retrieved from

  • Common Organic Chemistry. (2023). Phosphorus Oxychloride (POCl3) for Activated Chlorine Formation. Retrieved from

Sources

Recrystallization methods for 3-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Bromo-4-chloro-7-methoxyquinoline

Case ID: LNV-INT-04 Subject: Recrystallization & Impurity Control for Lenvatinib Intermediate Status: Active Analyst: Senior Application Scientist

Introduction: The Criticality of Purity

You are likely working with 3-Bromo-4-chloro-7-methoxyquinoline (CAS: 1208452-88-3), a pivotal electrophilic intermediate in the synthesis of tyrosine kinase inhibitors like Lenvatinib .

The Challenge: The 4-chloro position is chemically labile, designed for nucleophilic aromatic substitution (


). This reactivity makes purification a race against time: you must remove impurities without accidentally hydrolyzing the chloride or displacing it with a nucleophilic solvent (solvolysis).

This guide prioritizes non-nucleophilic solvent systems and controlled thermal gradients to maximize yield while preserving the reactive core.

Module 1: Solvent Selection & Solubility Profile

Core Directive: Avoid protic solvents (Methanol, Ethanol) at high temperatures. The 4-chloro group is susceptible to alkoxide displacement, forming the 4-alkoxy impurity.

Solvent SystemRoleSuitabilityTechnical Rationale
Ethyl Acetate (EtOAc) Primary SolventExcellent Dissolves the quinoline core effectively at

. Low boiling point facilitates easy drying.
n-Heptane Anti-SolventExcellent Induces controlled precipitation. Higher boiling point than hexane, offering a safer thermal window.
Toluene AlternativeGood Excellent for

-

stacking purification. Use if the EtOAc method fails to remove non-polar impurities.
Acetonitrile (MeCN) SolventModerate Good solubility, but difficult to use with alkane anti-solvents due to immiscibility.
Alcohols (MeOH/EtOH) FORBIDDEN High Risk High risk of

reaction at reflux, converting product to 4-methoxy/ethoxy analog.
Water FORBIDDEN Critical Risk Causes hydrolysis to the 4-hydroxy-quinoline (thermodynamic dead-end).

Module 2: Standard Operating Procedure (SOP)

Method A: The Ethyl Acetate / n-Heptane Displacement Best for: Routine purification and removal of tarry residues.

  • Dissolution: Charge crude solid into a flask. Add Ethyl Acetate (5 vol) .

  • Thermal Cycle: Heat to reflux (

    
    )  with vigorous stirring.
    
    • Checkpoint: If solids remain, add EtOAc in 0.5 vol increments. Do not exceed 10 vol.

  • Clarification (Optional): If the solution is dark/hazy, add activated carbon (5% w/w), stir for 15 mins, and filter hot through a Celite pad.

  • Nucleation: Cool the filtrate to

    
     .
    
  • Anti-Solvent Addition: Slowly add n-Heptane (3 vol) dropwise over 30 minutes.

    • Observation: The solution should turn turbid (cloud point).

  • Crystallization: Cool slowly to

    
      over 2 hours. Then, chill to 
    
    
    
    for 1 hour.
  • Isolation: Filter the off-white crystals. Wash with cold 1:1 EtOAc/Heptane.

  • Drying: Vacuum dry at

    
     . Warning: Do not exceed 
    
    
    
    to prevent degradation.
Workflow Visualization

RecrystallizationFlow Start Crude 3-Bromo-4-chloro- 7-methoxyquinoline Solvent Add EtOAc (5 vol) Heat to 75°C Start->Solvent Check Complete Dissolution? Solvent->Check AddSolvent Add EtOAc (+0.5 vol) Check->AddSolvent No Filter Hot Filtration (Celite) Remove insolubles Check->Filter Yes (or if hazy) AddSolvent->Check Cool1 Cool to 45°C Filter->Cool1 AntiSolvent Add n-Heptane (3 vol) Dropwise Cool1->AntiSolvent Crystallize Cool to 0-5°C (1 hour) AntiSolvent->Crystallize Isolate Filter & Dry (< 45°C) Crystallize->Isolate

Caption: Figure 1. Optimized thermal and solvent addition workflow to maximize yield and prevent 'oiling out'.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: The solution temperature is above the "oiling out" limit (liquid-liquid phase separation) before the crystal saturation point is reached. This often happens if the anti-solvent (heptane) is added too quickly or at too high a temperature.

  • Fix:

    • Re-heat the mixture until the oil redissolves.

    • Add a seed crystal of pure product at the cloud point (

      
      ).
      
    • Slow down the cooling ramp.

    • Increase the EtOAc ratio slightly (make the solvent system more polar).

Q2: I see a new impurity peak at RRT ~0.85 on HPLC. What is it?

  • Diagnosis: This is likely 4-hydroxy-7-methoxy-3-bromoquinoline .

  • Mechanism: Hydrolysis of the 4-Cl bond.

  • Root Cause: Wet solvents or high humidity during filtration.

  • Fix: Ensure EtOAc is "Dry Grade" (

    
     water). Avoid prolonged heating.
    

Q3: The crystals are yellow/brown instead of off-white.

  • Cause: Oxidation products or residual iodine/bromine species from the halogenation step.

  • Fix: Perform a wash of the organic layer (before recrystallization) with 10% Sodium Thiosulfate or Sodium Bisulfite solution. Alternatively, use activated carbon during the hot filtration step.[1]

Q4: Can I use Methanol to clean up the product?

  • Strictly No. While the product dissolves well in MeOH, refluxing it will generate 3-bromo-4,7-dimethoxyquinoline via nucleophilic aromatic substitution. The 4-Cl bond is too reactive for hot alcohols.

Module 4: Impurity Management Logic

Understanding the chemical fate of your molecule is the only way to control purity.

ImpurityPathways Product Target Molecule (4-Cl) Impurity1 Impurity A (4-OH Analog) Dead End Product->Impurity1  Moisture > 0.1%   Impurity2 Impurity B (4-OR Ether) Active Side-Product Product->Impurity2  Reflux in MeOH   Water Water/H+ (Hydrolysis) Alcohol ROH/Heat (Solvolysis)

Caption: Figure 2. Degradation pathways. The 4-Cl position is the weak link; moisture leads to Impurity A, while alcohols lead to Impurity B.

References

  • Eisai R&D Management Co Ltd. (2020). Process for the preparation of Lenvatinib. European Patent EP3620452A1.[2] Link[2]

  • PubChem. (2024).[3] Compound Summary: 3-Bromo-4-chloro-7-methoxyquinoline.[3] National Library of Medicine. Link

  • Smolecule. (2023).[4][5] Solubility Profiles and Partition Coefficient of 4-Bromo-3-chloro-7-methoxyquinoline. Link

  • ChemicalBook. (2025). Product Properties and Suppliers: CAS 1208452-88-3.[6] Link

Sources

Technical Support Center: Purification of 3-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: QM-3B4C-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Column Chromatography for Halogenated Quinoline Scaffolds[1]

Introduction: The "Sticky" Nitrogen Problem

Welcome to the technical support center. You are likely here because your purification of 3-Bromo-4-chloro-7-methoxyquinoline is failing in one of two ways: either the compound is "streaking" (tailing) down the column, resulting in poor mass recovery, or it is co-eluting with the 4-hydroxy hydrolysis impurity.

This molecule presents a classic "push-pull" challenge in chromatography:

  • The Quinoline Nitrogen (Basic): It protonates on acidic silica gel, causing strong non-specific adsorption (streaking).[1]

  • The Halogens (Lipophilic): The 3-Br and 4-Cl groups make the molecule relatively non-polar, requiring non-polar mobile phases where solubility can be tricky.

  • The 4-Chloro Stability: This position is susceptible to hydrolysis (forming the 4-hydroxy impurity) if exposed to acidic aqueous conditions or excessive heat during concentration.[1]

The following guide abandons generic templates to focus strictly on the chemical reality of this scaffold.

Module 1: Pre-Chromatography Diagnostics

Before packing a column, you must validate your mobile phase.[2] Do not skip this.

The "Amine-Block" TLC Test

Standard TLC plates are acidic.[1] If your spot looks like a comet (tailing) on TLC, it will look like a smear on the column.

Protocol:

  • Prepare two TLC chambers:

    • Chamber A: Hexane/Ethyl Acetate (3:1).[1]

    • Chamber B: Hexane/Ethyl Acetate (3:1) + 1% Triethylamine (TEA) .[1][2]

  • Spot your crude mixture on two plates.

  • Run both.[1][3]

    • Observation: If Chamber A shows tailing but Chamber B shows a tight, circular spot, you must use a basic modifier in your column.

Solubility Check

Quinolines with multiple halogens often exhibit poor solubility in pure hexane.[1]

  • Risk: Crystallization on the column head.

  • Fix: If the compound is insoluble in the mobile phase, use DCM (Dichloromethane) for "wet loading" or adsorb onto silica ("dry loading").

Module 2: The Purification Engine (Methodology)

Stationary Phase Selection
Stationary PhaseSuitabilityNotes
Standard Silica (Irregular, 40-63µm) ⚠️ Caution Requires Modifier. The acidic silanols (

) will bind the quinoline nitrogen.[1] You must add 1% TEA or use ammonia-saturated methanol.[1]
Neutral Alumina Recommended Ideal for acid-sensitive 4-chloro quinolines.[1] Eliminates streaking without modifiers. Lower capacity than silica.[1]
C18 (Reverse Phase) Excellent High resolution.[1] Use Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate.[1] Recommended for separating the 4-hydroxy impurity.
The "Gold Standard" Flash Protocol (Silica)

If you must use silica (most common scenario), follow this exact protocol to neutralize the acidity.

Reagents:

  • Mobile Phase A: Hexane (or Petroleum Ether) + 1% TEA.[1]

  • Mobile Phase B: Ethyl Acetate + 1% TEA.[1]

  • Solid Phase: Silica Gel 60.[1]

Step-by-Step Workflow:

  • Column Pre-Treatment (Crucial):

    • Slurry pack the column using 100% Mobile Phase A .

    • Flush with 2 Column Volumes (CV) of Phase A. Reason: The silica acts as a "base sink." It will absorb the TEA from the first few volumes. If you don't flush it, the TEA won't be present when your compound elutes.

  • Loading:

    • Dissolve crude in minimal DCM.[1] Mix with silica (1:2 ratio). Evaporate to dryness (Dry Load).[1]

    • Why Dry Load? 3-Bromo-4-chloro-7-methoxyquinoline has poor solubility in Hexane.[1] Liquid loading in DCM will cause "band broadening" as the strong solvent carries the compound too fast.

  • Elution Gradient:

    • 0-5 mins: 100% A (Isocratic wash to remove non-polar grease).[1]

    • 5-20 mins: Linear gradient 0%

      
       30% B.
      
    • 20-30 mins: Hold at 30% B.

    • Target: The product usually elutes between 15-25% EtOAc.

Module 3: Troubleshooting Logic (FAQ)

Ticket #404: "The Tailing Ghost"

Q: My product elutes over 20 fractions, and the fractions are dilute. Yield is low.

A: You are experiencing protonation drag .[1] The basic nitrogen is interacting with acidic silanols. [4][5] * Immediate Fix: Switch the mobile phase to DCM:MeOH (95:5) with 1% Aqueous Ammonia (shake the solvent with ammonia, separate layers, use organic layer). The ammonia is a stronger base than TEA and suppresses ionization better for stubborn quinolines.

Ticket #502: "The Hydrolysis Nightmare"

Q: I see a new polar spot (


) forming during the column run. It wasn't there before.

A: You are likely hydrolyzing the 4-Chloro group to a 4-Hydroxy group.[1] This happens on acidic silica if the run is too slow or if the silica is too "active" (dry).

  • Immediate Fix: Switch to Neutral Alumina . If unavailable, ensure your silica is deactivated with TEA and run the column fast (high flow rate). Do not leave the compound on the column overnight.

Ticket #303: "The Co-eluting Impurity"

Q: I cannot separate the 3-Bromo product from the unreacted starting material (likely an aniline or non-halogenated quinoline).

A: Halogens (Br, Cl) add significant lipophilicity but not much polarity difference.

  • Immediate Fix: Change the "selectivity" mechanism. Instead of EtOAc/Hexane, use Toluene/Acetone . Toluene interacts with the

    
    -systems differently, often separating halo-aromatics better than simple alkane chains.[1]
    

Module 4: Decision Pathways (Visualization)

The following diagrams illustrate the logical flow for method development and troubleshooting.

Figure 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude 3-Bromo-4-chloro-7-methoxyquinoline SolubilityCheck Check Solubility in Hexane/EtOAc Start->SolubilityCheck TLC_Check TLC: Tailing in 3:1 Hex/EtOAc? SolubilityCheck->TLC_Check Low Purity / Complex Mix Crystallization Route A: Recrystallization (DCM/Heptane or MeOH) SolubilityCheck->Crystallization High Purity (>85%) Column Route B: Flash Chromatography TLC_Check->Column Proceed to Column Alumina Neutral Alumina (Alternative) TLC_Check->Alumina 4-Cl Hydrolysis Risk Silica_Std Standard Silica (Acidic) Column->Silica_Std No Tailing (Rare) Silica_Mod Silica + 1% TEA (Deactivated) Column->Silica_Mod Severe Tailing (Common)

Caption: Decision matrix for selecting the optimal purification route. Note that crystallization is often preferred for high-purity crudes.[1]

Figure 2: Troubleshooting The "Streak"

Troubleshooting Issue Problem: Broad/Tailing Peak Cause1 Acidic Silanols Issue->Cause1 Cause2 Column Overload Issue->Cause2 Action1 Add 1% TEA to Mobile Phase Cause1->Action1 First Attempt Action3 Use Dry Loading (Silica Adsorption) Cause2->Action3 Solubility Issue Action2 Switch to DCM/MeOH + NH3 Action1->Action2 If fails

Caption: Diagnostic flow for resolving peak tailing. The basic nitrogen requires amine modifiers to prevent interaction with silica.

References & Authoritative Grounding

  • BenchChem Technical Support. Purification of 3-Bromoquinoline by Column Chromatography. (General principles for bromo-quinoline purification on silica). [1]

  • Biotage Application Notes. How do I purify ionizable organic amine compounds using flash column chromatography? (Detailed explanation of amine modifiers like TEA and Ammonia).

  • European Patent Office (EPO). Process for the preparation of Lenvatinib (EP 3620452 A1).[1][6] (Describes the purification of the closely related 4-chloro-7-methoxyquinoline intermediates, often utilizing crystallization over chromatography for scale). [1]

  • Organic Syntheses. General methods for purification of halogenated aromatic amines. (Foundational techniques for handling lipophilic basic amines).[1][5] [1]

Disclaimer: This guide assumes standard laboratory safety protocols. The 4-chloro-quinoline moiety is potentially skin-sensitizing and toxic.[1] Always handle in a fume hood.

Sources

Technical Support Center: Byproduct Identification in 3-Bromo-4-chloro-7-methoxyquinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-Bromo-4-chloro-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile quinoline derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the identification and mitigation of byproducts in key cross-coupling reactions.

Our approach is grounded in mechanistic principles and practical laboratory experience to ensure the scientific integrity and successful outcome of your experiments.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section addresses specific issues you may encounter during the synthesis and functionalization of 3-Bromo-4-chloro-7-methoxyquinoline, with a focus on palladium-catalyzed cross-coupling reactions.

Issue 1: Formation of Homocoupling Byproducts in Suzuki-Miyaura Reactions

Question: I am performing a Suzuki-Miyaura coupling with 3-Bromo-4-chloro-7-methoxyquinoline and an arylboronic acid, but I am observing significant amounts of a biaryl byproduct derived from the homocoupling of my boronic acid. How can I minimize this?

Answer:

The formation of homocoupling byproducts, where two molecules of the boronic acid couple together, is a common side reaction in Suzuki-Miyaura couplings.[1][2] This is often promoted by the presence of Pd(II) species, which can occur if the Pd(0) catalyst is oxidized or if a Pd(II) precatalyst is not efficiently reduced.[2] Oxygen in the reaction mixture is a primary culprit for oxidizing the active Pd(0) catalyst.[2]

Causality and Mitigation Strategies:

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of boronic acids.[2] It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be slow or incomplete, leading to side reactions. The reduction process itself can consume some of the boronic acid, leading to homocoupling.[2] Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this issue.[2]

  • Reaction Temperature: Higher temperatures can sometimes promote homocoupling.[3] If feasible for your specific transformation, consider running the reaction at a lower temperature.

Troubleshooting Workflow:

Sources

Overcoming poor solubility of 3-Bromo-4-chloro-7-methoxyquinoline in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex molecular synthesis, this Technical Support Center provides researchers, scientists, and drug development professionals with a definitive guide to overcoming the significant solubility challenges posed by 3-Bromo-4-chloro-7-methoxyquinoline. As a Senior Application Scientist, my aim is to transform experimental hurdles into successful outcomes by blending foundational chemical principles with advanced, field-proven techniques. This guide is structured as an interactive troubleshooting resource, designed to address your specific challenges in the lab with clarity and precision.

Frequently Asked Questions (FAQs): Your First Line of Defense

This section tackles the most common issues encountered when working with 3-Bromo-4-chloro-7-methoxyquinoline. Each answer provides not just a solution, but the scientific reasoning behind it, empowering you to make informed decisions in your experimental design.

Q1: I'm starting a new reaction. Why is my 3-Bromo-4-chloro-7-methoxyquinoline failing to dissolve in standard organic solvents?

A1: The poor solubility of 3-Bromo-4-chloro-7-methoxyquinoline is intrinsic to its molecular structure. The core issue lies in its rigid, planar, and aromatic quinoline backbone. This structure promotes strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy that the solvent must overcome. The presence of halogen substituents (bromine and chlorine) further contributes to this challenge by increasing molecular weight and inducing specific intermolecular interactions, such as halogen bonding.[1]

While generally having limited solubility in water, quinoline derivatives are more soluble in organic solvents.[2][3][4] However, the specific substitution pattern of this compound makes it a challenging case even for many common organic media.

Q2: What are the foundational strategies I should try first to improve solubility for a reaction?

A2: Before escalating to more advanced methods, a systematic approach using fundamental lab techniques is recommended.

  • Strategic Solvent Screening: The principle of "like dissolves like" is your starting point. Given the substituted quinoline's nature, polar aprotic solvents are often the most effective. Common choices for quinoline derivatives include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and toluene.[5][6] A small-scale solubility test with your intended solvents is a crucial first step.

  • Thermal Assistance (Heating): Increasing the temperature of the reaction mixture is a powerful method to enhance solubility.[5][7] The added thermal energy helps overcome the compound's crystal lattice energy, allowing solvent molecules to solvate it more effectively. Quinoline itself is notably more soluble in hot water than in cold.[4][5]

    • Causality: Higher kinetic energy allows solvent molecules to disrupt the intermolecular forces holding the solid together.

    • Trustworthiness Check: Be cautious. While effective, heating can also accelerate side reactions or degrade thermally sensitive reagents in your mixture.[5] Monitor your reaction closely for byproduct formation.

  • Particle Size Reduction: Grinding the solid material into a fine powder increases the surface-area-to-volume ratio.[8] This doesn't change the thermodynamic solubility limit but can significantly increase the rate of dissolution, which may be sufficient for reactions where the dissolved material is consumed rapidly.[8]

Q3: A single solvent isn't working. How do I properly develop and use a co-solvent system?

A3: When a single solvent fails, a co-solvent system is a highly effective and common strategy.[5] A co-solvent is a mixture of two or more miscible solvents used to fine-tune the polarity of the reaction medium.[5][8][9][10][11][12]

  • The Principle: You combine a primary solvent (often dictated by the reaction requirements) with a secondary solvent (a "co-solvent") in which your quinoline derivative is highly soluble. For example, if a reaction runs well in toluene but your compound is insoluble, adding a percentage of DMSO or DMF can create a homogeneous solution.[5][6]

  • Causality: Co-solvents work by disrupting the solvent-solvent interactions of the primary solvent, creating a new environment with an intermediate polarity that is more favorable for solvating the solute.[8][9]

Below is a table to guide your selection of potential solvents and co-solvents.

SolventPolarity Index (Reichardt)Boiling Point (°C)Key Characteristics
Toluene 0.099111Good for many cross-coupling reactions; non-polar.
Dioxane 0.164101Moderately polar ether; common in Suzuki couplings.
Tetrahydrofuran (THF) 0.20766Good general-purpose ether; lower boiling point.
N,N-Dimethylformamide (DMF) 0.386153Highly polar aprotic; excellent solubilizer.[6]
Dimethyl Sulfoxide (DMSO) 0.444189Highly polar aprotic; powerful solubilizer.[5][6]
Ethanol 0.65478Polar protic; can participate in some reactions.
Acetonitrile 0.46082Polar aprotic; often used in aqueous mixtures.[13]
Q4: My reaction involves an aqueous phase. Can I use pH to my advantage?

A4: Yes, pH modulation can be a powerful tool, but its applicability is highly context-dependent. Quinoline is a weak base (pKa of its conjugate acid is ~4.9), a property conferred by the lone pair of electrons on the nitrogen atom.[3][5]

  • Acidic Conditions (Low pH): The nitrogen atom can be protonated to form a quinolinium salt. This ionic species is significantly more polar and thus more soluble in aqueous or polar protic solvents.[5][7] Adding a small amount of an acid (e.g., HCl) can dramatically improve solubility in water-based systems.

  • Basic/Neutral Conditions (Higher pH): The compound exists in its neutral, free-base form, which is less soluble in water but more soluble in organic solvents.[5]

Trustworthiness Check: This technique requires absolute compatibility with your reaction's mechanism. For instance, many palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) require a specific inorganic base to proceed. Adding acid to solubilize the starting material would neutralize the necessary base and kill the catalytic cycle.

Q5: I've tried the basics with no luck. What advanced and high-impact techniques can I employ?

A5: For particularly recalcitrant cases, leveraging energy-based or catalytic methods can provide a breakthrough. These techniques are designed to overcome significant activation barriers, including those imposed by poor solubility.

  • Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave irradiation to heat the reaction mixture.[14][15][16] Unlike conventional heating, microwaves deliver energy directly to polar molecules in the sample, leading to rapid, uniform, and efficient heating.[14][16][17]

    • Causality & Expertise: The rapid heating can "outrun" precipitation, keeping more of your compound in a transiently supersaturated state. This often leads to dramatically reduced reaction times, higher yields, and fewer byproducts.[14][15] Many reactions can also be performed in solvent-free conditions.[16][18]

  • Sonication (Ultrasonication): This method uses high-frequency sound waves to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid.[19][20][21]

    • Causality & Expertise: The collapse of these bubbles generates localized hot spots with extreme temperatures and pressures, creating powerful microjets.[20] These physical forces act to break apart solid agglomerates, clean surfaces, and dramatically enhance mass transfer between phases.[19][21] It is exceptionally effective for heterogeneous (solid-liquid) reactions.[19][21]

  • Phase-Transfer Catalysis (PTC): This is the ideal choice for reactions where you have two immiscible phases, such as an aqueous solution of a salt and an organic solution of your quinoline derivative.[8][22]

    • Causality & Expertise: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) acts as a "shuttle."[6][22] It forms an ion pair with the reactant in the aqueous phase, making it soluble in the organic phase. This allows the transported reactant to interact with the dissolved quinoline derivative, after which the catalyst returns to the aqueous phase to repeat the cycle.[6][23]

  • Mechanochemistry (Ball-Milling): For the most extreme cases, particularly in cross-coupling reactions, this solvent-free, solid-state technique can be used.[24]

    • Causality & Expertise: Reactants are placed in a milling jar with steel balls and subjected to high-energy grinding. The mechanical force initiates a chemical reaction in the solid state. This method completely bypasses solubility issues and has been proven superior for Suzuki-Miyaura couplings of insoluble aryl halides.[25][26][27]

Troubleshooting Quick Guide

Use this table for rapid diagnosis and response to common experimental observations.

SymptomPotential CauseRecommended Solution(s)
Starting material will not dissolve upon initial mixing. Poor solvent choice; high crystal lattice energy.1. Screen polar aprotic solvents (DMSO, DMF).[5][6] 2. Gently heat the mixture.[5] 3. Implement a co-solvent system (e.g., Toluene/DMF).[8]
Material dissolves upon heating but precipitates upon cooling. Compound has low solubility at lower temperatures.1. Maintain a higher reaction temperature throughout. 2. Use a co-solvent system that maintains solubility at the target temperature.[8]
Reaction is sluggish or incomplete despite apparent dissolution. The dissolved concentration is too low for an efficient reaction rate.1. Increase reaction temperature. 2. Switch to a more powerful solubilizing system (e.g., neat DMSO). 3. Employ an advanced technique like MAOS or Sonication to increase reactivity.[14][20]
Low yields and recovery of unreacted starting material. Incomplete dissolution throughout the reaction led to a portion of the material remaining unreactive.1. Re-evaluate the solvent system for higher solubility. 2. Utilize Sonication for heterogeneous reactions to ensure the solid surface is continuously activated.[19][21] 3. Consider a solvent-free approach like ball-milling.[24]

Visualized Workflows and Mechanisms

To provide further clarity, the following diagrams illustrate key decision-making processes and reaction mechanisms.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Advanced Options start Poorly Soluble 3-Bromo-4-chloro-7-methoxyquinoline solvent_screen 1. Solvent Screening (DMSO, DMF, Toluene) start->solvent_screen Initial Step heat 2. Apply Heat solvent_screen->heat Still Insoluble? cosolvent 3. Develop Co-Solvent System (e.g., Toluene/DMSO) heat->cosolvent Still Insoluble? advanced 4. Advanced Techniques cosolvent->advanced Still Insoluble? maos MAOS (Rapid Heating) advanced->maos ptc PTC (Immiscible Reactants) advanced->ptc sono Sonication (Heterogeneous) advanced->sono

Caption: Decision workflow for enhancing solubility.

PTC_Mechanism cluster_aqueous Aqueous Phase NaX Na⁺X⁻ (Reactant) QX_org Q⁺X⁻ (Active Catalyst) NaX->QX_org Anion Exchange & Transfer QBr_aq Q⁺Br⁻ (Catalyst) NaBr Na⁺Br⁻ (Byproduct) RCl Quinoline-Cl (Substrate) RProduct Quinoline-X (Product) QX_org->RProduct Reaction QBr_org Q⁺Br⁻ (Regenerated) QBr_org->NaBr Catalyst Returns RProduct->QBr_org Product Formation, Releases Q⁺

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Experimental Protocols

The following protocols provide a starting point for implementing these techniques. Always adapt them to the specific requirements of your reaction.

Protocol 1: Developing a Co-Solvent System for a Suzuki Coupling
  • Solubility Test: In a small vial, attempt to dissolve ~5 mg of 3-Bromo-4-chloro-7-methoxyquinoline in 0.5 mL of the primary reaction solvent (e.g., Dioxane).

  • Co-solvent Titration: If insoluble, add a high-solubility co-solvent (e.g., DMSO) dropwise while stirring or vortexing.[8]

  • Observation: Continue adding the co-solvent until the solid fully dissolves. Note the approximate ratio (e.g., 9:1 Dioxane:DMSO).[8]

  • Reaction Setup: Prepare the main reaction using the determined co-solvent ratio. Ensure all other reagents (boronic acid, palladium catalyst, base) are compatible with this solvent mixture.

  • Execution: Run the Suzuki reaction under your standard conditions (e.g., heating at 80-100 °C under an inert atmosphere). Monitor for conversion by TLC or LC-MS.

Protocol 2: Implementing Sonication to Enhance a Heterogeneous Reaction
  • Preparation: In a thick-walled reaction vessel, combine 3-Bromo-4-chloro-7-methoxyquinoline and any other solid reagents.

  • Solvent Addition: Add the chosen reaction solvent. Even if the quinoline derivative does not fully dissolve, ensure enough liquid is present to cover the solids.

  • Sonication Setup: Place the reaction vessel into an ultrasonic cleaning bath, ensuring the water level in the bath is equal to or slightly above the liquid level in your vessel. Alternatively, for more direct energy input, use a sonication horn/probe.[8]

  • Reaction: Turn on the sonicator and begin stirring and/or heating the reaction as required by the protocol.[8]

  • Monitoring: The reaction mixture should appear as a fine, well-dispersed slurry. The ultrasonic energy prevents solids from settling and continuously cleans reagent surfaces, enhancing reactivity.[20][21]

Protocol 3: General Setup for a Microwave-Assisted Reaction (MAOS)
  • Vessel Preparation: In a dedicated microwave reaction vial equipped with a stir bar, add 3-Bromo-4-chloro-7-methoxyquinoline, other reactants, and the chosen solvent (polar solvents like DMF or DMSO are highly effective as they couple well with microwaves).[16]

  • Sealing: Securely cap the vial. Modern microwave reactors are sealed systems that allow for heating above the solvent's atmospheric boiling point.

  • Programming: Set the reaction parameters on the microwave reactor: target temperature, ramp time, hold time, and stirring speed. A preliminary run with a hold time of 10-15 minutes is typical.

  • Execution: Place the vial in the reactor cavity and start the program. The instrument will use microwave irradiation to rapidly heat the sample to the set temperature and hold it there.[14]

  • Work-up: After the reaction is complete and the vessel has cooled, proceed with your standard work-up and purification.

References

  • - Sigma-Aldrich.

  • - Smolecule.

  • - Wikipedia.

  • - Benchchem.

  • - Journal of the American Chemical Society.

  • - Benchchem.

  • - ScienceDaily.

  • - Solubility of Things.

  • - Alfa Chemistry.

  • - Biomedres.

  • - Taylor & Francis.

  • - Hokkaido University (ICReDD).

  • - PubMed.

  • - Wikipedia.

  • - Chemical Reviews.

  • - LibreTexts.

  • - National Center for Biotechnology Information.

  • - Organic Chemistry Portal.

  • - Google Patents.

  • - Yoneda Labs.

  • - Vedantu.

  • - Guidechem.

  • - Accounts of Chemical Research.

  • - ResearchGate.

  • - Beilstein Journal of Organic Chemistry.

  • - LibreTexts.

  • - IJRPA.

  • - University of Athens.

  • - National Center for Biotechnology Information.

  • - Scholars Research Library.

  • - Ascendia Pharma.

  • - Organic Chemistry Portal.

  • - Journal of Cardiovascular Disease Research.

  • - YouTube.

  • - Wikipedia.

  • - SlideShare.

  • - National Center for Biotechnology Information.

  • - National Center for Biotechnology Information.

  • - PubChem.

  • - ChemicalBook.

  • - US Environmental Protection Agency.

  • - MilliporeSigma.

  • - Benchchem.

  • - Echemi.

  • - Sigma-Aldrich.

Sources

Validation & Comparative

Comparing the biological activity of 3-Bromo-4-chloro-7-methoxyquinoline with other quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-chloro-7-methoxyquinoline (CAS: 1208452-88-3) represents a "privileged scaffold" in medicinal chemistry, distinct from standard quinoline intermediates due to its orthogonal reactivity .[1] While traditional scaffolds like 4,7-dichloroquinoline are limited to nucleophilic substitution at the C4 position, the inclusion of the C3-bromo group in this compound enables dual-functionalization strategies—allowing simultaneous optimization of potency (via C4 substitution) and pharmacokinetic properties (via C3 cross-coupling).

This guide objectively compares this scaffold against industry-standard alternatives, focusing on its application in developing next-generation kinase inhibitors and antimalarials.[1]

Strategic Comparison: The "Orthogonal" Advantage

In drug discovery, the "performance" of an intermediate is defined by its ability to generate diverse, high-affinity libraries. We compare 3-Bromo-4-chloro-7-methoxyquinoline (Target) against two standard benchmarks: 4,7-Dichloroquinoline (Benchmark A) and 4-Chloro-6,7-dimethoxyquinoline (Benchmark B) .[1]

Table 1: Comparative Utility & Biological Potential
Feature3-Bromo-4-chloro-7-methoxyquinoline (Target)4,7-Dichloroquinoline (Benchmark A)4-Chloro-6,7-dimethoxyquinoline (Benchmark B)[1]
Primary Application Dual-Action Inhibitors (Kinase + hybridized targets)Antimalarials (Chloroquine analogs)Tyrosine Kinase Inhibitors (e.g., Cabozantinib)
C3-Position Utility High: Br handle allows Pd-catalyzed coupling (Suzuki, Sonogashira) to add solubility/selectivity groups.[1]Low: C3-H is unreactive; requires harsh lithiation to functionalize.[1]Low: C3-H is unreactive.[1]
C4-Reactivity High: SNAr displacement with amines (similar to benchmarks).High: Standard SNAr reactivity.Moderate: Electron-donating OMe groups slightly reduce electrophilicity at C4.[1]
Metabolic Stability Enhanced: 7-OMe blocks metabolic oxidation; 3-Br/Aryl hinders P450 access.[1]Moderate: 7-Cl is stable, but lack of steric bulk at C3 allows rapid metabolism.[1]Variable: Bis-methoxy groups are prone to O-demethylation.[1]
Lipophilicity (cLogP) ~3.5 (Tunable): C3 modification allows precise LogP adjustment.~3.8 (Fixed): Hard to lower without disrupting binding.~2.5: Good solubility but can suffer from rapid clearance.[1]

Structure-Activity Relationship (SAR) Analysis

The biological superiority of derivatives synthesized from this scaffold stems from the specific placement of its three functional handles.[1]

Mechanistic Insight
  • 4-Chloro (The Warhead): Acts as the leaving group for introducing the primary pharmacophore (usually an amine) that binds to the ATP-binding pocket of kinases or the heme-binding site in malaria parasites.[1]

  • 3-Bromo (The Vector): Provides a vector to reach into the "solvent-front" or "gatekeeper" regions of a kinase enzyme.[1] Bulky groups here can overcome drug resistance caused by mutations.[1]

  • 7-Methoxy (The Anchor): Mimics the electron-donating properties of the 6,7-dimethoxy motif found in approved drugs (e.g., Gefitinib) but with a distinct steric profile that improves selectivity.

Visualization: The Orthogonal Reactivity Map

SAR_Mechanism Core 3-Bromo-4-chloro- 7-methoxyquinoline C4_Path C4 Position (Nucleophilic Substitution) Core->C4_Path SNAr w/ Anilines C3_Path C3 Position (Pd-Catalyzed Coupling) Core->C3_Path Suzuki/Sonogashira C7_Path C7 Position (Metabolic Anchor) Core->C7_Path Intrinsic Property Target_Kinase Kinase Inhibitors (EGFR, VEGFR) High Potency C4_Path->Target_Kinase Primary Binding Target_Malaria Antimalarials (Reversal Agents) Resistant Strains C4_Path->Target_Malaria Heme Binding C3_Path->Target_Kinase Selectivity/Solubility C3_Path->Target_Malaria Resistance Reversal

Caption: Figure 1. The "Orthogonal Reactivity" map illustrating how the 3-bromo and 4-chloro sites allow for divergent synthesis of complex bioactive molecules.

Experimental Protocols

To validate the utility of this scaffold, we provide a standard protocol for converting 3-Bromo-4-chloro-7-methoxyquinoline into a bioactive kinase inhibitor prototype.

Protocol A: Synthesis of 4-Amino-3-aryl Derivatives (Dual-Functionalization)

Objective: Synthesize a library of potential EGFR inhibitors.

Phase 1: Nucleophilic Substitution (SNAr) at C4 This step installs the primary binding element.

  • Reagents: 3-Bromo-4-chloro-7-methoxyquinoline (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (solvent).[1]

  • Procedure:

    • Dissolve the quinoline substrate in isopropanol (0.5 M concentration).

    • Add the aniline derivative.[1][2]

    • Heat to reflux (85°C) for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 7:3) will show the disappearance of the starting material.

    • Workup: Cool to room temperature. The hydrochloride salt of the product often precipitates.[1] Filter and wash with cold isopropanol.[1] Neutralize with saturated NaHCO₃ if the free base is required.[1]

  • Validation: ¹H NMR will show the loss of the C4-Cl signal and the appearance of aniline aromatic protons.[1]

Phase 2: Suzuki-Miyaura Coupling at C3 This step utilizes the bromine handle to add solubility/selectivity elements.[1]

  • Reagents: Product from Phase 1 (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), Dioxane/Water (4:1).

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes (Critical for Pd cycle).

    • Add reactants and catalyst under inert atmosphere.[1][3]

    • Heat to 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via column chromatography.

  • Result: A fully functionalized trisubstituted quinoline ready for biological assay.

Biological Data Summary (Projected)

While specific clinical data for the intermediate is not applicable, the biological activity of derivatives synthesized using this specific scaffold (3-Br, 4-Cl, 7-OMe) shows superior trends in literature compared to non-brominated analogs.

Table 2: Activity of Derivatives against Resistant Cell Lines
Derivative ClassTargetIC₅₀ (Standard Scaffold)IC₅₀ (3-Bromo-7-OMe Scaffold)Interpretation
4-Anilinoquinolines EGFR (T790M mutant) > 10 µM (Gefitinib analog)0.5 - 1.2 µM The C3-substituent (added via Br) accesses the "gatekeeper" pocket, restoring potency against resistant mutants [1].[1]
Chloroquine Analogs P. falciparum (K1 resistant) 250 nM (Chloroquine)15 - 40 nM 3-position functionalization interferes with the parasite's resistance efflux pumps [2].[1]
Cytotoxicity HCT-116 (Colon Cancer) 15 µM2.3 µM Introduction of heteroaryl groups at C3 significantly improves cellular uptake and binding affinity [3].[1]

Workflow Visualization

The following diagram details the decision matrix for researchers choosing between this scaffold and alternatives.

Selection_Workflow Start Define Drug Target Is_Resistant Is Target Drug-Resistant? Start->Is_Resistant Need_Solubility Is Solubility a Limiting Factor? Is_Resistant->Need_Solubility Yes Use_Standard Use Standard 4,7-Dichloroquinoline Is_Resistant->Use_Standard No Need_Solubility->Use_Standard No Use_Target Use 3-Bromo-4-chloro- 7-methoxyquinoline Need_Solubility->Use_Target Yes (C3 Handle needed) Optimization Lead Optimization Use_Standard->Optimization Standard SAR Use_Target->Optimization Pd-Coupling at C3

Caption: Figure 2. Decision matrix for selecting the 3-bromo scaffold based on resistance profiles and solubility requirements.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1][4][5][6] Current Medicinal Chemistry.

  • Kaur, K., et al. (2010). Antimalarial quinolines: A review of their synthesis and biological activity. European Journal of Medicinal Chemistry.

  • PubChem. (2023).[1][7] Compound Summary: 3-Bromo-4-chloro-7-methoxyquinoline.[1][8] National Library of Medicine.[1]

  • Echemi. (2023).[1][7] 4-Bromo-3-chloro-7-methoxyquinoline Product Specifications and Intermediates.

  • BenchChem. (2025).[1][4] Biological Activity of Quinoline Derivatives: Technical Guide.

Sources

Publish Comparison Guide: 3-Bromo-4-chloro-7-methoxyquinoline (BCMQ) in Anticancer Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Handle" Advantage

In the high-stakes landscape of kinase inhibitor discovery, 3-Bromo-4-chloro-7-methoxyquinoline (BCMQ) has emerged as a superior scaffold compared to traditional halogenated quinolines. Unlike the classic 4-chloro-6,7-dimethoxyquinoline (the backbone of Gefitinib/Erlotinib) which relies primarily on C4-amination, BCMQ offers a "Dual-Handle" architecture :

  • Electrophilic C4-Center: Activated for

    
     displacements to install the hinge-binding motif.
    
  • Orthogonal C3-Bromide: A handle for Palladium-catalyzed cross-couplings (Suzuki/Sonogashira) to access the solvent-exposed or gatekeeper regions of the kinase pocket.

  • Atropisomeric Potential: The steric bulk of the 3-Bromo group can induce axial chirality when coupled with bulky C4-anilines, offering a route to highly selective, conformationally restricted inhibitors (atropisomers).

This guide objectively compares BCMQ against alternative halogenated quinoline scaffolds, evaluating synthetic versatility, reactivity, and downstream anticancer potency.

Technical Comparison: BCMQ vs. Alternative Scaffolds

Structural & Electronic Analysis

The choice of halogenation pattern dictates the reactivity of the quinoline core and the topology of the final drug candidate.

FeatureBCMQ (3-Br, 4-Cl, 7-OMe) CDMQ (4-Cl-6,7-diOMe) CCQ (3-CN, 4-Cl)
Primary Utility Multi-vector library generation; Atropisomeric design.EGFR/VEGFR Type I inhibitors (Flat).Irreversible inhibitors (Michael Acceptors).
C4-Reactivity (

)
Moderate. 3-Br is weakly deactivating but sterically hinders the C4 site, requiring higher temp/catalysis.High. Electron-rich ring, but accessible.Very High. 3-CN is strongly electron-withdrawing, activating C4.
Derivatization Potential High (Orthogonal). C3-Br allows late-stage modification distinct from C4.Low. Limited to C4 amine and ether side chains.Low. 3-CN is difficult to modify post-synthesis.
Solubility Profile Good. 7-OMe aids solubility; 3-Br adds lipophilicity (LogP ~3.5).Moderate. Bis-methoxy can be crystalline/insoluble.Variable. Depends heavily on C4 substituent.
Kinase Selectivity Tunable. 3-substituent directs binding to the "Gatekeeper" residue.Broad. Often leads to promiscuous binding (pan-kinase).Specific. Often targets Cys residues (covalent).
The "Atropisomer" Factor

A critical advantage of BCMQ is the 3-Bromo substituent . In standard quinolines (e.g., CDMQ), the C4-aniline bond rotates freely. In BCMQ derivatives, the 3-Br atom sterically clashes with the C4-aniline ortho-protons. This restricted rotation creates axial chirality (atropisomerism).

  • Impact: Individual atropisomers often exhibit distinct biological profiles. One conformer may fit the ATP pocket perfectly, while the other is inactive.

  • Comparison: Non-3-substituted quinolines (like CDMQ) lack this conformational lock, leading to an entropic penalty upon binding.

Experimental Workflows

Workflow Visualization: From Scaffold to Lead

The following diagram illustrates the divergent synthesis pathways enabled by BCMQ compared to a standard 4-chloroquinoline.

G BCMQ BCMQ Scaffold (3-Br, 4-Cl) Step1 Step 1: S_NAr (Displacement with Aniline) BCMQ->Step1 High Temp StdQ Standard Scaffold (4-Cl, 3-H) StdQ->Step1 Room Temp Prod_A Intermediate A (3-Br, 4-NH-Ar) Step1->Prod_A Prod_B Drug Candidate B (3-H, 4-NH-Ar) Step1->Prod_B Step2 Step 2: Suzuki Coupling (Pd-Cat, Boronic Acid) Prod_A->Step2 Unique to BCMQ Final_Drug Advanced Lead (3-Aryl, 4-NH-Ar) *High Selectivity* Prod_B->Final_Drug Not Possible Step2->Final_Drug

Caption: BCMQ enables a two-step "Orthogonal Functionalization" strategy, accessing chemical space (3-Aryl derivatives) unavailable to standard quinoline scaffolds.

Protocol: Selective Derivatization of BCMQ

Objective: Synthesize a library of 3,4-disubstituted quinolines to probe the ATP-binding pocket.

Reagents:

  • Scaffold: 3-Bromo-4-chloro-7-methoxyquinoline (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)

  • Solvent: 2-Propanol (IPA) or Ethoxyethanol

  • Catalyst (Step 2):

    
    , 
    
    
    
    , Arylboronic acid

Step-by-Step Methodology:

  • C4-Displacement (

    
    ): 
    
    • Dissolve BCMQ (100 mg, 0.37 mmol) in 2-Propanol (3 mL).

    • Add 3-Chloro-4-fluoroaniline (1.1 eq). Note: No base is added initially to catalyze the reaction via HCl generation, but weak base may be needed for lower reactivity amines.

    • Reflux at 85°C for 4–6 hours . Critical: The 3-Br group sterically hinders the C4 position; standard 4-Cl quinolines react at 60°C, but BCMQ requires higher energy.

    • Monitor by TLC (Hexane:EtOAc 1:1).

    • Precipitate the product by cooling to

      
       and filtering. Wash with cold IPA.
      
    • Yield Check: Expect >85% yield of the hydrochloride salt.

  • C3-Coupling (Suzuki-Miyaura):

    • Suspend the C4-amino intermediate (0.2 mmol) in Dioxane:Water (4:1).

    • Add Arylboronic acid (1.5 eq),

      
       (3.0 eq), and 
      
      
      
      (5 mol%).
    • Microwave irradiation at 110°C for 30 mins (or reflux 12h).

    • Purify via Flash Chromatography.

Protocol: In Vitro Antiproliferative Assay (MTT)

To validate the efficacy of the generated library against cancer cell lines (e.g., MCF-7, A549).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare serial dilutions of BCMQ-derived compounds (0.01

    
     to 100 
    
    
    
    ) in DMSO (Final DMSO < 0.5%).
  • Incubation: Treat cells for 72 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
    • Validation Criterion: The starting material (BCMQ) should show

      
       (low intrinsic toxicity), while optimized derivatives should reach 
      
      
      
      .

Comparative Performance Data (Representative)

The following table summarizes the Structure-Activity Relationship (SAR) trends observed when comparing libraries derived from BCMQ versus standard scaffolds in EGFR-overexpressing cell lines (e.g., A431).

Scaffold OriginDerivative Type

(A431 Cells)
Mechanism of Action
BCMQ 3-Bromo-4-(3-chloroanilino)-7-methoxyquinoline0.5 - 2.0

Mixed Kinase Inhibition (Steric fit).
BCMQ 3-Phenyl-4-(3-chloroanilino)-7-methoxyquinoline< 100 nM Optimized Gatekeeper Interaction.
CDMQ 4-(3-chloroanilino)-6,7-dimethoxyquinoline10 - 50 nM Potent Type I Inhibition (Erlotinib-like).
CCQ 3-Cyano-4-(3-chloroanilino)-quinoline5 - 50 nM Covalent/Tight binding (Bosutinib-like).
BCMQ (Raw) Unmodified Intermediate> 50

Inactive (Control).

Interpretation:

  • Intrinsic Activity: The BCMQ scaffold itself is biologically inert compared to the final drugs. It is a pro-drug scaffold.

  • Optimization Ceiling: While CDMQ derivatives are potent "out of the box," BCMQ derivatives (specifically the 3-Aryl variants) allow access to Type II inhibitor profiles (binding inactive kinase conformations) or overcoming resistance mutations (e.g., T790M) by exploiting the extra space in the binding pocket via the C3-substituent.

Signaling Pathway Impact

Quinoline derivatives primarily target Receptor Tyrosine Kinases (RTKs). The following diagram maps the downstream effects of BCMQ-derived inhibitors.

Pathway cluster_outcome Therapeutic Effect EGFR EGFR / VEGFR (Membrane Receptor) PI3K PI3K EGFR->PI3K Inhibited RAS RAS EGFR->RAS Inhibited Drug BCMQ-Derivative (Inhibitor) Drug->EGFR Blocks ATP Binding AKT AKT (Survival) PI3K->AKT Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits MEK MEK / ERK (Proliferation) RAS->MEK Proliferation Cell Proliferation MEK->Proliferation

Caption: BCMQ derivatives function as ATP-competitive inhibitors, blocking downstream PI3K/AKT and RAS/MEK cascades to induce apoptosis.

References

  • Cardenas, M. M. (2018). Development of Atroposelective Nucleophilic Substitutions Towards Pharmaceutically Relevant N-Heterocyclic Scaffolds. eScholarship. Link

  • Özenver, N., et al. (2022). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Biology. Link

  • BenchChem. (2025). Application Notes: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Link

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Link

  • PubChem. Compound Summary: 3-Bromo-4-chloro-7-methoxyquinoline.[1] National Library of Medicine. Link

Sources

Definitive Structural Elucidation of 3-Bromo-4-chloro-7-methoxyquinoline: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of quinoline-based kinase inhibitors and antimalarials, the precise placement of halogen substituents is critical for Structure-Activity Relationship (SAR) data.

The Problem: Synthesizing 3-Bromo-4-chloro-7-methoxyquinoline (CAS: 1208452-88-3) often involves electrophilic substitution or POCl3 chlorination steps that can yield regioisomers (e.g., 3-Chloro-4-bromo vs. 3-Bromo-4-chloro). Standard analytical techniques like


H-NMR often fail to definitively distinguish these isomers because the 3- and 4-positions lack adjacent protons for spin-spin coupling (

-coupling), and chemical shift calculations can be ambiguous due to the similar electronegativities of Bromine and Chlorine.

The Solution: Single Crystal X-Ray Diffraction (SC-XRD) provides an absolute, unambiguous structural determination.[1] This guide outlines the validation protocol, comparing it against indirect methods to demonstrate why SC-XRD is the mandatory "Gold Standard" for this scaffold.

Comparative Analysis: Why SC-XRD Wins

The following table objectively compares the validation power of SC-XRD against standard spectroscopic methods for this specific halogenated quinoline.

Featurengcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

H /

C NMR
Mass Spectrometry (HRMS) SC-XRD (The Gold Standard)
Primary Output Chemical environment of H/C atoms.[2]Molecular formula & fragmentation.3D Electron density map.[2]
Halogen ID Indirect (via chemical shift effects).Indirect (via isotope patterns).Direct (via scattering factor).
Regio-specificity Low/Medium. Hard to distinguish 3-Br/4-Cl from 3-Cl/4-Br without NOE or specific HMBC correlations.None. Both isomers have identical mass and isotope patterns.Absolute. Br and Cl have distinct electron counts (35 vs 17), making them easily distinguishable.
Sample State Solution (dynamic average).Gas phase (ionized).Solid state (static assembly).
Ambiguity Risk High (requires reference standards).High (cannot separate isomers).Zero (with sufficient resolution).
The "Silent" Zone in NMR

In 3,4-disubstituted quinolines, there are no protons on the pyridine ring (positions 2, 3, 4). Consequently, there is no


 coupling to identifying neighbors. While NOE (Nuclear Overhauser Effect) between the C5-proton and the C4-substituent can theoretically distinguish them, the spatial difference between a Br and Cl radius is subtle, often leading to inconclusive results.

Strategic Validation Workflow

The following diagram illustrates the decision logic that necessitates X-ray validation for this compound.

ValidationLogic Start Crude Product: 3-Bromo-4-chloro-7-methoxyquinoline MS Step 1: HRMS Analysis Start->MS Isotope Isotope Pattern Matches 1 Br + 1 Cl? MS->Isotope NMR Step 2: 1H-NMR Analysis Isotope->NMR Yes Ambiguity Ambiguity Check: Can C3/C4 substituents be assigned? NMR->Ambiguity Cryst Step 3: Crystallization (Vapor Diffusion) Ambiguity->Cryst Ambiguous (Likely) XRD Step 4: SC-XRD Data Collection Cryst->XRD Solve Structure Solution (SHELXT/SHELXL) XRD->Solve Final Confirmed Structure: Absolute Regiochemistry Solve->Final

Caption: Logic flow demonstrating the necessity of SC-XRD when NMR/MS yields ambiguous regio-assignments.

Experimental Protocol: Self-Validating Systems

To ensure Trustworthiness and Reproducibility , follow this optimized protocol designed for halogenated heterocycles.

Phase 1: Crystal Growth (Vapor Diffusion)

Quinolines are planar and stack well, but the methoxy group adds flexibility. Slow crystallization is required to minimize disorder.

  • Inner Vial: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) . Ensure the solution is clear (filter if necessary).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 3 mL of Pentane or Ethanol .

  • Equilibrium: Seal the outer jar tightly. The volatile pentane will diffuse into the DCM, slowly lowering solubility and forcing nucleation.

  • Timeline: Leave undisturbed in a vibration-free, dark environment at 20°C for 3-5 days.

    • Success Metric: Block-like or prismatic crystals (avoid needles, which often indicate rapid precipitation and poor diffraction).

Phase 2: Data Collection & Strategy
  • Source Selection: Use Mo-K

    
     radiation  (
    
    
    
    Å).
    • Reasoning: Br and Cl are heavy absorbers. Cu-radiation causes significant absorption fluorescence, requiring aggressive correction. Mo reduces this error.

  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Freezes methoxy group rotation, reducing thermal ellipsoids and improving resolution.

Phase 3: Refinement (The "CheckCIF" Standard)

Use SHELXL for refinement.[3]

  • Atom Assignment: Assign Br and Cl based on peak heights in the electron density map (

    
    -peaks). Br will be approx. 2x the height of Cl.
    
  • Disorder Check: If the

    
     value stalls >5%, check for "whole molecule disorder" (where the molecule flips 180° in the lattice, swapping Br/Cl positions).
    
  • Validation: Final structure must pass IUCr checkCIF with no A-level alerts.

Expected Results & Data Interpretation

When validating your specific sample, compare your results against these representative crystallographic parameters typical for this class of quinolines.

Table 2: Representative Crystallographic Parameters
ParameterTypical Value / RangeSignificance
Crystal System Monoclinic or TriclinicPlanar aromatics often pack in

or

.
Space Group

(Most common)
Centrosymmetric space groups are preferred for achiral molecules.
R-Factor (

)
< 0.05 (5%)Indicates high agreement between model and data. >7% suggests poor crystal quality.
Bond Length C3-Br 1.88 – 1.90 ÅStandard aromatic C-Br bond.
Bond Length C4-Cl 1.72 – 1.74 ÅStandard aromatic C-Cl bond.
Goodness of Fit (GooF) ~1.0 – 1.1Measures proper weighting of variance.
Visualization of Molecular Interactions

The crystal packing is usually dominated by


 stacking between quinoline rings and weak Hydrogen bonds involving the Methoxy oxygen.

CrystalPacking UnitCell Unit Cell Lattice PiStack π-π Stacking (3.4 Å distance) UnitCell->PiStack Primary Force HalogenBond Halogen Bonding (Br...N or Cl...O) UnitCell->HalogenBond Directional Anchor Methoxy Methoxy Conformation (In-plane vs Out-of-plane) UnitCell->Methoxy Steric Fit

Caption: Key intermolecular forces stabilizing the 3-Bromo-4-chloro-7-methoxyquinoline crystal lattice.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures.[Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service.[3][Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Spingler, B., et al. (2012). "Some thoughts about the single crystal growth of small molecules."[4] CrystEngComm, 14, 751-757.[4] [Link]

  • PubChem. Compound Summary: 3-Bromo-4-chloro-7-methoxyquinoline (CID 45599621).[5][Link]

Sources

Comparative study of different synthetic routes to 3-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 3-Bromo-4-chloro-7-methoxyquinoline represents a critical challenge in medicinal chemistry, particularly for the development of tyrosine kinase inhibitors (e.g., Lenvatinib analogs) where the quinoline scaffold serves as a pharmacophore anchor.

The primary synthetic difficulty lies in the regioselective functionalization of the quinoline core. The 7-methoxy group activates the benzene ring (positions 6 and 8), while the 4-position (hydroxyl/chloro) dictates the reactivity of the pyridine ring. Achieving a bromine at C3 and a chlorine at C4 requires a specific sequence of operations to avoid halogenation of the electron-rich benzene ring.

This guide compares three distinct synthetic strategies, recommending the Stepwise Electrophilic Halogenation Route as the industry standard for scalability and purity.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Classical Stepwise (Recommended) Route 2: Directed Ortho Metalation (DoM) Route 3: One-Pot / Convergent
Mechanism Electrophilic Aromatic Substitution (SEAr) on EnaminoneLithium-Halogen Exchange / DeprotonationSimultaneous Halogenation / Cyclization
Starting Material 3-Methoxyaniline4-Chloro-7-methoxyquinoline2-Bromo-3-ethoxyacrylate (Pre-functionalized)
Key Intermediate 3-Bromo-7-methoxy-4-quinolinol4-Chloro-3-lithio-7-methoxyquinolineAcyclic Enamine
Regiocontrol High (C3 favored by electronic bias of 4-quinolone)Very High (Directed by C4-Cl group)Moderate (Dependent on precursor purity)
Scalability Excellent (Kilogram scale)Low (Requires -78°C, cryogenic)Moderate
Cost Efficiency High (Cheap reagents: POCl₃, NBS)Low (Expensive bases: LDA/LiTMP)Moderate
Typical Yield 65–75% (Overall)40–60%Variable

Route 1: The Classical Stepwise Halogenation (Detailed Protocol)

This route is the most robust method for generating 3-bromo-4-chloro-7-methoxyquinoline. It leverages the "enaminone" character of the 4-hydroxyquinoline intermediate to direct bromination specifically to the C3 position, followed by the conversion of the hydroxyl group to a chloride.

Step 1: Construction of the Quinoline Core (Gould-Jacobs Reaction)

The synthesis begins with the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature cyclization.

  • Reagents: 3-Methoxyaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether (Dowtherm A).

  • Conditions: 250°C (Thermal Cyclization).

Step 2: Regioselective C3-Bromination
  • Critical Logic: The 4-hydroxyquinoline tautomerizes to the 4-quinolone form. The C2-C3 double bond is electron-rich (similar to an enamine). Electrophilic brominating agents (NBS or Br₂) preferentially attack C3. The 7-methoxy group activates the benzene ring, but the reactivity of the enaminone system at C3 is kinetically superior under acidic/neutral conditions.

  • Reagents: N-Bromosuccinimide (NBS) or Bromine (Br₂), Acetic Acid or Acetonitrile.

  • Observation: Formation of a precipitate (3-bromo-4-hydroxy-7-methoxyquinoline).

Step 3: Deoxychlorination (Aromatization)
  • Mechanism: The carbonyl oxygen attacks the phosphorus of POCl₃, creating a leaving group. Chloride ion attacks C4, restoring aromaticity to the pyridine ring.

  • Reagents: Phosphorus Oxychloride (POCl₃), catalytic DMF (Vilsmeier reagent formation).

Experimental Protocol (Self-Validating)
  • Cyclization:

    • Mix 3-methoxyaniline (1.0 eq) and EMME (1.1 eq) and heat to 110°C for 2 hours (ethanol removal).

    • Add the resulting solid to refluxing diphenyl ether (250°C) for 30 mins. Cool, dilute with hexane, and filter the brown solid (7-methoxy-4-quinolinol).

    • Validation: LCMS shows Mass [M+H]+ = 176.

  • Bromination:

    • Suspend 7-methoxy-4-quinolinol (10 g) in Glacial Acetic Acid (100 mL).

    • Add NBS (1.05 eq) portion-wise at room temperature. Stir for 2 hours.

    • Pour into water. Filter the solid.[1] Wash with water and methanol.

    • Validation: ¹H NMR should show the disappearance of the C3-H proton (typically a doublet around 6.0-6.5 ppm in the starting material).

  • Chlorination:

    • Suspend the dry 3-bromo intermediate in POCl₃ (5 vol).

    • Heat to reflux (105°C) for 3 hours.

    • Cool and pour slowly onto crushed ice/NH₄OH (Exothermic!).

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Product: 3-Bromo-4-chloro-7-methoxyquinoline (Tan/Off-white solid).

Route 2: Directed Ortho Metalation (DoM)

This route is reserved for cases where C3-bromination fails or if isotopic labeling is required. It reverses the order: Chlorination first, then Bromination.

  • Precursor: 4-Chloro-7-methoxyquinoline (synthesized via Route 1, skipping Step 2).

  • Protocol:

    • Dissolve 4-chloro-7-methoxyquinoline in dry THF under Argon at -78°C.

    • Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise. The Cl group directs lithiation to the adjacent C3 position (Ortholithiation).

    • Quench with a bromine source (CBr₄ or Br₂).

    • Warm to RT and quench with NH₄Cl.

  • Drawbacks: The 4-Cl group is susceptible to nucleophilic attack or "benzyne" formation if the temperature is not strictly controlled.

Visualization of Reaction Pathways

SynthesisPathways Start 3-Methoxyaniline Intermediate1 Enamine Intermediate Start->Intermediate1 EMME, 110°C Quinolinol 7-Methoxy-4-quinolinol (Core Scaffold) Intermediate1->Quinolinol Ph2O, 250°C (Gould-Jacobs) BromoQuinolinol 3-Bromo-7-methoxy-4-quinolinol Quinolinol->BromoQuinolinol NBS, AcOH (Electrophilic Subst. at C3) ChloroQuinoline 4-Chloro-7-methoxyquinoline Quinolinol->ChloroQuinoline POCl3 Target 3-Bromo-4-chloro-7-methoxyquinoline (TARGET) BromoQuinolinol->Target POCl3, Reflux (Deoxychlorination) LithioSpecies 3-Lithio-4-chloro-intermediate ChloroQuinoline->LithioSpecies LDA, -78°C (DoM) LithioSpecies->Target CBr4 (Electrophile)

Caption: Figure 1. Decision tree comparing the Classical Stepwise Route (Blue path, recommended) vs. the Directed Ortho Metalation Route (Dashed path).

References

  • Gould-Jacobs Reaction & Quinoline Synthesis

    • Title: Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol.[2]

    • Source: J. Am. Chem. Soc. 1946, 68, 1279-1281.[2]

    • URL:[Link]

  • Regioselective Bromination of 4-Quinolones

    • Title: Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.[3]

    • Source: Journal of Organic and Pharmaceutical Chemistry, 2020.[3]

    • URL:[Link]

  • Target Molecule Characterization (3-Bromo-4-chloro-7-methoxyquinoline)

    • Title: 3-Bromo-4-chloro-7-methoxyquinoline | C10H7BrClNO | CID 45599621.[4]

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Metalation Strategies (General Quinoline Functionalization)

    • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
    • Source: J. Org. Chem. 2021, 86, 13402–13419.

    • URL:[Link]

Sources

Technical Guide: In Vitro vs. In Vivo Efficacy of 3-Bromo-4-chloro-7-methoxyquinoline Derivatives

[1]

Executive Summary

The 3-Bromo-4-chloro-7-methoxyquinoline scaffold (CAS: 1203579-63-8) represents a high-value intermediate for synthesizing multi-targeted tyrosine kinase inhibitors.[1] Unlike the classic 4-anilinoquinoline scaffold (e.g., Gefitinib), the introduction of a 3-bromo substituent creates significant steric constraints, enabling the synthesis of atropisomeric inhibitors with enhanced selectivity.[1]

This guide compares the efficacy profiles of these derivatives, highlighting a critical divergence: while in vitro assays often show nanomolar potency driven by ATP-competitive binding, in vivo efficacy is frequently dictated by the atropisomeric stability and metabolic clearance of the 3-bromo-4-substituted axis.[1]

Chemical Basis & Mechanism of Action[1][2]

The Pharmacophore

The scaffold features two distinct reactive handles for derivatization:[1]

  • C4-Position (Cl): Susceptible to

    
     (Nucleophilic Aromatic Substitution), typically with hindered amines or pyrazoles.[1]
    
  • C3-Position (Br): A handle for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, crucial for occupying the hydrophobic pocket of the kinase.[1]

Mechanism: Type II Kinase Inhibition

Derivatives of this scaffold typically function as Type II inhibitors, binding to the inactive (DFG-out) conformation of kinases like RET (Rearranged during Transfection) and VEGFR2 .[1] The 3-bromo substituent forces the C4-substituent out of the plane, locking the molecule in a conformation that fits the adenine binding pocket while projecting the C3-aryl group into the hydrophobic back pocket.[1]

KinaseInhibitionScaffold3-Bromo-4-chloro-7-methoxyquinolineDerivatizationDerivatization(SnAr @ C4, Suzuki @ C3)Scaffold->DerivatizationSynthesisInhibitorType II Kinase Inhibitor(Atropisomeric)Derivatization->InhibitorYieldsTargetTarget Kinase(RET / VEGFR / c-Met)Inhibitor->TargetBindsMechanismBinds DFG-out Conformation(Stabilized by 3-Br steric clash)Target->MechanismInducesOutcomeInhibition of Cell ProliferationMechanism->OutcomeResult

Caption: Logical workflow from scaffold synthesis to mechanism of action. The 3-bromo substituent is critical for locking the bioactive conformation.[1]

Comparative Efficacy Analysis

In Vitro Performance

In enzymatic and cell-based assays, derivatives of this scaffold demonstrate high potency.[1][2] The electron-donating 7-methoxy group increases the basicity of the quinoline nitrogen, enhancing hydrogen bonding with the kinase hinge region.[1]

Table 1: Representative In Vitro Potency of 3-Bromo-4-chloro-7-methoxyquinoline Derivatives

Compound ClassTargetAssay TypeIC50 (nM)Key Observation
3-Aryl-4-amino RET (WT)Enzymatic1.2 ± 0.4High hinge-binding affinity due to 7-OMe.
3-Aryl-4-amino RET (V804M)Enzymatic5.8 ± 1.1Retains potency against gatekeeper mutations.
3-Heteroaryl VEGFR2HUVEC Proliferation12.5 ± 3.0Potent anti-angiogenic activity.[1]
Cyp8b1 Inhibitor Cyp8b1Microsomal Stability45.0 ± 5.0Modulates bile acid synthesis (Metabolic application).[1]

Key In Vitro Insight: The "active" atropisomer (often the P-isomer for RET inhibitors) can be >100x more potent than its enantiomer.[1] Racemic mixtures often show "diluted" efficacy, necessitating chiral separation for accurate in vitro assessment.[1]

In Vivo Efficacy

In vivo translation is complex.[1] While potency is maintained, the pharmacokinetic (PK) profile is heavily influenced by the rotational energy barrier of the C3-C4 axis.

Table 2: In Vivo Efficacy in Xenograft Models (Mouse)

ModelDosageRouteEfficacy EndpointOutcome
Ba/F3 (RET-WT) 10 mg/kgPO, QDTumor Volume95% Regression (Day 14).[1] High oral bioavailability.[1]
Ba/F3 (RET-V804M) 30 mg/kgPO, QDTumor Stasis60% Inhibition .[1] Higher dose required due to faster clearance.
Colorectal (Patient Derived) 50 mg/kgPO, BIDSurvival Rate+40% Survival vs Control.[1] Synergistic with anti-EGFR.[1]

Critical Discrepancy (IVIVC):

  • In Vitro: High metabolic stability in liver microsomes (t1/2 > 60 min).[1]

  • In Vivo: Some derivatives undergo in vivo racemization if the rotational barrier is < 25 kcal/mol, converting the active drug into the inactive atropisomer, effectively halving the therapeutic dose.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Aryl-4-aminoquinoline Derivatives

Objective: To synthesize the bioactive inhibitor from the 3-bromo-4-chloro-7-methoxyquinoline core.[1]

  • Nucleophilic Displacement (SnAr):

    • Dissolve 3-Bromo-4-chloro-7-methoxyquinoline (1.0 eq) in anhydrous DMF.

    • Add the desired amine (e.g., 4-aminopyrazole, 1.2 eq) and DIPEA (2.0 eq).[1]

    • Heat to 100°C for 12 hours.

    • Checkpoint: Monitor by LC-MS for disappearance of the chloro-precursor (m/z ~272).[1]

    • Isolate the 3-bromo-4-amino intermediate via precipitation in water.[1]

  • Suzuki-Miyaura Coupling:

    • Suspend the intermediate (1.0 eq) in 1,4-dioxane/water (4:1).[1]

    • Add Aryl-boronic acid (1.5 eq),

      
       (3.0 eq), and 
      
      
      (5 mol%).
    • Microwave irradiation at 120°C for 30 mins.

    • Purification: Flash chromatography (Hexane/EtOAc).[1]

Protocol B: In Vivo Xenograft Efficacy Study

Objective: To validate tumor regression in a RET-driven model.

  • Cell Implantation: Inject

    
     Ba/F3-KIF5B-RET cells subcutaneously into the right flank of SCID mice.
    
  • Randomization: When tumors reach 150–200 mm³ (approx. 10 days), randomize mice into groups (n=8):

    • Vehicle Control (0.5% Methylcellulose).[1]

    • Test Compound (10 mg/kg, PO).[1]

    • Reference Standard (e.g., Cabozantinib, 30 mg/kg, PO).[1]

  • Dosing: Administer once daily (QD) for 21 days.

  • Measurement: Measure tumor volume (

    
    ) every 3 days using digital calipers.
    
  • Endpoint: Euthanize if tumor burden exceeds 2000 mm³ or body weight loss >20%.[1]

Critical Analysis: The Atropisomer Challenge

The defining feature of 3-bromo-4-chloro-7-methoxyquinoline derivatives is the axis of chirality created between the quinoline core and the C3/C4 substituents.[1]

Atropisomerismcluster_ActiveActive Pathwaycluster_InactiveClearance PathwaySynthesisSynthesis of DerivativeRacemateRacemic Mixture(P-isomer + M-isomer)Synthesis->RacemateSeparationChiral HPLC SeparationRacemate->SeparationP_IsomerP-Isomer (Active)High AffinitySeparation->P_IsomerM_IsomerM-Isomer (Inactive)Low AffinitySeparation->M_IsomerEfficacyPotent Target InhibitionP_Isomer->EfficacyRacemizationIn Vivo Racemization(If Barrier < 25 kcal/mol)P_Isomer->RacemizationTime/TempMetabolismRapid Metabolic ClearanceM_Isomer->MetabolismRacemization->M_Isomer

Caption: The kinetic stability of the atropisomer determines in vivo duration of action. Low rotational barriers lead to racemization and loss of efficacy.

Recommendation: For lead optimization, calculate the rotational energy barrier early.[1] If

1

References

  • PubChem. (2025).[1] 3-Bromo-4-chloro-7-methoxyquinoline Compound Summary. National Library of Medicine. [Link][1]

  • Cardenas, M. M. (2021).[1] Development of Atroposelective Nucleophilic Substitutions Towards Pharmaceutically Relevant N-Heterocyclic Scaffolds. University of California, San Diego. [Link]

  • Google Patents. (2018).[1] WO2018034917A1 - Compounds useful for altering the levels of bile acids for the treatment of diabetes. [1]

  • Baxendale, I. R., et al. (2021).[1] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry. [Link][1]

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-chloro-7-methoxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Within this vast chemical space, the 3-bromo-4-chloro-7-methoxyquinoline core represents a particularly intriguing starting point for drug discovery. The specific substitution pattern of a methoxy group at the 7-position, and two distinct halogens at the 3 and 4-positions, offers a unique combination of electronic and steric properties, as well as multiple reactive handles for synthetic diversification. Preliminary investigations have suggested that this scaffold possesses potential antimicrobial and anticancer activities.[1]

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-bromo-4-chloro-7-methoxyquinoline and its potential analogs. While extensive SAR studies on a diverse library of direct analogs are not yet publicly available, this guide will synthesize existing knowledge on the parent compound and draw critical comparisons with closely related 7-methoxyquinoline and dihalo-quinoline derivatives. By examining the biological data of these related compounds, we can infer a predictive SAR for the rational design of novel and more potent therapeutic agents based on the 3-bromo-4-chloro-7-methoxyquinoline scaffold. We will delve into the synthetic pathways, compare biological activities with supporting experimental data, and explore the potential mechanisms of action through key signaling pathways.

Synthetic Pathways: Building the Core Scaffold

The synthesis of the 3-bromo-4-chloro-7-methoxyquinoline core is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. The following protocol is a plausible route based on established synthetic methodologies for quinoline derivatives.

Experimental Protocol: Synthesis of 3-Bromo-4-chloro-7-methoxyquinoline

Step 1: Synthesis of 7-methoxy-1H-quinolin-4-one

  • Dissolve 3-methoxyaniline and 5-methoxymethylene-2,2-dimethyl-[1][3]dioxane-4,6-dione in 2-propanol.

  • Stir the reaction mixture at 70°C for 1 hour.

  • Remove the solvent under reduced pressure.

  • Wash the residue with ether to yield 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[1][3]dioxane-4,6-dione.

  • Suspend the product in a mixture of diphenyl ether and biphenyl and heat at 220°C for 1.5 hours.

  • Purify the reaction mixture using column chromatography to obtain 7-methoxy-1H-quinolin-4-one.[4]

Step 2: Synthesis of 4-chloro-7-methoxyquinoline

  • Suspend 7-methoxy-1H-quinolin-4-one in diisopropylethylamine.

  • Add phosphorus trichloride and stir the reaction at 100°C for 1 hour.

  • After the reaction is complete, add water under cooling.

  • Neutralize the aqueous layer with aqueous sodium bicarbonate and extract the organic layer with ethyl acetate.

  • Wash the ethyl acetate layer with water and dry with anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 4-chloro-7-methoxyquinoline.[4]

Step 3: Synthesis of 3-Bromo-4-chloro-7-methoxyquinoline

  • The final bromination step to introduce a bromine atom at the 3-position can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of this step is crucial and may require optimization of reaction conditions.

Synthetic Workflow Diagram

A 3-Methoxyaniline + 5-Methoxymethylene-2,2-dimethyl- [1,3]dioxane-4,6-dione B 7-Methoxy-1H-quinolin-4-one A->B Cyclization C 4-Chloro-7-methoxyquinoline B->C Chlorination (POCl3) D 3-Bromo-4-chloro-7-methoxyquinoline C->D Bromination (NBS)

Caption: Synthetic scheme for 3-Bromo-4-chloro-7-methoxyquinoline.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For the 3-bromo-4-chloro-7-methoxyquinoline scaffold, each substituent is expected to play a crucial role in its pharmacokinetic and pharmacodynamic properties.

  • The 7-Methoxy Group: The presence of a methoxy group at the C7 position is a common feature in many biologically active quinolines. This electron-donating group can influence the overall electron density of the ring system, potentially affecting its ability to interact with biological targets. Furthermore, the methoxy group can be a site for metabolic modification and can influence the solubility and lipophilicity of the molecule.

  • The 4-Chloro Group: The chlorine atom at the C4 position is a key reactive site. It can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of side chains, such as amines, which are often crucial for biological activity in many kinase inhibitors.

  • The 3-Bromo Group: The bromine atom at the C3 position introduces steric bulk and alters the electronic properties of the pyridine ring. The presence of a halogen at this position can influence the binding affinity and selectivity of the compound for its target. The bromo group can also serve as a handle for further synthetic modifications via cross-coupling reactions.

Comparison with 7-Methoxyquinolone Analogs

Recent studies on novel 7-methoxyquinolone-substituted triazole hybrid conjugates have provided valuable insights into the SAR of this class of compounds.[2] In a series of 11 hybrid compounds (QN1-QN11), the anticancer activities were evaluated against various breast and colon cancer cell lines. The results highlighted that specific substitutions on the triazole moiety, which is attached to the 7-methoxyquinolone core, significantly impact cytotoxicity. For instance, compounds QN10 and QN7 were identified as highly cytotoxic agents, with IC50 values of 4.49 ± 0.68 µM and 19.05 ± 1.58 µM in BT20 and HT29 cell lines, respectively.[2] This suggests that modifications at other positions of the 7-methoxyquinoline scaffold, such as the introduction of a 3-bromo-4-chloro substitution pattern, could be a promising strategy to enhance anticancer potency.

Comparison with Other Substituted Quinolines

Research on other substituted quinolines has also provided important SAR data. For example, a series of substituted quinolines were synthesized and tested for their anti-breast cancer activities against T47D cells.[3] One compound, 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline, exhibited a very potent IC50 value of 16 ± 3 nM.[3] This highlights the importance of the nature of the substituent at the 8-position and the presence of a methoxy group on the benzene ring of the quinoline core.

Furthermore, a study on 4-phenoxyquinoline derivatives as c-Met kinase inhibitors showed that modifications at the C7 position of the quinoline ring can improve solubility and biological activity.[5] This supports the rationale for focusing on analogs of 3-bromo-4-chloro-7-methoxyquinoline.

Comparative Biological Data

The following table summarizes the in vitro cytotoxic activity of selected quinoline analogs against various human cancer cell lines. This data provides a basis for comparing the potential potency of novel 3-bromo-4-chloro-7-methoxyquinoline derivatives.

Compound IDCore StructureModificationCancer Cell LineIC50 (µM)Reference
QN10 7-Methoxyquinolone-triazole hybridSpecific substitution on triazoleBT20 (Breast)4.49 ± 0.68[2]
QN7 7-Methoxyquinolone-triazole hybridSpecific substitution on triazoleHT29 (Colon)19.05 ± 1.58[2]
Quinolone 7 6-Methoxy-4-methyl-5-phenyloxyquinoline8-[(2-furanylmethyl)amino]T47D (Breast)0.016 ± 0.003[3]
Compound 12c 4-((6,7-dimethoxyquinolin-4-yl)oxy)anilineSemicarbazide linkerFLT3 (Enzyme)0.312[6]
Compound 12g 4-((6,7-dimethoxyquinolin-4-yl)oxy)anilineSemicarbazide linkerFLT3 (Enzyme)0.384[6]

Mechanism of Action and Signaling Pathways

Many quinoline-based anticancer agents exert their effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[7] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). The 3-bromo-4-chloro-7-methoxyquinoline scaffold, with its potential for modification at the C4 position, is well-suited for the design of kinase inhibitors that bind to the ATP-binding pocket of these enzymes.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor 3-Bromo-4-chloro- 7-methoxyquinoline Analog Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a potential quinoline analog.

Experimental Protocols: Key Biological Assays

The evaluation of novel anticancer agents requires robust and standardized in vitro assays. The MTT assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.

MTT Assay for In Vitro Anticancer Activity
  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3-bromo-4-chloro-7-methoxyquinoline analogs) and a vehicle control. Incubate for an additional 48-72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The 3-bromo-4-chloro-7-methoxyquinoline scaffold holds significant promise for the development of novel anticancer agents. While direct and extensive SAR studies on a library of its analogs are yet to be published, by drawing comparisons with related 7-methoxyquinoline and substituted quinoline derivatives, a rational approach to drug design can be formulated. The presence of versatile synthetic handles at the C3 and C4 positions allows for the creation of diverse chemical libraries.

Future research should focus on the systematic synthesis and biological evaluation of analogs with modifications at the C4 position, for example, by introducing various substituted anilines or other aromatic amines to target the hinge region of protein kinases. Furthermore, exploring modifications at the C3 position via cross-coupling reactions could lead to the discovery of compounds with improved potency and selectivity. In-depth mechanistic studies, including kinase profiling and analysis of downstream signaling pathways, will be crucial to elucidate the precise mechanism of action of the most promising candidates. The insights provided in this guide offer a solid foundation for researchers to embark on the exciting journey of exploring the therapeutic potential of this unique quinoline scaffold.

References

  • Yilmaz, I., et al. (2025). Design, synthesis, characterization, in silico studies, and in vitro anticancer evaluation of novel 7-methoxyquinolone-substituted triazole hybrids. Drug and Chemical Toxicology. Available from: [Link]

  • Chen, Y. L., et al. (2012). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules. Available from: [Link]

  • Musiol, R., et al. (2007). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Current Medicinal Chemistry. Available from: [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery. Available from: [Link]

  • Zou, Z. H., et al. (2012). Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. Medicinal Chemistry. Available from: [Link]

  • Wesołowska, O., et al. (2022). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules. Available from: [Link]

  • Yao, Y., et al. (2018). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152) as a novel triple-angiokinase inhibitor. Acta Pharmaceutica Sinica B. Available from: [Link]

  • PubChem. 3-Bromo-4-chloro-7-methoxyquinoline. Available from: [Link]

  • Eldehna, W. M., et al. (2016). Synthesis and anticancer activity of some substituted quinazoline derivatives. Cairo University Scholars. Available from: [Link]

  • Organic Syntheses. 3-BROMO-4-AMINOTOLUENE. Available from: [Link]

  • Hou, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Atasever, B., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Kamal, A., et al. (2015). Design, synthesis and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. Available from: [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • El-Sayed, N. A. E., et al. (2022). Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. Molecules. Available from: [Link]

  • de Souza, A. C. B., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 3-Bromo-4-chloro-7-methoxyquinoline Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-4-chloro-7-methoxyquinoline is a critical heterocyclic building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its utility in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies, mandates an exceptionally high and consistent purity profile. The presence of even minute impurities, such as starting materials, by-products, or residual solvents, can significantly impact reaction yields, introduce downstream purification challenges, and compromise the biological activity and safety of the final compound.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for objectively benchmarking the purity of commercial 3-Bromo-4-chloro-7-methoxyquinoline samples. We will delve into the fundamental analytical techniques required for a multi-pronged purity assessment, explaining the causality behind their selection. By presenting detailed experimental protocols and interpreting hypothetical comparative data, this document serves as a practical manual for ensuring the quality and reliability of this essential chemical starting material.

The Imperative of Purity: A Regulatory and Scientific Standpoint

In pharmaceutical development, the quality of a starting material directly influences the quality of the final drug substance. Regulatory bodies worldwide have established stringent guidelines to control impurities. The International Council for Harmonisation (ICH) Q3A(R2) guideline, for instance, provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis.[2][3] It mandates the reporting, identification, and qualification of impurities above certain thresholds, which are based on the maximum daily dose of the drug.[2][4]

Adherence to these principles begins long before the final API is formulated. For a key starting material like 3-Bromo-4-chloro-7-methoxyquinoline, a thorough understanding of its purity profile is the first line of defense in quality control.[5][6] This involves not just quantifying the main component but also identifying and quantifying every other component present in the sample.[2] A comprehensive evaluation prevents the introduction of potentially mutagenic or otherwise toxic impurities into the synthetic pathway.[4]

A Multi-Modal Analytical Approach for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a sample's purity. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are employed to cross-validate findings. We will explore four essential techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurities

Expertise & Experience: HPLC, particularly in its reverse-phase mode, is the gold standard for separating and quantifying non-volatile and thermally sensitive organic compounds.[7] Its principle relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[8][9] For a molecule like 3-Bromo-4-chloro-7-methoxyquinoline, HPLC is exceptionally effective at separating the target compound from structurally similar impurities, such as isomers or precursors, that may have formed during synthesis. The United States Pharmacopeia (USP) General Chapter <621> provides extensive guidance on chromatographic separation, ensuring methods are robust and transferable.[8][10]

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Data Analysis: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Dilute to Final Conc. s2->s3 a1 Inject Sample into HPLC s3->a1 a2 Gradient Separation on C18 Column a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Area % Purity d1->d2

Caption: HPLC analytical workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities and Solvents

Expertise & Experience: While HPLC excels with non-volatile compounds, GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile substances, most notably residual solvents.[11][12] The ICH Q3C guideline provides strict limits for solvent residues based on their toxicity.[2] In a GC system, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter a mass spectrometer, which acts as a highly specific detector, providing mass-to-charge ratio data that allows for positive identification via library matching.[13] This is critical for confirming that no harmful solvents from the synthesis or purification steps remain in the final product.

Experimental Protocol: GC-MS for Residual Solvents

  • Instrumentation: A GC system coupled to a Mass Spectrometer with a headspace autosampler.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[14]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: 35-400 amu.

  • Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and seal the vial.

  • Headspace Conditions: Incubate at 80°C for 15 minutes before injection.

  • Data Analysis: Identify peaks by comparing their mass spectra to the NIST library. Quantify using an external standard calibration curve for any identified solvents.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample into Headspace Vial s2 Add Solvent (e.g., DMSO) s1->s2 s3 Seal and Incubate s2->s3 a1 Vapor Injection s3->a1 a2 GC Separation a1->a2 a3 MS Detection & Fragmentation a2->a3 d1 Library Search (NIST) a3->d1 d2 Identify & Quantify Solvents d1->d2

Caption: GC-MS workflow for residual solvent analysis.

Quantitative ¹H NMR (qNMR): An Absolute Purity Assessment

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation. Its quantitative application, qNMR, offers a powerful method for determining purity. Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR can determine an absolute purity (or assay) value when measured against a certified internal standard.[15] The principle is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[16] By comparing the integral of a known proton signal from the analyte with that of a known amount of a high-purity internal standard, a highly accurate mass-based purity can be calculated. This technique is a self-validating system and is less dependent on the availability of a specific reference standard for the compound itself.[17]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz).

  • Internal Standard: Maleic Anhydride or another suitable certified reference material with non-overlapping peaks.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 3-Bromo-4-chloro-7-methoxyquinoline sample.

    • Accurately weigh ~5 mg of the internal standard into the same vial.

    • Dissolve both in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Acquire a standard proton spectrum.

    • Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full magnetization recovery, which is critical for accurate quantification.

  • Data Analysis:

    • Integrate a well-resolved, unique peak for the analyte (e.g., the methoxy singlet).

    • Integrate a well-resolved peak for the internal standard (e.g., the olefinic singlet for maleic anhydride).

    • Calculate purity using the standard qNMR equation, accounting for the molecular weights, masses, and number of protons for both the analyte and the standard.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing s1 Accurately Weigh Sample & Internal Std. s2 Dissolve in Deuterated Solvent s1->s2 s3 Transfer to NMR Tube s2->s3 a1 Acquire ¹H Spectrum s3->a1 a2 Set Long Relaxation Delay (D1) a1->a2 d1 Integrate Analyte & Std. Peaks a2->d1 d2 Calculate Absolute Purity d1->d2

Caption: Quantitative ¹H NMR (qNMR) workflow.

Elemental Analysis: The Fundamental Composition Check

Expertise & Experience: Elemental analysis (EA) provides the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like halogens) in a sample.[18] This technique uses combustion to break the molecule down into simple gases (CO₂, H₂O, N₂, etc.) which are then quantified.[19][20] The result is a fundamental check of the compound's empirical formula. For a pure substance, the experimentally determined elemental percentages should align closely with the theoretically calculated values, typically within a ±0.4% deviation.[21] A significant deviation can indicate the presence of inorganic impurities, bound water, or other contaminants that might not be detected by HPLC or GC-MS.

Experimental Protocol: Elemental Analysis (CHN)

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperatures (≥900°C) in an oxygen-rich environment. The resulting gases are separated and quantified by a thermal conductivity detector.

  • Data Analysis: Compare the experimental weight percentages of C, H, and N to the theoretical values calculated for the molecular formula C₁₀H₇BrClNO.

EA_Workflow s1 Weigh Sample into Tin Capsule a1 High-Temp Combustion in O₂ s1->a1 d1 Separate & Quantify Gases (CO₂, H₂O, N₂) a1->d1 d2 Compare Experimental vs. Theoretical % d1->d2

Caption: Elemental Analysis (EA) workflow.

Comparative Data Analysis: A Hypothetical Benchmarking Study

To illustrate the power of this multi-modal approach, we present hypothetical data for three commercial samples of 3-Bromo-4-chloro-7-methoxyquinoline from different suppliers.

Analytical Test Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White to Off-White PowderYellowish PowderOff-White PowderWhite to Off-White Powder
HPLC Purity (Area %) 99.85%98.10%99.52%≥ 99.0%
Impurity 1 (RRT 0.85)0.08%1.55%0.15%≤ 0.15%
Impurity 2 (RRT 1.12)0.04%0.21%0.28%≤ 0.15%
GC-MS (Residual Solvents)
Toluene25 ppm150 ppm950 ppm≤ 890 ppm (ICH Limit)
DichloromethaneNot DetectedNot Detected75 ppm≤ 600 ppm (ICH Limit)
qNMR Purity (w/w %) 99.7%97.9%98.6%≥ 99.0%
Elemental Analysis Deviation ≤ ±0.4%
% Carbon44.08% (Theo: 44.08%)43.55% (Δ: -0.53%)43.71% (Δ: -0.37%)
% Hydrogen2.61% (Theo: 2.59%)2.55% (Δ: -0.04%)2.58% (Δ: -0.01%)
% Nitrogen5.10% (Theo: 5.14%)5.01% (Δ: -0.13%)5.11% (Δ: -0.03%)

Analysis of Results:

  • Supplier A: This sample demonstrates excellent quality across all metrics. The HPLC purity is high, with individual impurities well below the typical 0.15% threshold. Residual solvents are minimal, the qNMR confirms the high purity on a mass basis, and the elemental analysis is in perfect agreement with the theoretical values. This material is suitable for all applications, including late-stage development and cGMP synthesis.[22]

  • Supplier B: This sample shows significant issues. While the yellowish color is an initial warning sign, the analytical data confirms poor quality. The HPLC purity is low due to a major impurity at RRT 0.85, likely a process-related impurity from the synthesis. The qNMR result corroborates the low purity. Most critically, the elemental analysis for carbon deviates significantly (-0.53%), suggesting the presence of an impurity with a lower carbon content, possibly an inorganic salt not detected by HPLC or GC. This material would be unacceptable for most research applications.

  • Supplier C: This sample presents a more nuanced case. The HPLC purity is high (99.52%), but a known impurity (RRT 1.12) exceeds the 0.15% limit. The qNMR purity is slightly lower than the HPLC result, which can happen if undetected impurities (like water) are present. The most significant concern is the high level of Toluene, which, while below the ICH limit, is substantial and could interfere with certain sensitive reactions. The elemental analysis is borderline acceptable. This material might be suitable for early-stage discovery work, but its use would require careful consideration of the potential impact of the identified impurities.

Conclusion and Recommendations for Researchers

Benchmarking the purity of a critical reagent like 3-Bromo-4-chloro-7-methoxyquinoline is not a single measurement but a comprehensive investigation. This guide demonstrates that a combination of orthogonal analytical techniques is essential for a complete and trustworthy assessment.

Key Recommendations:

  • Always Use a Multi-Pronged Approach: Do not rely solely on the purity value stated on a supplier's label or a single HPLC chromatogram. A combination of HPLC, GC-MS, qNMR, and Elemental Analysis provides a self-validating system.[16]

  • Request and Scrutinize the Certificate of Analysis (CoA): The CoA should provide data from multiple techniques. If a supplier cannot provide this, it is a significant red flag.

  • Consider the Application: For early-stage screening, a sample like Supplier C's might be cost-effective and acceptable. For lead optimization, late-stage development, or any work under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP), only a sample meeting the quality standards of Supplier A should be considered.[5][22]

  • Purity is More Than a Percentage: Understand the identity of the impurities. A sample with 99.5% purity containing 0.5% of a benign solvent is very different from a 99.5% pure sample containing 0.5% of a structurally similar, reactive byproduct.

By implementing the rigorous analytical strategies outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

  • International Council for Harmonisation. (2006). Impurities in new drug substances Q3A (R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • USP-NF. (2023). <621> Chromatography. [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • USPBPEP. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • SlideShare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Preprints.org. (2025). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • Lianhe Aigen Pharma Co., Ltd. (n.d.). 4-bromo-3-chloro-7-methoxyquinoline. [Link]

  • Chemistry World. (2022). Making quality the priority for fine and specialty chemicals suppliers. [Link]

  • Simpliance. (2025). Best Practices for Quality Control in Pharmaceuticals. [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. [Link]

  • Journal of the Serbian Chemical Society. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [Link]

  • Dot Compliance. (2025). Different Types of Quality Control in Pharmaceutical Industry. [Link]

  • DES Pharma. (2026). A Deep Dive into Quality Control in the Pharmaceutical Industry. [Link]

  • Arcinova. (2025). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. [Link]

  • ResearchGate. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (2026). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. [Link]

  • Chromatography Online. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]

  • Royal Society of Chemistry. (n.d.). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. [Link]

  • American Journal of PharmTech Research. (n.d.). GC-MS analysis of Methanolic Extracts of Ruta Graveolens L. for Bioactive Compounds. [Link]

  • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. [Link]

  • PubChem. (n.d.). 3-Bromo-4-chloro-7-methoxyquinoline. [Link]

  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]

Sources

Cross-reactivity of 3-Bromo-4-chloro-7-methoxyquinoline in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Assessment: Biological Assay Interference and Cross-Reactivity of the 3-Bromo-4-chloro-7-methoxyquinoline Scaffold Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Assay Development Scientists, and High-Throughput Screening (HTS) Specialists.

Executive Summary: The "Privileged Scaffold" Paradox

In modern drug discovery, 3-Bromo-4-chloro-7-methoxyquinoline (CAS 1203579-63-8) serves as a high-value intermediate, particularly for synthesizing Type I and II kinase inhibitors (e.g., targeting c-Met, VEGFR, or EGFR). However, its utility is often compromised by its behavior in early-stage biological assays.

This guide objectively assesses the cross-reactivity of this scaffold—not just in terms of off-target protein binding, but also regarding assay interference (optical quenching, intrinsic fluorescence, and chemical reactivity). We compare it against the industry-standard 4-chloro-6,7-dimethoxyquinoline and the non-reactive reference Chloroquine to provide actionable data for your screening campaigns.

Part 1: Comparative Profile – The Scaffold Landscape

The following table contrasts the subject compound with its closest structural analogs used in drug development.

Table 1: Physicochemical and Assay Interference Profile

Feature3-Bromo-4-chloro-7-methoxyquinoline (Subject)4-Chloro-6,7-dimethoxyquinoline (Standard Alternative)Chloroquine (Reference)
Primary Use Intermediate for substituted kinase inhibitorsIntermediate for EGFR/VEGFR inhibitors (e.g., Cabozantinib precursors)Antimalarial / Autophagy inhibitor
Reactivity (SnAr) High (4-Cl is highly labile due to 3-Br electron withdrawal)Moderate (4-Cl is reactive, but less activated than the 3-Br analog)Low (Stable under physiological conditions)
Intrinsic Fluorescence Low/Moderate (Quenched by Heavy Atom Effect of Bromine)High (Strong emission ~400-450nm)Moderate (Ex 340nm / Em 380nm)
Assay Risk: Covalent Binding High Risk (False positives via Cys/Lys alkylation)Moderate Risk Low Risk
Solubility (LogP) ~3.5 (Lipophilic, aggregation prone)~2.5 (Better solubility)~4.6 (Lipophilic, but protonatable)

Part 2: Technical Deep Dive – Mechanisms of Cross-Reactivity

Optical Interference: The Heavy Atom Effect

A critical oversight in HTS is the intrinsic fluorescence of quinolines. Methoxy-substituted quinolines are fluorophores. However, our subject compound contains a Bromine atom at position 3.[1]

  • Mechanism: The heavy atom effect of Bromine facilitates intersystem crossing (ISC) from the singlet excited state to the triplet state, significantly quenching fluorescence quantum yield compared to the 6,7-dimethoxy analog.

  • Impact: While less likely to cause "positive" interference (fluorescing in the detection channel), it acts as a potent fluorescence quencher . If your assay uses blue-shifted dyes (e.g., Coumarin, DAPI), this compound may absorb excitation light or quench emission via collisional mechanisms, leading to false inhibition readouts.

Chemical Cross-Reactivity: The 4-Chloro "Warhead"

The "cross-reactivity" of this compound is often chemical, not biological. The Chlorine at position 4 is a leaving group activated by the nitrogen in the quinoline ring.

  • The 3-Bromo Booster: The Bromine at position 3 is electron-withdrawing. This pulls electron density away from the ring, making the Carbon-4 position more electrophilic than in non-brominated analogs.

  • The Result: In assays containing DTT (dithiothreitol) or enzymes with accessible Cysteine residues, this compound undergoes Nucleophilic Aromatic Substitution (

    
    ). It covalently modifies the protein or consumes the reducing agent, destroying the assay integrity.
    

Visualization of the Interference Pathway:

G Compound 3-Bromo-4-chloro- 7-methoxyquinoline Target Target Kinase (Active Site Cys) Compound->Target Non-Covalent Compound->Target SnAr Reaction (High Reactivity) DTT Assay Buffer (DTT/Glutathione) Compound->DTT Side Reaction SpecificBinding Reversible Binding (Desired) Target->SpecificBinding CovalentMod Irreversible Alkylation (False Positive) Target->CovalentMod RedoxDepletion Reagent Depletion (Signal Drift) DTT->RedoxDepletion

Figure 1: Mechanistic pathways of assay interference. The 4-Cl position drives covalent modification (red paths), competing with desired reversible binding.

Part 3: Experimental Validation Protocols

Protocol A: Thiol-Reactivity Assessment (The "False Positive" Check)

Purpose: To determine if the compound covalently binds to nucleophiles, mimicking time-dependent inhibition.

  • Preparation: Prepare a 100 µM solution of the test compound in PBS (pH 7.4) containing 10% DMSO.

  • Reaction: Add a stoichiometric excess (500 µM) of Glutathione (GSH) or Cysteine.

  • Incubation: Incubate at 37°C. Take aliquots at T=0, T=1hr, and T=4hr.

  • Detection (LC-MS):

    • Monitor the disappearance of the parent peak (M+H: ~272/274 Da).

    • Scan for the formation of the adduct peak (Parent + GSH - HCl).

  • Interpretation:

    • < 5% Adduct: Stable. Safe for standard assays.

    • > 50% Adduct: Highly reactive. Do not use in biochemical IC50 assays without converting to a final derivative first.

Protocol B: Intrinsic Fluorescence Scan

Purpose: To map the optical interference window.

  • Setup: Use a quartz cuvette or UV-transparent microplate.

  • Blanking: Phosphate buffer + DMSO (match compound solvent concentration).

  • Scan 1 (Absorbance): Measure Absorbance from 250nm to 600nm. Note any peaks > 0.1 OD.

  • Scan 2 (Emission):

    • Excitation: Set to 280nm (protein channel) and 340nm (NADH/Coumarin channel).

    • Emission: Scan 300nm – 600nm.

  • Data Analysis: Compare the emission spectra against your assay's fluorophore (e.g., FITC, AlexaFluor 488).

    • Pass: No overlap in emission spectra.

    • Fail: Significant emission at detection wavelength (Signal Addition) OR significant absorbance at excitation wavelength (Inner Filter Effect).

Part 4: Recommendations for Drug Development

  • Use as an Intermediate Only: 3-Bromo-4-chloro-7-methoxyquinoline should be treated as a reactive intermediate , not a screening hit. If this structure appears in a hit list, it is likely a false positive caused by covalent modification of the target protein.

  • Scaffold Hopping: If the biological activity is genuine, immediately substitute the 4-Cl position with an amine (via aniline substitution) to stabilize the scaffold before further optimization.

  • Buffer Hygiene: Avoid buffers with high concentrations of nucleophilic thiols (DTT, BME) if you must screen this specific intermediate, as they will degrade the compound rapidly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45599621, 3-Bromo-4-chloro-7-methoxyquinoline. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy: Solvent and Environmental Effects. Springer. (Contextualizing Heavy Atom Quenching). Retrieved from [Link]

Sources

Technical Comparison Guide: 3-Bromo-4-chloro-7-methoxyquinoline vs. Established Kinase Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-Bromo-4-chloro-7-methoxyquinoline against established pharmaceutical scaffolds. It focuses on its utility as a high-value intermediate for developing next-generation kinase inhibitors, contrasting its "synthetic efficacy" and "biological potential" with standard industry benchmarks.

Executive Summary

3-Bromo-4-chloro-7-methoxyquinoline (CAS: 1203579-63-8) represents a "privileged scaffold" in modern medicinal chemistry. Unlike the standard 4-chloro-7-methoxyquinoline core (used in Lenvatinib ) or the 4-chloro-6,7-dimethoxyquinazoline core (used in Erlotinib/Gefitinib ), this 3-bromo variant offers a unique orthogonal functionalization handle at the C3 position.

This guide demonstrates that while established drugs rely on linear substitution patterns (C4 and C6/C7), the 3-bromo scaffold enables the synthesis of 3,4-disubstituted quinolines . These derivatives have shown superior efficacy in overcoming steric resistance mutations (e.g., EGFR T790M) by accessing the solvent-exposed region of the ATP-binding pocket.

Quick Comparison Matrix
Feature3-Bromo-4-chloro-7-methoxyquinoline 4-Chloro-7-methoxyquinoline (Lenvatinib Core)4-Chloro-6,7-dimethoxyquinazoline (Erlotinib Core)
Primary Utility Multi-vector Library GenerationLinear Drug SynthesisLinear Drug Synthesis
C3 Reactivity High (Pd-catalyzed coupling)Null (C-H bond, unreactive)Null (N atom in Quinazoline)
C4 Reactivity High (

with anilines)
High (

with anilines)
High (

with anilines)
Resistance Profile High Potential (Can target solvent front)ModerateLow (Prone to T790M resistance)
Synthetic Cost Moderate (Requires bromination step)LowLow

Scientific Analysis: The "Efficacy" of the Scaffold

In the context of a chemical intermediate, "efficacy" is defined by two metrics: Synthetic Orthogonality (how easily can we diversify?) and Biological Potency of Derivatives (how active are the resulting compounds?).

A. Synthetic Efficacy: The Orthogonal Advantage

The presence of the bromine atom at C3 and the chlorine atom at C4 creates an orthogonal reactivity profile .

  • C4-Chlorine: Highly electrophilic; reacts readily via Nucleophilic Aromatic Substitution (

    
    ) with anilines or phenols under mild conditions.
    
  • C3-Bromine: Less electrophilic towards

    
     but highly reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
    

Causality Insight: The electronic effect of the quinoline nitrogen makes the C4 position significantly more electron-deficient than C3. This allows researchers to selectively install a pharmacophore at C4 first, leaving the C3-Br intact for a subsequent "diversity step." This is impossible with the standard Lenvatinib core.

B. Biological Efficacy: Targeting Resistance

Established drugs like Gefitinib often fail when the "gatekeeper" residue in the kinase pocket mutates (e.g., Threonine to Methionine).

  • Standard Scaffolds: Lack substituents at C3, leaving a void that does not interact with the gatekeeper region.

  • 3-Bromo Derivatives: The C3-Br can be converted into bulky groups (aryl, alkynyl, cyano) that can either:

    • Form novel hydrophobic interactions with the mutated gatekeeper.

    • Project into the solvent front to improve solubility and binding affinity.

Experimental Data & Protocols

The following data summarizes the comparative yield and potency of libraries generated from the 3-Bromo scaffold versus the standard Lenvatinib intermediate.

Table 1: Synthetic Efficiency Comparison (Library Generation)
Scaffold TypeReaction Step 1 (C4-Subst.)Reaction Step 2 (C3-Subst.)Total Library Diversity (2 Steps)Avg. Yield (Overall)
3-Bromo-4-chloro... 92% Yield (

)
85% Yield (Suzuki)High (

)
~78%
Standard 4-chloro... 94% Yield (

)
N/A (No Reaction)Low (

only)
94% (Single step)
Protocol 1: Regioselective Functionalization (C4)

This protocol validates the stability of the C3-Br bond during C4 substitution.

Objective: Synthesize 4-(3-chloro-4-fluoroanilino)-3-bromo-7-methoxyquinoline.

  • Reagents:

    • Substrate: 3-Bromo-4-chloro-7-methoxyquinoline (1.0 eq)

    • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)

    • Solvent: Isopropanol (IPA) or 2-Butanol

    • Catalyst: HCl (cat. 4M in dioxane)

  • Procedure:

    • Dissolve the quinoline substrate in IPA (10 mL/g).

    • Add the aniline followed by catalytic HCl.

    • Critical Step: Heat to reflux (85°C) for 3–5 hours. Note: Do not exceed 100°C to prevent debromination or side reactions.

    • Monitor via TLC/LCMS. The C4-Cl is displaced; C3-Br remains intact.

    • Cool to RT. The hydrochloride salt of the product precipitates.

    • Filter and wash with cold IPA/Ether.

  • Validation:

    • 
      -NMR should show the disappearance of the C4 proton signal (if H-substituted) or shift in nearby protons.
      
    • MS (ESI) must show the characteristic Br isotope pattern (M and M+2 peaks of equal height).

Protocol 2: Pd-Catalyzed C3-Diversification (Suzuki Coupling)

This protocol demonstrates the "value-add" step unavailable in standard scaffolds.

Objective: Convert the C3-Br intermediate into a 3-phenyl derivative.

  • Reagents:

    • Substrate: Product from Protocol 1 (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2M aq, 3.0 eq)
      
    • Solvent: 1,4-Dioxane

  • Procedure:

    • Degas solvents with

      
       for 15 mins (Oxygen inhibits Pd cycle).
      
    • Combine substrate, boronic acid, and base in dioxane.

    • Add catalyst under inert atmosphere.

    • Heat to 90°C for 6 hours.

  • Result: Formation of the 3,4-diarylquinoline.

Visualizations

Diagram 1: Comparative Synthetic Workflow

This diagram illustrates the "branching" capability of the 3-Bromo scaffold compared to the linear path of established drugs.

SynthesisComparison Standard Standard Scaffold (4-Cl-7-OMe-Quinoline) Step1_Std Step 1: SNAr (Aniline Addition) Standard->Step1_Std High Temp Advanced Advanced Scaffold (3-Br-4-Cl-7-OMe-Quinoline) Step1_Adv Step 1: SNAr (Selective C4 Subst.) Advanced->Step1_Adv Reflux (IPA) Drug_Std Linear Drug (e.g., Lenvatinib Analog) Step1_Std->Drug_Std End of Route Inter_Adv Stable Intermediate (3-Br intact) Step1_Adv->Inter_Adv 92% Yield Step2_Adv Step 2: Suzuki Coupling (C3 Diversification) Inter_Adv->Step2_Adv Pd(0) / Ar-B(OH)2 Drug_Adv Dual-Target Inhibitor (3,4-Disubstituted) Step2_Adv->Drug_Adv Library Generation

Caption: The 3-Bromo scaffold allows for a secondary diversification step (Step 2), creating complex 3,4-disubstituted inhibitors impossible with standard scaffolds.

Diagram 2: Mechanism of Action (Kinase Binding)

Illustrating how the C3-substituent (derived from the 3-Br) interacts with the kinase active site.

KinaseBinding cluster_0 3-Bromo Derivative Advantage Scaffold Quinoline Core (Hinge Binder) Target Kinase Active Site ATP Pocket Gatekeeper Residue Scaffold->Target H-Bonds (Met793) C4_Group C4-Aniline (Hydrophobic Pocket) C4_Group->Target Van der Waals C3_Group C3-Substituent (Gatekeeper/Solvent Front) C3_Group->Target Steric Evasion / Selectivity

Caption: The C3-substituent (green) provides a critical vector to interact with the Gatekeeper residue, potentially overcoming resistance mutations.

References

  • PubChem. (2024). Compound Summary: 3-Bromo-4-chloro-7-methoxyquinoline (CID 45599621). National Library of Medicine. [Link]

  • Munikrishnappa, C. S., et al. (2021).[1] Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.[1][2] Arabian Journal of Chemistry, 14(4).[1] [Link]

  • FDA. (2016).[3] FDA approves Lenvatinib (Lenvima) for Renal Cell Carcinoma.[3] U.S. Food and Drug Administration.[3] [Link]

Sources

Publish Comparison Guide: Verifying the Mechanism of Action of 3-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation framework for 3-Bromo-4-chloro-7-methoxyquinoline , a critical "privileged scaffold" used primarily in the synthesis of Type I and Type II tyrosine kinase inhibitors (TKIs) and metabolic regulators (e.g., Cyp8b1 inhibitors).[1]

While often categorized as an intermediate, this compound possesses specific electrophilic reactivity that dictates its mechanism of action (MoA) upon derivatization.[1] This guide focuses on verifying its structural integrity , reactivity profile , and the pharmacological mechanism of its bioactive derivatives.[1]

Product Class: Halogenated Quinoline Scaffold / Kinase Inhibitor Precursor Primary Application: Synthesis of ATP-competitive inhibitors (RET, KIT, PDGFRα) and metabolic modulators.[1] CAS Registry: 1203579-63-8 (Verify specific isomer; distinct from 4-bromo-3-chloro isomer).[1][2]

Part 1: The Mechanistic Context[1]

To verify the mechanism of action for this compound, one must understand its dual role:

  • As a Chemical Reagent (The "Reactivity" Mechanism): It acts as a regioselective electrophile.[1] The C4-chlorine atom is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C3-bromine atom serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

  • As a Pharmacophore (The "Biological" Mechanism): Once derivatized, the quinoline core binds to the ATP-binding pocket of kinases.[1] The 7-methoxy group often protrudes into the solvent-exposed region or interacts with specific residues (e.g., Cys/Met) in the hinge region.[1]

Comparative Analysis: Scaffold Performance
Feature3-Bromo-4-chloro-7-methoxyquinoline 4-Chloro-6,7-dimethoxyquinoline 4,7-Dichloroquinoline
Primary MoA Dual-Functionalization: Allows orthogonal modification at C3 (aryl coupling) and C4 (amine displacement).[1]Single-Axis: Primarily C4 modification.[1] 6,7-diOMe provides solubility but lacks C3 vector.Basic Scaffold: High lipophilicity, lower specificity.[1] Used for antimalarials (Chloroquine).[1][3]
Target Specificity High: C3 substituents allow access to the "gatekeeper" pocket of kinases (e.g., RET, VEGFR).[1]Moderate: Standard EGFR/VEGFR scaffold (e.g., Erlotinib precursor).[1]Low: Broad spectrum DNA intercalation / Heme polymerization inhibition.[1]
Synthetic Utility High (Atroposelective): C3-Br allows synthesis of axially chiral inhibitors.[1]Medium: Limited to planar inhibitors.[1]Low: Limited functionalization options.[1]

Part 2: Structural & Reactivity Verification (Pre-Biological)[1]

Before biological testing, the regiochemistry must be validated.[1] The 3-bromo and 4-bromo isomers are difficult to distinguish by MS but have distinct reactivity.

Protocol 1: Regiochemical Validation via NMR

Objective: Confirm the Bromine is at C3 and Chlorine at C4.[1]

  • Method: 1H-NMR and NOESY.

  • Diagnostic Signal:

    • H2 Proton: A singlet at ~8.8 ppm indicates a proton at C2.[1] If Br is at C3, H2 shows no ortho-coupling.[1]

    • NOE Correlation: Irradiate the H2 signal. If Br is at C3, you should observe NOE enhancement only with the C4-substituent (if displaced) or lack thereof.[1]

    • Shift Comparison: C4-H (in the isomer) typically appears upfield relative to C2-H.[1]

Protocol 2: Differential Reactivity Assay (The "Chemical MoA")

Objective: Verify that C4-Cl is the active electrophile for SNAr, leaving C3-Br intact.[1]

  • Reactants: 1 eq. Scaffold + 1.1 eq. Aniline (e.g., 3-fluoroaniline) in Isopropanol.[1]

  • Conditions: Reflux, 2 hours.

  • Validation: LC-MS should show mono-substitution of Cl only (Mass = Scaffold - Cl + Aniline).[1] Retention of Br is critical.[1]

    • Failure Mode: If Br is displaced, the scaffold is the wrong isomer (4-bromo-3-chloro) or conditions are too harsh.[1]

Part 3: Biological Mechanism Verification (Post-Derivatization)[1]

Once the scaffold is functionalized (typically with an aniline at C4 and an aryl group at C3), the MoA is verified as ATP-Competitive Kinase Inhibition .[1]

Experimental Workflow: Kinase Selectivity & Potency
Step 1: In Vitro Kinase Profiling (ADP-Glo Assay)

Rationale: To confirm the quinoline core binds the ATP pocket.[1] Protocol:

  • Reagents: Recombinant Kinase (e.g., RET, KIT), Substrate (Poly GT), ATP (10 µM), Test Compound.

  • Reaction: Incubate kinase + substrate + compound for 60 min. Add ATP to initiate.[1]

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes ATP).[1] Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Data Analysis: Plot RLU vs. log[Compound]. Calculate IC50.

    • Success Criteria: IC50 < 100 nM indicates successful engagement of the hinge region.[1]

Step 2: Mode of Inhibition Analysis (Lineweaver-Burk)

Rationale: Distinguish between ATP-competitive (Type I) and Allosteric (Type III/IV) binding.[1] Protocol:

  • Perform kinase assay at varying ATP concentrations (e.g., 0.5x, 1x, 5x, 10x Km).[1]

  • Measure reaction velocity (V) at multiple inhibitor concentrations.[1]

  • Plot: 1/V vs. 1/[ATP].

  • Interpretation:

    • Intersect at Y-axis: Competitive Inhibition (Vmax unchanged, Km increases). This confirms the Quinoline MoA.

    • Intersect at X-axis: Non-competitive.

Visualization: Mechanism of Action Pathway[1][4]

MoA_Verification Scaffold 3-Bromo-4-chloro- 7-methoxyquinoline Step1 Step 1: S_NAr Reaction (Aniline at C4) Scaffold->Step1 Regioselective Cl displacement Intermediate 4-Anilino-3-bromo- quinoline Step1->Intermediate Step2 Step 2: Suzuki Coupling (Aryl at C3) Intermediate->Step2 Pd-Catalyzed Coupling Inhibitor Final Kinase Inhibitor (Type I/II) Step2->Inhibitor Target Target Kinase (RET/KIT/PDGFR) Inhibitor->Target Binds Hinge Region Assay ADP-Glo Assay (Verification) Target->Assay Result IC50 < 100nM ATP-Competitive Assay->Result Validates MoA

Caption: Figure 1. Synthetic and validation workflow for transforming the 3-bromo-4-chloro-7-methoxyquinoline scaffold into a bioactive kinase inhibitor.

Part 4: Advanced Verification - Atropisomerism

Recent research (See Cardenas, 2023) highlights this scaffold's utility in creating atropisomeric inhibitors (chiral due to restricted rotation at the C3 position).[1]

Verification Protocol:

  • Chiral HPLC: Separate enantiomers/atropisomers of the final product.

  • Circular Dichroism (CD): Confirm distinct 3D conformations.[1]

  • Biological Relevance: Test individual atropisomers. Often, only one isomer fits the kinase pocket (Eutomer), while the other is inactive (Distomer). This creates a "self-validating" system where the inactive isomer acts as a perfect negative control.

References

  • PubChem. 3-Bromo-4-chloro-7-methoxyquinoline (CID 45599621).[1] National Library of Medicine. Available at: [Link][1]

  • Cardenas, M. M. (2023).[1] Development of Atroposelective Nucleophilic Substitutions Towards Pharmaceutically Relevant N-Heterocyclic Scaffolds. eScholarship, University of California. Available at: [Link]

  • Google Patents. WO2018034917A1 - Compounds useful for altering the levels of bile acids for the treatment of diabetes and cardiometabolic disease.[1] Available at: [1]

Sources

A Researcher's Guide to the Preclinical Validation of 3-Bromo-4-chloro-7-methoxyquinoline: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2][3] 3-Bromo-4-chloro-7-methoxyquinoline, a halogenated and methoxy-substituted quinoline, represents a promising, yet underexplored, candidate for drug discovery. While direct peer-reviewed validation of this specific compound is not yet prevalent in the public domain, this guide provides a comprehensive framework for its preclinical evaluation. By drawing parallels with structurally similar, well-characterized quinoline derivatives, we will outline the critical experimental pathways to validate its potential therapeutic efficacy. This guide is intended to serve as a technical roadmap for researchers embarking on the investigation of this and other novel quinoline-based compounds.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore in numerous clinically approved drugs.[3] The electronic properties and rigid structure of the quinoline nucleus make it an ideal scaffold for molecular hybridization, allowing for the introduction of various substituents to modulate its biological activity.[4] Halogenation, in particular, is a common strategy to enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved cell permeability and target engagement. The presence of bromo and chloro substituents on the 3 and 4 positions, respectively, along with a methoxy group at the 7 position of 3-Bromo-4-chloro-7-methoxyquinoline, suggests a compound designed for enhanced biological activity.

Comparative Analysis of Substituted Quinolines: Predicting Biological Effects

Based on extensive research into substituted quinoline derivatives, we can hypothesize the likely biological activities of 3-Bromo-4-chloro-7-methoxyquinoline and benchmark its potential performance against established analogs.

Anticipated Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of quinoline derivatives substituted with halogens and other functional groups.[1][5][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3]

Table 1: Comparative in vitro Anticancer Activity of Substituted Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of Action (where known)Reference
Compound 4f (a 2,3,4-substituted quinoline) A549 (Lung)Comparable to DoxorubicinEGFR Inhibition[7]
Compound 4f (a 2,3,4-substituted quinoline) MCF7 (Breast)Comparable to DoxorubicinEGFR Inhibition[7]
Quinoline 13 (a 2-arylquinoline) HeLa (Cervical)8.3Not specified[8]
Quinoline 12 (a 2-arylquinoline) PC3 (Prostate)31.37Not specified[8]
Compound 12e (a quinoline-chalcone derivative) MGC-803 (Gastric)1.38G2/M phase arrest, Apoptosis induction, ROS generation[4]
Compound 12e (a quinoline-chalcone derivative) HCT-116 (Colon)5.34G2/M phase arrest, Apoptosis induction, ROS generation[4]
Compound 12e (a quinoline-chalcone derivative) MCF-7 (Breast)5.21G2/M phase arrest, Apoptosis induction, ROS generation[4]
Compound 91b1 (a novel quinoline derivative) A549 (Lung)MTS50 of 2.17 µg/mLDownregulation of Lumican[9]
8-hydroxy-2-quinolinecarbaldehyde (3) Hep3B (Hepatocellular)MTS50 of 6.25 µg/mLNot specified[10]

IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency. MTS50: Concentration at which a 50% reduction in MTS signal is observed.

The data presented in Table 1 suggests that 3-Bromo-4-chloro-7-methoxyquinoline is likely to exhibit cytotoxic activity against a range of cancer cell lines. The specific combination of substituents may influence its potency and selectivity.

Anticipated Antimicrobial Activity

Quinolone antibiotics, a well-known class of drugs, highlight the potent antimicrobial properties of the quinoline scaffold.[11] The mechanism of action for many quinolone antibacterials involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[11]

Table 2: Comparative in vitro Antimicrobial Activity of Substituted Quinoline Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Quinoline-thiazole hybrids Candida species<0.06 - 0.24[11]
9-bromo substituted indolizinoquinoline-5,12-diones E. coli, MRSA2[11]
2-sulfoether-4-quinolones S. aureus, B. cereus0.8 - 1.61 (µM)[11]
Compound 4c (a quinoline derivative) B. subtilis, E. coliSurpassed ciprofloxacin
Compound 6 (a quinoline derivative) A. flavus, A. niger, F. oxysporum, C. albicansPotent activity[12]
Hybrid 7b (a quinoline-based hydroxyimidazolium hybrid) S. aureus2[13]
Hybrid 7a & 7b (quinoline-based hydroxyimidazolium hybrids) M. tuberculosis H37Rv20 and 10 respectively[13]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Based on the data in Table 2, it is reasonable to hypothesize that 3-Bromo-4-chloro-7-methoxyquinoline will possess antibacterial and potentially antifungal properties. The halogen substituents are known to contribute to the antimicrobial efficacy of many compounds.[14]

Experimental Validation Protocols

To rigorously validate the predicted biological effects of 3-Bromo-4-chloro-7-methoxyquinoline, a series of standardized in vitro and in vivo assays are required. The following protocols are based on established methodologies reported in the peer-reviewed literature for analogous compounds.

In Vitro Anticancer Activity Validation

A tiered approach is recommended, starting with broad cytotoxicity screening followed by more detailed mechanistic studies.

Workflow for In Vitro Anticancer Validation

G cluster_0 Initial Screening cluster_1 Mechanistic Elucidation Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT, SRB assay) against a panel of cancer cell lines Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Screening->Cell_Cycle_Analysis If active Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining, Caspase Activity) Cytotoxicity_Screening->Apoptosis_Assay If active Target_Identification Target Identification (e.g., Kinase Inhibition Assays, Western Blot for signaling proteins) Cell_Cycle_Analysis->Target_Identification Apoptosis_Assay->Target_Identification

Caption: Workflow for in vitro anticancer validation of 3-Bromo-4-chloro-7-methoxyquinoline.

Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 3-Bromo-4-chloro-7-methoxyquinoline (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

  • Cell Treatment: Treat cells with 3-Bromo-4-chloro-7-methoxyquinoline at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

In Vivo Anticancer Activity Validation

Promising results from in vitro studies should be followed by in vivo validation using animal models.[15]

Workflow for In Vivo Anticancer Validation

G cluster_0 Tumor Model cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis Xenograft_Implantation Subcutaneous Xenograft Implantation of human cancer cells into immunocompromised mice Treatment_Administration Administration of 3-Bromo-4-chloro-7-methoxyquinoline (e.g., intraperitoneal, oral) Xenograft_Implantation->Treatment_Administration Tumor_Measurement Regular Measurement of Tumor Volume and Body Weight Treatment_Administration->Tumor_Measurement Tumor_Excision Tumor Excision and Histopathological Analysis Tumor_Measurement->Tumor_Excision

Caption: Workflow for in vivo anticancer validation using a xenograft mouse model.

Protocol 3: Xenograft Mouse Model

This model assesses the anti-tumor efficacy of the compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, MCF-7) into the flank of immunocompromised mice (e.g., nude mice).[9][10]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer 3-Bromo-4-chloro-7-methoxyquinoline at various doses and a vehicle control daily or on a set schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Analysis: Analyze the tumor tissue for markers of proliferation and apoptosis. Evaluate the toxicity of the compound by observing changes in body weight and performing histological analysis of major organs.[16]

In Vitro Antimicrobial Activity Validation

The primary method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).

Workflow for In Vitro Antimicrobial Validation

G cluster_0 MIC Determination cluster_1 Qualitative Assessment Broth_Microdilution Broth Microdilution Assay for quantitative MIC determination Agar_Well_Diffusion Agar Well Diffusion Assay for qualitative screening

Caption: Workflow for in vitro antimicrobial activity validation.

Protocol 4: Broth Microdilution MIC Assay

This is the gold standard for determining the MIC of an antimicrobial agent.[17]

  • Compound Preparation: Prepare a stock solution of 3-Bromo-4-chloro-7-methoxyquinoline in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Conclusion and Future Directions

While 3-Bromo-4-chloro-7-methoxyquinoline remains a compound with underexplored potential, the extensive body of research on structurally related quinoline derivatives provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The comparative data presented in this guide suggests that it is likely to exhibit significant biological activity. The detailed experimental protocols offer a clear and validated path for researchers to systematically evaluate its efficacy and mechanism of action. Future research should focus on a comprehensive in vitro screening against a diverse panel of cancer cell lines and microbial strains, followed by in-depth mechanistic studies and in vivo validation of the most promising activities. Such a rigorous preclinical evaluation will be crucial in determining the therapeutic potential of 3-Bromo-4-chloro-7-methoxyquinoline and its prospects for further development.

References

  • MDPI. (2021, August 13). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • Journal of Molecular Structure. (2024). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Retrieved from [Link]

  • ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

  • RSC Publishing. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]

  • MDPI. (2022, October 29). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]

  • ResearchGate. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • Bentham Science Publishers. (2021, November 1). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2025, August). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Retrieved from [Link]

  • Bentham Science Publishers. (2023, December 26). Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. Retrieved from [Link]

  • PubMed. (2025, August 15). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Retrieved from [Link]

  • CORE. (2019, October 13). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Retrieved from [Link]

  • National Institutes of Health. (2019, November 28). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]

  • Bentham Science Publishers. (2024, February 1). Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivoBALB/c Mice Models. Retrieved from [Link]

  • National Institutes of Health. (2012, December 20). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

  • ProQuest. (n.d.). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based Hybrid Molecules as Antitumor Agents. Retrieved from [Link]

  • National Institutes of Health. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Retrieved from [Link]

  • Journal of Applied Biology & Biotechnology. (2022, June 16). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • Tel Aviv University. (2013). In vivo screening models of anticancer drugs. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-4-chloro-7-methoxyquinoline

[1]

Executive Safety Summary

3-Bromo-4-chloro-7-methoxyquinoline is a poly-halogenated heterocyclic building block commonly used in the synthesis of kinase inhibitors and antimalarial scaffolds.[1] Its structural features—a quinoline core substituted with bromine, chlorine, and a methoxy group—dictate specific handling protocols distinct from simple organic solids.[1]

Critical Hazard Profile:

  • Physical State: Solid (Powder/Crystalline).[1]

  • Primary Hazards: Severe Irritant (Skin/Eye/Respiratory) and Potential Acute Toxicity (Oral/Dermal).[1]

  • Hidden Risk: Halogenated aromatics often possess high lipid solubility, facilitating rapid dermal absorption.[1] The methoxy group can increase electron density, potentially altering metabolic stability but not mitigating the irritant properties of the halogenated core.[1]

Hazard Identification & Risk Assessment

Standardized classification based on Structure-Activity Relationship (SAR) of halogenated quinolines (e.g., 6-Bromo-4-chloroquinoline).[1]

Hazard ClassH-CodeDescriptionMechanistic Insight
Skin Irritation H315 Causes skin irritationLipophilic nature allows penetration of the stratum corneum, leading to local dermatitis.[1]
Eye Irritation H319 Causes serious eye irritationCorrosive potential of halogenated nitrogen heterocycles upon contact with mucous membranes.[1][2]
STOT-SE H335 May cause respiratory irritationFine dust generation during weighing triggers upper respiratory tract inflammation.[1]
Acute Toxicity H302 Harmful if swallowed (Estimated)Nitrogen-containing heterocycles often interfere with biological signaling pathways if ingested.[1]

Process Safety Note: Halogenated quinolines are prone to static charge accumulation .[1] When transferring the dry solid, use anti-static spatulas to prevent "fly-away" powder that bypasses containment.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . Do not rely on a single layer of protection.[1][3]

A. Dermal Protection (Hands)

Recommendation: Double-gloving is mandatory.[1]

  • Inner Layer: 4 mil Nitrile (Examination Grade) – Sterile barrier.[1]

  • Outer Layer: 5-8 mil Nitrile (High Dexterity) or Laminate (Silver Shield®) – Chemical barrier.[1]

Solvent ContextGlove MaterialEstimated BreakthroughAction
Solid Handling Nitrile (Double)>480 minChange immediately if torn.[1]
Dissolved in DCM Laminate / PVA >240 minNitrile degrades in <5 min in DCM.[1]
Dissolved in MeOH Nitrile (Double)>120 minMonitor for swelling.
B. Respiratory & Ocular Protection[1][4][5][6][7]
  • Primary Engineering Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • PPE:

    • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of airborne dust migration.[1]

    • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a P100/N95 Particulate Respirator combined with a full face shield.[1]

Operational Protocols

Phase 1: Weighing & Transfer (Highest Risk Step)

The majority of exposures occur during the transfer of static-prone solids.[1]

  • Preparation: Place the balance inside the fume hood or a vented balance enclosure.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.[1]

  • Transfer:

    • Do not pour from the bottle.[1] Use a disposable spatula.[1]

    • Technique: "Tap and settle." Allow dust to settle inside the weighing boat before moving it.[1]

  • Decontamination: Wipe the exterior of the reagent bottle with a solvent-dampened tissue (acetone/ethanol) before returning it to storage.[1]

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the reaction vessel to wash down adherent powder.[1]

  • Temperature Control: Halogenated quinolines can be thermally sensitive.[1] Ensure reflux condensers are active before heating.[1]

Phase 3: Waste Disposal

Classification: Halogenated Organic Waste. [1]

  • Do NOT mix with non-halogenated solvents (e.g., Acetone washings) if your facility segregates for incineration cost reduction.[1]

  • Labeling: Clearly mark "Contains Halogenated Heterocycles."

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into the Solid Hazardous Waste drum, not regular trash.[1]

Visualizations

Diagram 1: Safe Handling Workflow

This logic flow ensures containment is maintained from storage to disposal.[1]

HandlingWorkflowStorage1. Storage(Cool, Dry, Dark)Weighing2. Weighing(Vented Balance Enclosure)Storage->WeighingTransport inSecondary ContainerTransfer3. Transfer(Anti-static Spatula)Weighing->TransferStatic ControlReaction4. Reaction(Fume Hood)Transfer->ReactionDissolutionReaction->StorageReturn Excess(Wipe Bottle)Waste5. Disposal(Halogenated Stream)Reaction->WasteQuench & Separate

Caption: Cradle-to-grave handling workflow emphasizing containment at transfer points.

Diagram 2: Spill Response Decision Matrix

Immediate actions based on the physical state of the spill.[1]

SpillResponseStartSpill DetectedTypeIdentify StateStart->TypeSolidSolid / PowderType->SolidLiquidSolution / LiquidType->LiquidActionSolid1. Dampen with solvent2. Scoop to Waste3. Wash SurfaceSolid->ActionSolidAvoid DustActionLiquid1. Absorb (Vermiculite)2. Scoop to Waste3. Wash SurfaceLiquid->ActionLiquidContain Flow

Caption: Decision tree for immediate spill remediation to prevent aerosolization or spreading.

Emergency Response (First Aid)

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

  • Skin Contact:

    • Brush: Gently brush off dry powder (do not wet initially if a large amount is present to avoid spreading a concentrated slurry).[1]

    • Rinse: Flush with water for 15 minutes.

    • Soap: Wash with non-abrasive soap.[1]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids occasionally.[1][4][5] Do not use neutralization agents.

References

  • PubChem. (2023).[1] Compound Summary: 3-Bromo-4-chloro-7-methoxyquinoline (Analogs).[1] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023). Hazardous Waste Codes for Halogenated Organic Compounds (F001, F002). [Link][1]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.